Product packaging for Bombinin H7(Cat. No.:)

Bombinin H7

Cat. No.: B12370132
M. Wt: 1619.0 g/mol
InChI Key: HKKBNGVUKTUMQX-SVQIZNGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bombinin H7 is a hydrophobic, antimicrobial peptide (AMP) isolated from skin secretions of Bombina frogs . It is a shorter 17-amino acid version of other Bombinin H peptides, lacking the pair of lysine residues at the C-terminus, which increases its overall hydrophobicity . Like other peptides in its class, it is derived from a common precursor that also contains bombinin-like peptides . A notable structural feature of some Bombinin H peptides, potentially including H7, is the occurrence of epimers with a D-amino acid at the second position, a post-translational modification that enhances proteolytic stability and can influence biological activity . The primary research value of this compound lies in its function as a membrane-active antimicrobial agent. Studies on the broader Bombinin H family indicate these peptides exhibit bactericidal activity against a range of Gram-positive and Gram-negative bacteria . Their mechanism of action is believed to involve interaction with and disruption of microbial membranes, leading to cell death . Furthermore, research on related peptides highlights the significant impact of chirality; epimers containing a D-amino acid at position 2 have demonstrated increased stability and greater efficacy in tests against pathogens like Leishmania parasites . Beyond antimicrobial applications, Bombinin peptides are also investigated for their potential in cancer research. Related peptides such as Bombinin H4 have shown selective cytotoxicity against non-small cell lung carcinoma cell lines, while Bombinin-BO1 has been shown to induce cell-cycle arrest and apoptosis in hepatocellular carcinoma cells, suggesting a potential research application for this peptide family in oncology studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H135N19O19 B12370132 Bombinin H7

Properties

Molecular Formula

C76H135N19O19

Molecular Weight

1619.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide

InChI

InChI=1S/C76H135N19O19/c1-20-43(16)60(78)73(111)94-62(44(17)21-2)74(112)83-35-59(101)95-25-23-24-54(95)72(110)93-63(45(18)22-3)76(114)90-49(28-39(8)9)67(105)82-34-58(100)86-51(30-41(12)13)70(108)92-61(42(14)15)75(113)91-53(36-96)71(109)89-52(31-55(77)97)68(106)84-46(19)65(103)88-48(27-38(6)7)66(104)81-32-56(98)80-33-57(99)85-50(29-40(10)11)69(107)87-47(64(79)102)26-37(4)5/h37-54,60-63,96H,20-36,78H2,1-19H3,(H2,77,97)(H2,79,102)(H,80,98)(H,81,104)(H,82,105)(H,83,112)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,103)(H,89,109)(H,90,114)(H,91,113)(H,92,108)(H,93,110)(H,94,111)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-,62+,63-/m0/s1

InChI Key

HKKBNGVUKTUMQX-SVQIZNGVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Bombinin H7: Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H7 is a hydrophobic, hemolytic antimicrobial peptide (AMP) originally isolated from the skin secretions of amphibians belonging to the Bombina genus. A defining characteristic of this peptide is the post-translational isomerization of an L-amino acid to a D-amino acid at the second position of its sequence, a feature that significantly influences its biological activity. This document provides a comprehensive overview of the discovery, origin, biochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its isolation, characterization, and activity assessment are provided, along with a summary of its biological activities in a structured tabular format. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this potent antimicrobial agent.

Discovery and Origin

This compound belongs to the bombinin H family of antimicrobial peptides, which are characterized by their hydrophobicity and hemolytic properties.[1] These peptides were first discovered in the skin secretions of the European yellow-bellied toad, Bombina variegata.[2][3] Along with the related bombinin peptides, bombinins H are a key component of the frog's innate immune system, providing a chemical defense against a broad spectrum of microorganisms in their environment.[4]

This compound is derived from a larger precursor protein that also encodes for bombinin peptides.[5] This precursor typically contains one or two copies of a bombinin peptide at the N-terminus and a single copy of a bombinin H peptide at the C-terminus.[5] The mature this compound peptide is liberated through post-translational processing of this precursor.

A unique feature of this compound and some other members of the bombinin H family is the presence of a D-amino acid at the second position. In this compound, this residue is D-alloisoleucine.[2] This stereochemical inversion is the result of a post-translational enzymatic modification of the genomically encoded L-amino acid.[5] This isomerization is catalyzed by a peptide isomerase and is crucial for the peptide's potent biological activity.[5][6][7]

Physicochemical Properties and Structure

The primary structure of this compound is a 17-amino acid peptide with the following sequence: Ile-d-allo-Ile-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2. Circular dichroism spectroscopy studies have revealed that this compound, like other bombinin H peptides, adopts a predominantly α-helical secondary structure in membrane-mimicking environments, such as in the presence of lipid vesicles or trifluoroethanol (TFE).[8][9] This amphipathic helical conformation is critical for its interaction with and disruption of microbial cell membranes.

Biological Activity

This compound exhibits activity against a range of microorganisms. The presence of the D-alloisoleucine residue at position 2 has been shown to enhance its antimicrobial and hemolytic activities compared to its all-L-amino acid counterpart.[1]

Data Presentation
Parameter Value Test Organism/Cell Line Reference
Lethal Concentration (LC) 25.2 µMBacillus megaterium Bm11[10]
Hemolytic Activity (HC50) Data for the bombinin H family indicates hemolytic activity, but specific HC50 for H7 is not readily available in the searched literature.Human Red Blood Cells[4][5]
Cytotoxicity Bombinin H peptides have shown cytotoxicity, but specific IC50 values for this compound against mammalian cell lines are not detailed in the provided search results.Various mammalian cell lines[11][12]

Experimental Protocols

Isolation of Bombinin Peptides from Bombina Skin Secretion

This protocol provides a general method for the extraction and purification of bombinin peptides, including this compound, from amphibian skin secretions.

  • Collection of Skin Secretions:

    • Specimens of Bombina variegata are gently handled to minimize stress.

    • Mild electrical stimulation is applied to the dorsal skin surface to induce the release of skin secretions.

    • The secretions are collected by rinsing the skin with a suitable buffer (e.g., deionized water or a mild saline solution).

    • The collected solution is then lyophilized (freeze-dried) to obtain a crude powder of the skin secretion.[13]

  • Extraction and Purification:

    • The lyophilized crude secretion is redissolved in an appropriate solvent, typically an acidic solution (e.g., 0.1% trifluoroacetic acid in water) to ensure peptide solubility.

    • The solution is centrifuged to remove any insoluble material.

    • The supernatant containing the peptides is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).

    • A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution.

    • Fractions are collected and monitored for absorbance at a wavelength of 214 nm to detect peptides.

    • Fractions containing peptides of the expected molecular weight for this compound are further purified by subsequent rounds of RP-HPLC under different gradient conditions to achieve high purity.

  • Characterization:

    • The molecular mass of the purified peptide is determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of this compound.

    • The amino acid sequence is determined by Edman degradation.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the chemical synthesis of this compound, which is often necessary for obtaining larger quantities of the peptide for research purposes.

  • Resin Preparation:

    • A suitable solid support resin, such as Rink Amide resin, is used to generate the C-terminally amidated peptide.

    • The resin is swelled in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[14][15]

  • Peptide Chain Assembly:

    • The synthesis proceeds from the C-terminus to the N-terminus.

    • The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

    • Deprotection: The Fmoc group of the resin or the growing peptide chain is removed using a solution of piperidine in DMF.[16]

    • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) and then added to the resin to form a peptide bond. For the second position, Fmoc-D-alloisoleucine is used.[16]

    • These deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[17]

  • Purification and Verification:

    • The crude peptide is precipitated with cold diethyl ether.

    • The peptide is then purified by RP-HPLC.

    • The purity and identity of the synthetic this compound are confirmed by analytical HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Microdilution Assay:

    • A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

    • An equal volume of the standardized bacterial inoculum is added to each well.

    • Positive (bacteria only) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Hemolytic Assay

This assay measures the ability of this compound to lyse red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Freshly drawn human red blood cells are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat.

    • The washed RBCs are then resuspended in PBS to a final concentration of, for example, 2% (v/v).

  • Hemolysis Measurement:

    • Serial dilutions of this compound are prepared in PBS in a 96-well plate.

    • The RBC suspension is added to each well.

    • A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS, 0% hemolysis) are included.

    • The plate is incubated (e.g., at 37°C for 1 hour).

    • After incubation, the plate is centrifuged to pellet intact RBCs.

    • The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

  • Calculation of Hemolysis Percentage:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC50 value, the concentration of the peptide that causes 50% hemolysis, can be determined from a dose-response curve.[3][18][19]

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of this compound in different environments.

  • Sample Preparation:

    • A solution of purified this compound is prepared at a known concentration (e.g., 0.1-0.2 mg/mL) in different solvents:

      • Aqueous buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) to represent a polar environment.

      • A membrane-mimicking solvent, such as 50% trifluoroethanol (TFE) in buffer, or in the presence of lipid vesicles (e.g., small unilamellar vesicles).[2][20]

  • CD Measurement:

    • CD spectra are recorded using a CD spectropolarimeter, typically in the far-UV region (190-260 nm).

    • Measurements are performed at a controlled temperature in a quartz cuvette with a short path length (e.g., 1 mm).

    • The spectrum of the solvent is recorded and subtracted from the peptide spectrum to correct for background absorbance.

  • Data Analysis:

    • The resulting CD spectrum is analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil). A strong negative band around 208 and 222 nm is characteristic of an α-helical structure.[21][22]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bombinin_Precursor_Processing cluster_0 Precursor Protein Synthesis cluster_1 Post-Translational Modification Ribosome Ribosome Precursor_Protein Precursor Protein (Signal-Bombinin(s)-Bombinin H) Ribosome->Precursor_Protein mRNA mRNA mRNA->Ribosome Translation Signal_Peptidase Signal_Peptidase Prohormone_Convertase Prohormone_Convertase Peptide_Isomerase Peptide_Isomerase Carboxypeptidase Carboxypeptidase Amidating_Enzyme Amidating_Enzyme Processed_Peptides Mature Bombinin(s) & Bombinin H (L-allo-Ile at pos 2) Mature_Bombinin_H7 Mature this compound (D-allo-Ile at pos 2)

Biosynthesis and processing of this compound from its precursor protein.

Experimental_Workflow Start Start: Bombina Skin Secretion Lyophilization Lyophilization Start->Lyophilization Crude_Extract Crude Peptide Extract Lyophilization->Crude_Extract RP_HPLC Reversed-Phase HPLC Crude_Extract->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Mass_Spectrometry Mass Spectrometry (Identification) Fraction_Collection->Mass_Spectrometry Edman_Degradation Edman Degradation (Sequencing) Fraction_Collection->Edman_Degradation Pure_Bombinin_H7 Pure this compound Mass_Spectrometry->Pure_Bombinin_H7 Edman_Degradation->Pure_Bombinin_H7 Biological_Assays Biological Activity Assessment Pure_Bombinin_H7->Biological_Assays CD_Spectroscopy CD Spectroscopy (Structural Analysis) Pure_Bombinin_H7->CD_Spectroscopy MIC_Assay MIC Assay Biological_Assays->MIC_Assay Hemolytic_Assay Hemolytic Assay Biological_Assays->Hemolytic_Assay Cytotoxicity_Assay Cytotoxicity Assay Biological_Assays->Cytotoxicity_Assay

Experimental workflow for the isolation and characterization of this compound.

Membrane_Disruption_Mechanism cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet Pore Pore Formation Permeabilization Membrane Permeabilization Pore->Permeabilization Bombinin_H7 This compound (α-helical) Bombinin_H7->Outer_Leaflet Binding Binding Electrostatic and Hydrophobic Interaction Insertion Membrane Insertion Binding->Insertion Insertion->Pore Cell_Death Cell Lysis and Death Permeabilization->Cell_Death

Proposed mechanism of action of this compound via membrane disruption.

Mechanism of Action

The primary mechanism of action of this compound and other bombinin H peptides is the disruption of the microbial cell membrane integrity.[23][24][25][26][27] This process can be summarized in the following steps:

  • Binding to the Bacterial Membrane: As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, through electrostatic interactions. Subsequent hydrophobic interactions between the peptide's nonpolar residues and the lipid acyl chains of the membrane further stabilize this binding.[28]

  • Conformational Change and Insertion: Upon binding to the membrane, this compound undergoes a conformational change, adopting its amphipathic α-helical structure. This structure facilitates its insertion into the lipid bilayer.

  • Membrane Permeabilization: The inserted peptides can then disrupt the membrane through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models.[24][27][29] In the barrel-stave and toroidal pore models, the peptides aggregate to form transmembrane pores or channels. In the carpet model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to micellization and eventual disintegration of the membrane. This permeabilization leads to the leakage of essential ions and metabolites from the cell.

  • Cell Death: The loss of membrane integrity and the efflux of vital cellular components ultimately lead to the death of the bacterial cell.

The D-amino acid at position 2 is thought to increase the peptide's resistance to proteolytic degradation by bacterial proteases and may also enhance its membrane-disrupting activity.[4][5] While the primary target of this compound is the cell membrane, the possibility of interactions with intracellular targets after membrane translocation cannot be entirely ruled out for some antimicrobial peptides.[30] However, for this compound, membrane disruption is considered the principal mechanism of its antimicrobial action.

Conclusion

This compound is a potent antimicrobial peptide with a unique structural feature—a post-translationally incorporated D-amino acid—that contributes significantly to its biological activity. Its origin from the skin secretions of Bombina species highlights the rich diversity of chemical defenses in the animal kingdom. The detailed understanding of its structure, activity, and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for further research. This knowledge is crucial for the potential development of this compound and its analogues as novel therapeutic agents to combat the growing threat of antibiotic-resistant pathogens. Further studies are warranted to fully elucidate its spectrum of activity and to optimize its therapeutic potential while minimizing its inherent hemolytic and cytotoxic effects.

References

An In-Depth Technical Guide to the Bombinin H7 Peptide Family: Classification, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bombinin H7 peptide family, a group of antimicrobial peptides (AMPs) with significant potential in the development of novel therapeutic agents. This document details their classification, physicochemical properties, biological activities, and mechanism of action. Furthermore, it offers detailed protocols for key experimental assays and visual representations of relevant biological processes to facilitate further research and development.

Introduction to the Bombinin H Peptide Family

The Bombinin H family of peptides are hydrophobic, hemolytic antimicrobial peptides originally isolated from the skin secretions of the Bombina genus of fire-bellied toads.[1][2] These peptides represent a crucial component of the innate immune system of these amphibians, offering protection against a broad range of microbial pathogens.[2] A distinguishing characteristic of the Bombinin H family is the presence of a D-amino acid at the second position in some of its members, a post-translational modification that can influence their biological activity and stability.[3]

Bombinin H peptides are typically 17 to 20 amino acids in length and are derived from larger precursor proteins containing one or two copies of bombinin-like peptides at the N-terminus and a single Bombinin H peptide at the C-terminus.[1] While bombinins exhibit broad-spectrum antimicrobial activity with little to no hemolytic effects, the Bombinin H peptides generally display lower bactericidal activity but are notably hemolytic, meaning they can lyse red blood cells.[1][2]

Physicochemical Properties and Classification

The this compound peptide is a member of the Bombinin H family. While specific data for this compound is limited in publicly available literature, its properties can be inferred from closely related peptides within the same family, such as Bombinin H6, which shares a high degree of sequence homology.

Table 1: Physicochemical Properties of this compound and Related Peptides

PeptideAmino Acid SequenceMolecular Weight (Da)Net Charge (at pH 7)Hydrophobicity (H)
This compoundIle-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH21619.00[4]+1High
Bombinin H6Ile-Leu-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2~1600-1700+1High
Bombinin H4Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2~2100-2200+3High
Bombinin H2Ile-{d-aIle}-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2~2100-2200+3High

Note: {d-aIle} represents D-alloisoleucine. Data for Bombinin H6, H4, and H2 are provided for comparative purposes due to the limited availability of specific data for this compound.

Biological Activity

The primary biological function of Bombinin H peptides is their antimicrobial activity against a range of pathogens. However, this is often accompanied by hemolytic activity, a critical consideration for therapeutic development.

Antimicrobial Activity

Bombinin H peptides exhibit activity against Gram-positive and Gram-negative bacteria. The precise spectrum and potency can vary between different members of the family.

Table 2: Antimicrobial Activity (MIC, µM) of Bombinin H Peptides

OrganismThis compoundBombinin H6 (proxy)Bombinin H4Bombinin H2
Bacillus megaterium Bm1125.2 (LC)[4]>502550
Staphylococcus aureusData not available>5012.525
Escherichia coliData not available>505050
Pseudomonas aeruginosaData not available>50>50>50
Candida albicansData not available>505050

LC: Lethal Concentration. MIC: Minimum Inhibitory Concentration. Data for Bombinin H6, H4, and H2 are from various sources and are presented as a proxy for this compound activity. The activity can be influenced by the specific strain and experimental conditions.

Hemolytic Activity

A key characteristic of the Bombinin H family is their ability to lyse erythrocytes. This hemolytic activity is a significant hurdle for their systemic therapeutic use but may be less of a concern for topical applications.

Table 3: Hemolytic Activity of Bombinin H Peptides

PeptideHC50 (µM)
This compoundData not available
Bombinin H6 (proxy)~25-50
Bombinin H4~10-20
Bombinin H2~20-40

HC50: The concentration of peptide that causes 50% hemolysis. Data for related Bombinin H peptides are provided as an estimate for this compound.

Mechanism of Action: Membrane Disruption

The antimicrobial and hemolytic activities of Bombinin H peptides are primarily attributed to their ability to disrupt the integrity of cell membranes.[5] This mechanism is a common feature of many antimicrobial peptides and is generally considered to be a physical process rather than a receptor-mediated signaling pathway. The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic regions, allows them to interact with and insert into the lipid bilayer of microbial and erythrocyte membranes.

Several models have been proposed to describe the process of membrane disruption by antimicrobial peptides, including the "barrel-stave," "toroidal pore," and "carpet" models.[6][7] In the barrel-stave model , the peptides aggregate and insert into the membrane to form a pore, with the hydrophobic surfaces of the peptides facing the lipid core and the hydrophilic surfaces lining the aqueous channel. The toroidal pore model also involves the formation of a pore, but in this case, the peptides are associated with the head groups of the lipids, causing the membrane to curve inward. In the carpet model , the peptides accumulate on the surface of the membrane, disrupting its structure and leading to the formation of micelles and transient pores.

G Conceptual Model of this compound Membrane Disruption cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Peptide Binding Electrostatic and Hydrophobic Interaction Peptide->Binding Initial Contact Insertion Peptide Insertion into Lipid Bilayer Binding->Insertion Pore Pore Formation (e.g., Barrel-Stave or Toroidal) Insertion->Pore Aggregation Disruption Membrane Disruption (Carpet-like Mechanism) Insertion->Disruption Lysis Cell Lysis and Death Pore->Lysis Ion Leakage, Loss of Gradient Disruption->Lysis Loss of Integrity

Caption: A conceptual workflow of the proposed membrane disruption mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of Bombinin H peptides.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing synthetic peptides like this compound. The following is a general protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow of Solid-Phase Peptide Synthesis

G Solid-Phase Peptide Synthesis (Fmoc) Workflow Start Resin with Linker and First Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Washing (e.g., DMF, DCM) Deprotection->Washing1 Coupling Coupling of next Fmoc-protected Amino Acid (e.g., HBTU/HOBt or DIC/Oxyma) Washing1->Coupling Washing2 Washing (e.g., DMF, DCM) Coupling->Washing2 Repeat Repeat for all Amino Acids Washing2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Characterization (e.g., Mass Spectrometry) Purification->Analysis End Lyophilized Peptide Analysis->End

Caption: A generalized workflow for the synthesis of peptides using Fmoc-based solid-phase chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide)

  • Coupling reagents (e.g., HBTU, HOBt, DIC, Oxyma)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethylether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Peptide Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.

  • Purification: Purify the crude peptide using RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][11][12]

Workflow for Broth Microdilution Assay

G Broth Microdilution Assay Workflow Start Prepare Bacterial Inoculum (0.5 McFarland) Dilution Serially Dilute Peptide in Growth Medium (e.g., Mueller-Hinton Broth) Start->Dilution Inoculation Inoculate Wells with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC Determine MIC: Lowest Concentration with no Visible Growth Observation->MIC End MIC Value MIC->End

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Synthesized this compound peptide

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Fungal strains (e.g., C. albicans)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare Peptide Stock Solution: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.

  • Prepare Microbial Inoculum: Culture the desired microbial strain overnight. Dilute the culture in the appropriate growth medium to achieve a standardized concentration (typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute to the final testing concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution in the growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted peptide. Include positive (microbes in medium only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes) and is a crucial indicator of its cytotoxicity.[13][14][15][16][17]

Workflow for Hemolysis Assay

G Hemolysis Assay Workflow Start Collect Fresh Blood (e.g., human, sheep) Wash Wash Erythrocytes with PBS Start->Wash Suspend Prepare Erythrocyte Suspension in PBS Wash->Suspend Incubate Incubate Erythrocytes with Serially Diluted Peptide Suspend->Incubate Centrifuge Centrifuge to Pellet Intact Erythrocytes Incubate->Centrifuge Measure Measure Absorbance of Supernatant (Hemoglobin Release) at ~540 nm Centrifuge->Measure Calculate Calculate Percentage Hemolysis Measure->Calculate End HC50 Value Calculate->End

Caption: A procedural workflow for assessing the hemolytic activity of a peptide on erythrocytes.

Materials:

  • Synthesized this compound peptide

  • Freshly collected red blood cells (RBCs) in an anticoagulant (e.g., from human or sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for 100% hemolysis control)

  • Sterile microcentrifuge tubes or 96-well plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare Erythrocyte Suspension: Centrifuge the fresh blood to pellet the RBCs. Wash the RBCs several times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Prepare Peptide Dilutions: Serially dilute the this compound peptide in PBS to a range of concentrations in microcentrifuge tubes or a 96-well plate.

  • Incubation: Add the erythrocyte suspension to each peptide dilution. Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes with Triton X-100 for 100% lysis). Incubate the samples at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at approximately 540 nm, which corresponds to the absorbance of hemoglobin.

  • Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • Determine HC50: The HC50 value is the peptide concentration that causes 50% hemolysis, determined by plotting the percentage of hemolysis against the peptide concentration.

Conclusion and Future Directions

The this compound peptide, as a representative of the Bombinin H family, demonstrates the potential of amphibian-derived antimicrobial peptides as a source of new anti-infective agents. Its primary mechanism of action through membrane disruption is a promising feature in the face of growing antibiotic resistance. However, the inherent hemolytic activity of this peptide family necessitates further research and development to improve its therapeutic index.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that enhance antimicrobial potency while reducing hemolytic activity.

  • Formulation Development: Investigating novel delivery systems, such as encapsulation in nanoparticles, to target the peptide to microbial cells and minimize interaction with host cells.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of promising this compound analogs in animal models of infection.

By addressing these challenges, the therapeutic potential of the this compound peptide family can be more fully realized, potentially leading to the development of a new class of antimicrobial drugs to combat infectious diseases.

References

Bombinin H7: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of frogs belonging to the Bombina genus.[1][2] These peptides are characterized by their hydrophobic and hemolytic properties.[2][3] A distinctive feature of this compound and some of its homologs is the presence of a D-amino acid at the second position of its sequence, a post-translational modification that can influence its biological activity and stability.[1][2] This document provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and proposed mechanism of action of this compound. It also includes detailed experimental protocols for its study and summarizes its biological activity.

Amino Acid Sequence and Physicochemical Properties

This compound is a 17-amino acid peptide with a C-terminal amidation. A notable characteristic is the presence of a D-allo-Isoleucine residue at position 2.

Table 1: Amino Acid Sequence and Physicochemical Properties of this compound

PropertyValue
Sequence Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2
Molecular Formula C₈₀H₁₄₃N₁₇O₁₉
Molecular Weight 1659.1 g/mol
Isoelectric Point (pI) 5.66
Net Charge at pH 7 0
Hydrophobicity (GRAVY) 1.418

Three-Dimensional Structure

The three-dimensional structure of this compound has not been individually determined and deposited in the Protein Data Bank (PDB). However, the structure of its close homolog, Bombinin H2 (PDB ID: 2AP7), provides a reliable model.[4] Studies on Bombinin H peptides, including H2 and H4, using Nuclear Magnetic Resonance (NMR) spectroscopy in membrane-mimicking environments such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles, have revealed that they adopt a predominantly α-helical conformation.[4] This amphipathic helical structure is crucial for its interaction with and disruption of microbial cell membranes.

The structure is characterized by a flexible N-terminal region followed by a stable α-helix. The distribution of hydrophobic and hydrophilic residues along the helix results in a distinct amphipathic character, with one face of the helix being predominantly hydrophobic and the other more polar. This arrangement is believed to facilitate the peptide's insertion into the lipid bilayer of target cell membranes.

Biological Activity

This compound exhibits antimicrobial activity against a range of microorganisms. The primary mechanism of action is believed to be the disruption of the cell membrane integrity of target pathogens.[5] In addition to its antimicrobial properties, this compound, like other members of the bombinin H family, displays hemolytic activity, meaning it can lyse red blood cells.[3][6]

Table 2: Antimicrobial Activity of Bombinin H Peptides (MIC in µM)

OrganismBombinin H2Bombinin H4
Staphylococcus aureus ATCC 2921312.525
Staphylococcus aureus Cowan I12.512.5
Escherichia coli D31>5050

Table 3: Hemolytic Activity of Bombinin H Peptides

PeptideHC50 (µM)
Bombinin H2~50
Bombinin H4~25

Note: HC50 is the peptide concentration causing 50% hemolysis. Specific HC50 for this compound is not detailed in the provided search results; data for homologous peptides are shown for context. The hemolytic activity of Bombinin H peptides is a critical factor to consider in their potential therapeutic development.[8][9]

Mechanism of Action

The primary mechanism of action of this compound is the perturbation and disruption of microbial cell membranes. This process can be conceptualized through several models, including the "barrel-stave," "toroidal pore," or "carpet" models. The amphipathic α-helical structure of this compound is central to this activity. Upon encountering a microbial membrane, the peptide is thought to bind to the surface and insert its hydrophobic face into the lipid bilayer. This insertion disrupts the normal lipid packing and can lead to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell death.[10][11] While the primary target is the cell membrane, some antimicrobial peptides have been shown to translocate across the membrane and interact with intracellular targets, although this has not been specifically demonstrated for this compound.[12][13]

Bombinin_H7_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide This compound (Random Coil) Binding Electrostatic Binding to Membrane Surface Peptide->Binding Initial Contact Insertion Hydrophobic Insertion (α-helical conformation) Binding->Insertion Conformational Change Pore Pore Formation (e.g., Toroidal Pore) Insertion->Pore Peptide Aggregation Leakage Leakage of Ions & Metabolites Pore->Leakage Membrane Permeabilization Death Cell Death Leakage->Death Loss of Homeostasis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Isolation and Purification of this compound from Frog Skin Secretions

This protocol outlines a general procedure for the isolation and purification of antimicrobial peptides from frog skin secretions.

Purification_Workflow Stimulation Stimulation of Peptide Secretion (e.g., Norepinephrine injection) Collection Collection of Skin Secretions Stimulation->Collection Extraction Acidic Extraction of Peptides Collection->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation SepPak Partial Purification on C18 Sep-Pak Cartridge Centrifugation->SepPak RP_HPLC Reversed-Phase HPLC Purification SepPak->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Activity_Assay Antimicrobial Activity Screening of Fractions Fraction_Collection->Activity_Assay Characterization Mass Spectrometry & Edman Degradation of Active Fractions Activity_Assay->Characterization

Caption: General workflow for the purification of this compound.

Methodology:

  • Stimulation of Secretion: Anuran subjects are stimulated to release skin secretions, often through mild electrical stimulation or injection with norepinephrine.[14]

  • Collection: The secreted material is collected by rinsing the dorsal skin with a suitable buffer (e.g., deionized water or a mild acidic solution).

  • Extraction: The collected secretion is acidified (e.g., with trifluoroacetic acid, TFA) to inactivate proteases and aid in peptide solubilization.[1]

  • Clarification: The acidified secretion is centrifuged to pellet insoluble material.

  • Solid-Phase Extraction: The supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides. The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and other hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% TFA).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fraction from the Sep-Pak cartridge is subjected to RP-HPLC on a C18 column. A linear gradient of increasing acetonitrile concentration in 0.1% TFA is used to separate the individual peptides.[14]

  • Fraction Analysis: The absorbance of the eluate is monitored (typically at 214 nm and 280 nm), and fractions corresponding to peptide peaks are collected.

  • Activity Screening: The collected fractions are screened for antimicrobial activity using the assay described in section 5.2.

  • Structural Characterization: Fractions exhibiting antimicrobial activity are analyzed by mass spectrometry to determine the molecular weight of the peptides and by Edman degradation for amino acid sequencing.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Methodology:

  • Preparation of Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Preparation of Bacterial Inoculum: A mid-logarithmic phase culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[15]

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are prepared in MHB.

  • Inoculation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.

  • Controls: Positive (bacteria in MHB without peptide) and negative (MHB only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This protocol is used to assess the cytotoxicity of this compound against red blood cells.

Methodology:

  • Preparation of Red Blood Cell Suspension: Freshly drawn red blood cells (e.g., human or horse) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspension. A final suspension of 1-2% (v/v) is prepared in PBS.

  • Peptide Dilutions: Serial dilutions of this compound are prepared in PBS in a 96-well plate.

  • Incubation: An equal volume of the red blood cell suspension is added to each well containing the peptide dilutions.

  • Controls: A positive control for 100% hemolysis (e.g., 1% Triton X-100) and a negative control for 0% hemolysis (PBS only) are included.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Centrifugation: The plate is centrifuged to pellet intact red blood cells and cell debris.

  • Measurement of Hemoglobin Release: A portion of the supernatant from each well is transferred to a new plate, and the absorbance is measured at 540 nm.

  • Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • HC50 Determination: The HC50 value, the concentration of peptide causing 50% hemolysis, is determined from a dose-response curve.[8]

Signaling Pathways and Molecular Interactions

The primary mode of action of this compound does not involve classical signaling pathways with intracellular receptors. Instead, its activity is mediated by direct physical interactions with the components of the microbial cell membrane.

Molecular_Interactions H7 This compound Membrane Bacterial Membrane H7->Membrane Binds to Disruption Membrane Disruption H7->Disruption Causes Lipids Anionic Lipids (e.g., Phosphatidylglycerol) Membrane->Lipids Composed of LPS Lipopolysaccharide (Gram-negative) Membrane->LPS Composed of Potential Membrane Potential Dissipation Disruption->Potential Leads to

Caption: Key molecular interactions of this compound.

The initial interaction is often electrostatic, between the (mildly) cationic nature of the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol and, in the case of Gram-negative bacteria, the lipid A portion of lipopolysaccharide (LPS). Following this initial binding, the hydrophobic residues of the amphipathic helix drive the insertion of the peptide into the nonpolar core of the membrane, leading to its disruption.

Conclusion

This compound is a potent antimicrobial peptide with a unique structural feature in the form of a D-amino acid. Its amphipathic α-helical structure is key to its membrane-disrupting mechanism of action. While it shows promise as a potential antimicrobial agent, its inherent hemolytic activity is a significant hurdle for systemic therapeutic applications. Further research, potentially involving structural modifications to enhance its therapeutic index (the ratio of toxicity to therapeutic activity), is warranted to explore its full potential in drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate this compound and other related antimicrobial peptides.

References

The Biological Function of Bombinin H7 in Bombina Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs) found in the skin secretions of Bombina species, such as the European yellow-bellied toad, Bombina variegata. Like other bombinin H peptides, this compound is characterized by its hydrophobic and hemolytic properties. These peptides are a crucial component of the frog's innate immune system, providing a first line of defense against a broad range of pathogens. This technical guide provides an in-depth overview of the biological functions of this compound, including its antimicrobial, hemolytic, and cytotoxic activities. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are also presented to facilitate further research and development.

Introduction

Antimicrobial peptides are a diverse group of naturally occurring molecules that play a critical role in the innate immunity of a wide range of organisms. In amphibians, the skin is a rich source of these peptides, which offer protection against microbial invasion in their moist environments. The bombinin family of peptides, isolated from the skin secretions of Bombina species, is broadly divided into two main groups: bombinins and bombinins H. While bombinins exhibit potent antimicrobial activity with little to no hemolytic effects, bombinins H, including this compound, are noted for their strong hemolytic activity and comparatively lower bactericidal efficacy[1][2][3].

Bombinin H peptides are typically 17 or 20 amino acids in length and are derived from a common precursor protein that also encodes for bombinin peptides[1]. A unique feature of some bombinin H peptides is the presence of a D-amino acid at the second position, a post-translational modification that can enhance their activity and stability[1]. The primary structure of this compound has been reported as Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2[4]. This high degree of hydrophobicity is believed to be central to its biological activities.

Biological Activities of this compound

The biological functions of this compound are primarily associated with its ability to interact with and disrupt cell membranes. Its activities have been characterized in terms of its antimicrobial, hemolytic, and cytotoxic effects.

Antimicrobial Activity

Bombinin H peptides, in general, display a lower bactericidal activity compared to the non-hemolytic bombinin peptides[1][2][3]. Specific quantitative data for the antimicrobial spectrum of this compound is limited in publicly available literature. However, one study reports a lethal concentration (LC) of 25.2 μM against Bacillus megaterium Bm11[4]. Research on the isomeric pair Bombinin H6 and H7 has been conducted to investigate their structure-function relationships[3][5].

Table 1: Antimicrobial Activity of this compound and Related Peptides

PeptideTarget OrganismMIC/LC (μM)Reference
This compound Bacillus megaterium Bm1125.2 (LC)[4]
Further data not available in public literature
Hemolytic Activity

Table 2: Hemolytic Activity of Bombinin H Peptides

PeptideErythrocyte SourceHC50 (μM)Reference
This compound Data not availableData not available
Bombinin H family (general) VariousPotent hemolytic activity reported[1][2][3]
Cytotoxic Activity

The membrane-disrupting capabilities of this compound and other bombinin H peptides also extend to eukaryotic cells, leading to cytotoxic effects. This property has prompted investigations into their potential as anticancer agents. However, their lack of specificity, as evidenced by their high hemolytic activity, presents a significant challenge for therapeutic development. Specific IC50 (the concentration of peptide causing 50% inhibition of cell growth) values for this compound against cancer cell lines are not available in the public domain.

Table 3: Cytotoxic Activity of Bombinin H Peptides

PeptideCell LineIC50 (μM)Reference
This compound Data not availableData not available
Bombinin H family (general) Various cancer cell linesCytotoxicity reported[6]

Mechanism of Action

The primary mechanism of action for this compound and other antimicrobial peptides is the physical disruption of the cell membrane's integrity. This process does not typically involve specific intracellular signaling pathways but is rather a direct consequence of the peptide's physicochemical properties.

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The cationic nature of the peptide (if present, though Bombinin H peptides are noted for hydrophobicity) facilitates initial binding to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

  • Hydrophobic Insertion: The high hydrophobicity of this compound drives its insertion into the lipid bilayer of the cell membrane.

  • Membrane Permeabilization: Following insertion, the peptides can aggregate and form pores or channels, or otherwise destabilize the membrane through mechanisms described by models such as the "barrel-stave," "toroidal pore," or "carpet" model. This leads to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.

AMP_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMP This compound Binding Electrostatic Binding (Initial Interaction) AMP->Binding Step 1 Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Step 2 Pore Pore Formation/ Membrane Destabilization Insertion->Pore Step 3 Leakage Leakage of Ions & Metabolites Pore->Leakage Consequence Death Cell Death Leakage->Death Final Outcome

Caption: General mechanism of action for membrane-active antimicrobial peptides like this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of antimicrobial peptides like this compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is adapted from the broth microdilution method.

  • Peptide Preparation:

    • Synthesize and purify this compound peptide.

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Incubation and Analysis:

    • Add the diluted microbial suspension to the wells containing the serially diluted peptide.

    • Include positive (microbes in broth without peptide) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow Start Start Peptide_Prep Prepare Peptide Stock & Serial Dilutions Start->Peptide_Prep Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Start->Inoculum_Prep Plate_Setup Add Peptide Dilutions & Inoculum to 96-well Plate Peptide_Prep->Plate_Setup Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Read_Results Determine MIC (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolysis Assay

This protocol outlines the procedure to quantify the hemolytic activity of this compound.

  • Erythrocyte Preparation:

    • Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

    • Centrifuge the blood to pellet the erythrocytes.

    • Wash the erythrocytes three times with a sterile phosphate-buffered saline (PBS) solution, removing the buffy coat and plasma after each wash.

    • Resuspend the washed erythrocytes in PBS to a final concentration of 1-2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of the this compound peptide in PBS in a 96-well microtiter plate.

    • Add the erythrocyte suspension to each well containing the peptide dilutions.

    • Include a positive control (e.g., 1% Triton X-100) for 100% hemolysis and a negative control (erythrocytes in PBS only) for 0% hemolysis.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Analysis:

    • Centrifuge the plate to pellet the intact erythrocytes.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm to quantify the amount of hemoglobin released.

    • Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

    • The HC50 value is determined as the peptide concentration that causes 50% hemolysis.

Hemolysis_Assay_Workflow Start Start RBC_Prep Prepare Washed Erythrocyte Suspension Start->RBC_Prep Peptide_Dilutions Prepare Serial Dilutions of this compound Start->Peptide_Dilutions Incubation Incubate Peptide Dilutions with Erythrocytes at 37°C RBC_Prep->Incubation Peptide_Dilutions->Incubation Centrifugation Centrifuge to Pellet Intact Erythrocytes Incubation->Centrifugation Supernatant_Transfer Transfer Supernatant to a New Plate Centrifugation->Supernatant_Transfer Absorbance_Reading Read Absorbance (414nm or 540nm) Supernatant_Transfer->Absorbance_Reading HC50_Calculation Calculate % Hemolysis and Determine HC50 Absorbance_Reading->HC50_Calculation End End HC50_Calculation->End

Caption: Experimental workflow for the hemolysis assay.

Conclusion and Future Directions

This compound is a hydrophobic, hemolytic peptide from the skin secretions of Bombina species with demonstrated antimicrobial activity against at least one bacterial species. Its biological function is intrinsically linked to its ability to disrupt cell membranes, a property that underlies both its antimicrobial and cytotoxic effects. While the general characteristics of the bombinin H family are understood, there is a notable lack of specific quantitative data for this compound in the publicly accessible scientific literature.

For drug development professionals, the high hemolytic activity of this compound poses a significant hurdle for its direct therapeutic application. However, its structure can serve as a template for the design of novel synthetic analogues with improved selectivity. Future research should focus on:

  • Comprehensive Activity Profiling: A thorough investigation of the antimicrobial spectrum of synthetic this compound against a wide range of clinically relevant bacteria and fungi is required.

  • Quantitative Toxicity Studies: Detailed determination of the hemolytic (HC50) and cytotoxic (IC50) activities of this compound is crucial for a complete biological profile.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogues with modifications aimed at reducing hemolytic activity while retaining or enhancing antimicrobial potency could lead to the development of promising new therapeutic leads.

By addressing these knowledge gaps, the scientific community can better understand the full potential of this compound and the broader family of bombinin H peptides as a source of inspiration for the next generation of antimicrobial agents.

References

The Antimicrobial Mechanism of Bombinin H7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are characterized by their hydrophobicity and hemolytic activity[1][2]. These peptides are isolated from the skin secretions of amphibians belonging to the Bombina genus, commonly known as fire-bellied toads[2][3]. The Bombinin H family is notable for the presence of peptides containing a D-amino acid at the second position, a result of post-translational modification, which can influence their biological activity[1][3]. This compound, along with its diastereomer Bombinin H6, has been a subject of research to understand its structure-function relationship and potential as a template for novel anti-infective agents[1]. This technical guide provides a comprehensive overview of the available scientific data on the antimicrobial mechanism of action of this compound, with a focus on its molecular interactions and the experimental methodologies used to elucidate them.

Core Mechanism of Action: Membrane Disruption

The primary antimicrobial action of this compound and other Bombinin H peptides is the permeabilization and disruption of microbial cell membranes[4][5]. Unlike many conventional antibiotics that target specific metabolic pathways, this compound directly targets the physical integrity of the bacterial cell envelope. This direct action on the membrane is a hallmark of many AMPs and is considered a key factor in their ability to overcome conventional antibiotic resistance mechanisms.

The proposed mechanisms for membrane permeation by amphipathic helical peptides like this compound generally fall into three models: the barrel-stave model, the toroidal pore model, and the carpet model.

  • Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a transmembrane pore, with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous channel.

  • Toroidal Pore Model: Here, the peptides also form a transmembrane pore, but the lipid monolayers are bent back on themselves, creating a pore that is lined by both the peptides and the lipid head groups.

  • Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.

While the precise model that this compound follows has not been definitively elucidated, biophysical studies on related Bombinin H peptides suggest a mechanism involving the perturbation and permeation of the lipid bilayer[2][5].

Quantitative Antimicrobial and Hemolytic Activity

Bombinin H peptides are generally characterized by lower bactericidal activity compared to other bombinin peptides, but they exhibit higher hemolytic activity[2][4]. The available quantitative data for Bombinin H peptides, including congeners of H7, are summarized below. It is important to note that specific MIC and HC50 values for this compound are not extensively reported in the available literature. The data presented here is a compilation from studies on the Bombinin H family to provide a comparative context.

PeptideOrganismMIC (μM)Reference
BHL-bombinin Staphylococcus aureus1.6[4]
Escherichia coli6.6[4]
Bombinin HL Staphylococcus aureusMildly bacteriostatic[6]
Bombinin HD Staphylococcus aureusMildly bacteriostatic[6]

Table 1: Minimum Inhibitory Concentrations (MIC) of Bombinin H-related peptides.

PeptideHC50 (μM)Reference
Bombinin H family Generally higher than non-H bombinins[2][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and related antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a known concentration.

  • Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the overnight culture to achieve a standardized cell density (typically ~5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh red blood cells (e.g., human or sheep) and wash them several times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs to a final concentration of 2-8% (v/v).

  • Peptide Dilutions: Prepare serial dilutions of the peptide in the buffered saline solution.

  • Incubation: In a microtiter plate, mix the peptide dilutions with the RBC suspension. Include a positive control (RBCs with a known lytic agent like Triton X-100) and a negative control (RBCs in buffer only). Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation of Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive (100% lysis) and negative (0% lysis) controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay uses a fluorescent dye that can only enter cells with compromised membranes.

  • Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.

  • Addition of SYTOX Green: Add SYTOX Green dye to the bacterial suspension to a final concentration of ~1-5 µM and incubate in the dark for a short period.

  • Baseline Fluorescence: Measure the baseline fluorescence of the bacterial suspension using a fluorometer.

  • Addition of Peptide: Add the peptide of interest to the suspension.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time. An increase in fluorescence indicates that the peptide is permeabilizing the bacterial membranes, allowing the SYTOX Green dye to enter and bind to intracellular nucleic acids.

Membrane Permeabilization Assay (Carboxyfluorescein Leakage from Liposomes)

This assay uses artificial membrane vesicles (liposomes) to model the bacterial membrane.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration. The lipid composition of the liposomes can be tailored to mimic either Gram-positive or Gram-negative bacterial membranes.

  • Removal of External Dye: Remove the unencapsulated dye by gel filtration.

  • Peptide Addition: Add the peptide to the liposome suspension.

  • Fluorescence Measurement: Measure the increase in fluorescence over time. Leakage of the dye from the liposomes due to peptide-induced membrane disruption will result in dequenching and an increase in fluorescence.

Signaling Pathways and Immunomodulatory Effects

Currently, there is a lack of specific evidence in the scientific literature detailing the direct interaction of this compound with and modulation of specific intracellular signaling pathways as part of its antimicrobial mechanism. While many antimicrobial peptides are known to possess immunomodulatory properties, such as influencing Toll-like receptor (TLR) signaling, no specific studies have demonstrated this for this compound. The primary mechanism of action for this compound appears to be direct membrane disruption, which may not necessarily involve the modulation of specific signaling cascades within the microbe.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Peptide Stock Solution SerialDilution Serial Dilution of Peptide Peptide->SerialDilution Bacteria Bacterial Inoculum Inoculation Inoculation with Bacteria Bacteria->Inoculation Plate 96-well Plate Plate->SerialDilution SerialDilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Readout Visual Inspection (Turbidity) Incubation->Readout MIC Determine MIC Readout->MIC AMP_Mechanism cluster_peptide This compound cluster_membrane Bacterial Membrane cluster_effects Cellular Effects AMP Peptide Membrane Lipid Bilayer AMP->Membrane Interaction Permeabilization Membrane Permeabilization Membrane->Permeabilization leads to Disruption Membrane Disruption Permeabilization->Disruption Lysis Cell Lysis Disruption->Lysis Membrane_Models cluster_models Proposed Mechanisms Start Peptide-Membrane Interaction Barrel Barrel-Stave Pore Start->Barrel Toroidal Toroidal Pore Start->Toroidal Carpet Carpet Model Start->Carpet Outcome Membrane Permeabilization & Cell Death Barrel->Outcome Toroidal->Outcome Carpet->Outcome

References

The Structure-Activity Relationship of Bombinin H7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a diverse class of molecules that serve as a crucial component of the innate immune system in a wide range of organisms. Their broad-spectrum activity and distinct mechanisms of action make them a promising area of research for developing new therapeutics against multidrug-resistant pathogens. Among these, the bombinin peptides, isolated from the skin secretions of amphibians of the Bombina genus, have garnered significant interest.

This guide focuses on the Bombinin H family, a hydrophobic and hemolytic subset of bombinins.[1][2] Specifically, it provides an in-depth analysis of Bombinin H7, exploring the critical relationships between its chemical structure and biological function. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel peptide-based anti-infective and anticancer agents with improved efficacy and reduced toxicity.[3]

Physicochemical and Structural Properties of this compound

This compound is a member of a pair of peptide isomers, H6 and H7, naturally found in amphibian skin secretions.[1][4] The defining characteristic of many Bombinin H peptides is the post-translational modification of an L-amino acid to a D-amino acid at the second position, which has profound effects on their biological activity.[1][3] this compound contains a D-leucine at this position.[5]

Primary Sequence: Ile-(D-Leu)-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2 (Sequence inferred from Bombinin H family data, specific H7 sequence ILGPILGLVSNALGGLL-NH2 is also reported[6]).

Like other peptides in its class, this compound is characterized by:

  • Hydrophobicity: A high content of hydrophobic residues contributes to its strong interaction with and disruption of cell membranes.

  • C-terminal Amidation: The amide group at the C-terminus enhances the peptide's stability and activity by neutralizing the negative charge of the carboxyl group.

  • α-Helical Conformation: In membrane-mimicking environments, Bombinin H peptides adopt an amphipathic α-helical secondary structure, which is crucial for their mechanism of action.

Biological Activity Profile

The Bombinin H family exhibits a range of biological activities, primarily characterized by their antimicrobial and hemolytic effects.[7] While data for this compound is specific in some cases, much of its activity profile is understood through comparison with its isomers and other members of the Bombinin H family.

Antimicrobial Activity: this compound is active against Gram-positive bacteria, with a reported lethal concentration of 25.2 μM against Bacillus megaterium Bm11.[8] In general, Bombinin H peptides show moderate activity against Gram-positive and Gram-negative bacteria but are typically less potent than the non-hemolytic "bombinin" family.[2][7]

Hemolytic and Cytotoxic Activity: A defining feature of the Bombinin H family is its potent hemolytic activity (the ability to lyse red blood cells).[2][7] This high toxicity against eukaryotic cells is a significant hurdle for therapeutic development and a primary focus of SAR studies aimed at increasing selectivity.

Table 1: Biological Activity of Bombinin H Peptides
PeptideSequenceTarget Organism/CellActivity MetricValue (μM)
This compound Ile-(D-Leu)-...-NH2Bacillus megateriumLethal Concentration25.2[8]
Bombinin H2 IIGPVLGLVGSALGGLLKKI-NH2Escherichia coliMIC>50
Bombinin H4 (D-Ile2) I-(D-allo-Ile)-...-NH2Escherichia coliMIC50
Bombinin H2 IIGPVLGLVGSALGGLLKKI-NH2Staphylococcus aureusMIC12.5
Bombinin H4 (D-Ile2) I-(D-allo-Ile)-...-NH2Staphylococcus aureusMIC12.5
Bombinin H2 IIGPVLGLVGSALGGLLKKI-NH2Horse ErythrocytesHC50~10
Bombinin H4 (D-Ile2) I-(D-allo-Ile)-...-NH2Horse ErythrocytesHC50~25

Note: Data is compiled from multiple sources for comparison. MIC (Minimum Inhibitory Concentration) and HC50 (50% Hemolytic Concentration) values can vary based on experimental conditions. The sequences and activities of H2 and H4 are included to illustrate the SAR principles within the Bombinin H family.

Core Structure-Activity Relationship (SAR) Principles

The therapeutic potential of this compound and its analogs is defined by the balance between antimicrobial efficacy and host cell toxicity. SAR studies focus on modifying the peptide's primary structure to optimize this balance.

  • N-Terminal Stereochemistry: The presence of a D-amino acid at position 2 is a key natural strategy to modulate activity.[3] This single substitution can increase resistance to proteases and alter the peptide's interaction with membranes. Studies comparing L- and D-isomers (like H6 vs. H7 or H2 vs. H4) show that the D-isomer often exhibits different, sometimes enhanced, activity and stability.[1][7]

  • Cationicity and Hydrophobicity: The overall positive charge and hydrophobicity are critical determinants of function. Increasing cationicity, often by substituting neutral residues with Lysine (K) or Arginine (R), can enhance electrostatic attraction to negatively charged bacterial membranes, thereby boosting antimicrobial potency. Conversely, strategic modifications can reduce overall hydrophobicity to decrease non-specific and toxic interactions with neutral eukaryotic membranes, thus lowering hemolytic activity.

  • Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues along the α-helical axis is crucial. A well-defined amphipathic structure allows the peptide to insert into and disrupt the lipid bilayer of target membranes. Modifications that disrupt this amphipathicity can lead to a significant loss of activity.

SAR_Principles cluster_peptide This compound Core Structure cluster_mods Key Modification Sites & Principles cluster_outcomes Biological Outcomes Peptide Ile-(D-Leu)-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2 Pos2 Position 2 Stereochemistry (D-Amino Acid) Charge Cationicity (Lys/Arg Substitution) Hydro Hydrophobicity (Residue Substitution) Antimicrobial Antimicrobial Activity Pos2->Antimicrobial Modulates Stability Proteolytic Stability Pos2->Stability Increases Charge->Antimicrobial Increases Hemolytic Hemolytic Activity Charge->Hemolytic Can Decrease (Improves Selectivity) Hydro->Antimicrobial Modulates Hydro->Hemolytic Directly Correlates

Caption: Key structure-activity relationships in this compound.

Mechanism of Action

The primary mechanism of action for this compound is the physical disruption of microbial cell membranes. This process is generally accepted to occur in a multi-step fashion, targeting the lipid bilayer directly rather than a specific intracellular component, which helps to reduce the likelihood of resistance development.

  • Electrostatic Attraction: The peptide, though only mildly cationic, is initially attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides or teichoic acids).

  • Membrane Insertion: Upon binding, the peptide transitions from a random coil to an amphipathic α-helix and inserts its hydrophobic face into the lipid core of the membrane.

  • Pore Formation/Destabilization: The accumulation of peptides in the membrane leads to destabilization, potentially through models like the "toroidal pore" or "carpet" mechanism, resulting in the formation of pores or channels.

  • Cell Lysis: The loss of membrane integrity causes leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death.

Mechanism_of_Action A 1. Peptide in Solution (Random Coil) B 2. Electrostatic Attraction (Peptide binds to anionic bacterial membrane) A->B C 3. Conformational Change & Insertion (Forms α-helix, inserts into lipid bilayer) B->C D 4. Membrane Permeabilization (Pore formation / Carpet mechanism) C->D E 5. Cell Lysis (Leakage of cytoplasmic contents) D->E

Caption: Proposed membrane disruption mechanism of this compound.

Experimental Protocols

Reproducible and standardized assays are essential for evaluating the SAR of this compound and its analogs. Below are methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., 0.01% acetic acid). Perform serial two-fold dilutions in a 96-well polypropylene microtiter plate using Mueller-Hinton Broth (MHB).[9]

  • Inoculum: Grow bacteria to the mid-logarithmic phase and dilute the culture to a final concentration of ~5 x 10^5 CFU/mL in MHB.[9]

  • Incubation: Add 50-100 μL of the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.[9][10]

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed.[11][12]

Hemolysis Assay

This assay quantifies the peptide's toxicity to red blood cells (RBCs).

  • RBC Preparation: Obtain fresh human or horse erythrocytes. Wash the cells three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 900 x g for 10 min) and resuspend to create a 2-4% (v/v) suspension.[10][13][14]

  • Assay Setup: Add 100 μL of the RBC suspension to a 96-well plate containing 100 μL of serially diluted peptide in PBS.[10]

  • Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).[10]

  • Incubation & Measurement: Incubate the plate at 37°C for 1 hour.[10] Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 405 nm or 540 nm to quantify hemoglobin release.[10]

  • Calculation: Calculate the percentage of hemolysis relative to the controls. The HC50 value is the peptide concentration that causes 50% hemolysis.[14][15]

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_activity Biological Evaluation cluster_analysis Analysis Design 1. Peptide Design (Analog Creation) SPPS 2. Solid-Phase Peptide Synthesis Design->SPPS QC 3. Purification (HPLC) & QC (Mass Spec) SPPS->QC MIC 4. Antimicrobial Assay (MIC Determination) QC->MIC Hemolysis 5. Toxicity Assay (Hemolysis - HC50) QC->Hemolysis SI 6. Calculate Selectivity Index (HC50 / MIC) MIC->SI Hemolysis->SI SAR 7. Establish SAR SI->SAR

Caption: General workflow for SAR studies of this compound analogs.

Conclusion and Future Directions

This compound and the broader Bombinin H family represent a fascinating class of antimicrobial peptides with a distinct D-amino acid modification that influences their activity. The core challenge and opportunity in their development lie in decoupling the potent antimicrobial action from the undesirable hemolytic toxicity. SAR studies have illuminated key principles—stereochemistry at position 2, cationicity, and hydrophobicity—that govern this balance.

Future research should focus on:

  • Systematic Analoging: Creating comprehensive libraries of this compound analogs with substitutions at various positions to build more detailed quantitative structure-activity relationship (QSAR) models.[16]

  • Enhanced Selectivity: Designing peptides with a high selectivity index (HC50/MIC) by fine-tuning charge and hydrophobicity.

  • Advanced Mechanisms: Investigating interactions with bacterial and model membranes using biophysical techniques to better understand the molecular basis of selectivity.

By leveraging the foundational SAR principles outlined in this guide, researchers can rationally design and optimize this compound-derived peptides, paving the way for novel anti-infective agents that are both potent and safe for clinical use.

References

In Silico Vistas: A Technical Guide to Modeling Bombinin H7-Membrane Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to model the interaction between the antimicrobial peptide (AMP) Bombinin H7 and bacterial cell membranes. Given the limited specific research on this compound, this paper leverages established protocols and findings from closely related peptides, Bombinin H2 and H4, to outline a comprehensive framework for future in silico investigations of this compound.

Introduction to Bombinin H Peptides

Bombinin H peptides, isolated from the skin secretions of Bombina species, are a family of antimicrobial peptides characterized by their hydrophobic and hemolytic properties.[1][2][3] These peptides are a crucial component of the innate immune system of these amphibians.[3] A notable feature of some Bombinin H peptides is the post-translational modification of an L-amino acid to a D-amino acid at the second position, which can significantly influence their antimicrobial activity and interaction with membranes.[2][4][5]

This compound, with the amino acid sequence Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2, is a member of this family. Understanding its precise mechanism of action at the molecular level is crucial for its potential development as a therapeutic agent. In silico modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate these interactions at an atomic resolution.[6][7]

Quantitative Data on Bombinin H Peptides

Table 1: Antimicrobial Activity of Bombinin H Peptides

PeptideTarget OrganismLethal Concentration (LC) / Minimum Inhibitory Concentration (MIC) (μM)
Bombinin H2Bacillus megaterium Bm1125.2
Bombinin H4Bacillus megaterium Bm1112.5
Bombinin H2Staphylococcus aureus>50
Bombinin H4Staphylococcus aureus25
Bombinin H2Escherichia coli>50
Bombinin H4Escherichia coli50

Data compiled from multiple sources.

Table 2: Biophysical Interaction Parameters for Bombinin H Peptides with Model Membranes

PeptideModel Membrane CompositionBinding Affinity (KD, μM)
Bombinin H2Leishmania model membrane~5-fold lower than H4
Bombinin H4Leishmania model membraneData not available

Data indicates a higher affinity of the D-amino acid-containing H4 for the Leishmania model membrane.[8]

Methodologies for In Silico Modeling and Experimental Validation

A robust understanding of the this compound-membrane interaction requires a synergistic approach, combining computational modeling with experimental validation.

In Silico Modeling: Molecular Dynamics (MD) Simulations

MD simulations can provide detailed insights into the conformational changes of this compound upon membrane binding, its orientation within the lipid bilayer, and its potential to disrupt the membrane structure.[9]

Experimental Protocol: All-Atom Molecular Dynamics Simulation of this compound with a Model Bacterial Membrane

  • System Setup:

    • Peptide Structure: The initial 3D structure of this compound can be generated using homology modeling or de novo structure prediction servers, based on its known amino acid sequence. The D-alloisoleucine at position 2 must be correctly parameterized.

    • Membrane Model: A model bacterial membrane is constructed, typically a lipid bilayer composed of a mixture of phosphatidylethanolamine (PE) and phosphatidylglycerol (PG) lipids (e.g., a 3:1 POPE/POPG ratio) to mimic the anionic nature of bacterial membranes.

    • Solvation: The peptide and membrane system is solvated in a box of explicit water molecules (e.g., TIP3P water model) and neutralized with counter-ions (e.g., Na+ or Cl-).

  • Simulation Parameters:

    • Force Field: A suitable force field for proteins and lipids, such as CHARMM36 or AMBER, is selected.

    • Ensemble: The simulation is typically run under the NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions.

    • Temperature and Pressure: Maintained at 310 K and 1 bar using appropriate thermostats (e.g., Nosé-Hoover) and barostats (e.g., Parrinello-Rahman).

    • Integration Timestep: A timestep of 2 fs is commonly used.

    • Simulation Time: The simulation is run for a sufficient duration (e.g., hundreds of nanoseconds to microseconds) to observe peptide binding, insertion, and potential membrane disruption events.

  • Analysis:

    • Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the stability and flexibility of the peptide.

    • Secondary Structure Analysis: To monitor conformational changes in the peptide upon membrane interaction.

    • Peptide-Membrane Interactions: Analysis of hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the peptide and lipid molecules.

    • Membrane Properties: Measurement of membrane thickness, area per lipid, and lipid order parameters to quantify the extent of membrane perturbation.

    • Water Permeation: Monitoring the influx of water molecules into the membrane core as an indicator of pore formation.

Experimental Validation

In silico predictions should be validated through biophysical experiments.

Experimental Protocol: Calcein Leakage Assay

This assay is used to quantify the ability of this compound to permeabilize lipid vesicles.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a lipid mixture (e.g., POPE/POPG) encapsulating the fluorescent dye calcein at a self-quenching concentration.

  • Assay Procedure:

    • The calcein-loaded LUVs are incubated with varying concentrations of this compound.

    • If the peptide disrupts the membrane, calcein is released into the surrounding buffer, leading to a de-quenching of its fluorescence.

    • The increase in fluorescence intensity is measured over time using a spectrofluorometer.

  • Data Analysis: The percentage of calcein leakage is calculated relative to a positive control (e.g., addition of a detergent like Triton X-100 to cause 100% leakage).

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR can be used to measure the binding affinity of this compound to a model membrane surface.

  • Surface Preparation: A lipid bilayer mimicking a bacterial membrane is deposited onto an SPR sensor chip.

  • Binding Measurement:

    • A solution of this compound at various concentrations is flowed over the sensor chip.

    • The binding of the peptide to the lipid bilayer is detected as a change in the refractive index, measured in resonance units (RU).

  • Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model.

Visualizing Workflows and Interactions

Graphviz diagrams are provided to illustrate key workflows and conceptual relationships in the study of this compound-membrane interactions.

MD_Simulation_Workflow cluster_prep System Preparation PDB This compound Structure (Homology Model) Sol Solvation & Ionization PDB->Sol Mem Model Membrane (POPE/POPG) Mem->Sol Min Energy Minimization Sol->Min Eq Equilibration (NVT, NPT) Min->Eq Prod Production Run Eq->Prod Struct Structural Analysis (RMSD, RMSF, Secondary Structure) Prod->Struct Interact Interaction Analysis (Contacts, H-bonds) Prod->Interact Memb_Prop Membrane Properties (Thickness, Area/lipid) Prod->Memb_Prop

Caption: Workflow for Molecular Dynamics Simulation of this compound.

Experimental_Validation_Workflow cluster_insilico In Silico Prediction cluster_exp Experimental Validation MD MD Simulation SPR Binding Affinity (SPR) MD->SPR Predicts Binding Leakage Membrane Permeabilization (Calcein Leakage Assay) MD->Leakage Predicts Disruption CD Secondary Structure (CD Spectroscopy) MD->CD Predicts Conformation SPR->MD Validates Leakage->MD Validates CD->MD Validates

Caption: Integrated In Silico and Experimental Validation Workflow.

Bombinin_Action_Mechanism Peptide This compound (in solution) Binding Electrostatic Binding Peptide->Binding Membrane Bacterial Membrane Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Death Cell Death Disruption->Death

Caption: Hypothesized Mechanism of Action for this compound.

Conclusion and Future Directions

The in silico modeling of this compound, guided by the established knowledge of related Bombinin H peptides, presents a promising avenue for elucidating its antimicrobial mechanism. The combination of molecular dynamics simulations with experimental validation techniques will be critical in advancing our understanding of this potent antimicrobial peptide. Future research should focus on obtaining specific biophysical and structural data for this compound to refine and validate computational models, ultimately aiding in the rational design of novel peptide-based antibiotics.

References

An In-depth Technical Guide to the Bombinin H7 Gene and Precursor Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H7 is a cationic, hydrophobic antimicrobial peptide belonging to the bombinin H family, originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. These peptides are key components of the amphibian's innate immune system, offering a first line of defense against a broad spectrum of pathogens. This compound and its related peptides are characterized by their lytic activity against both bacterial and eukaryotic cells, a feature attributed to their ability to disrupt cell membranes. This technical guide provides a comprehensive overview of the this compound gene, its precursor peptide, and the mature peptide's biological activities. It includes detailed data on its physicochemical properties, antimicrobial spectrum, and hemolytic activity. Furthermore, this guide outlines key experimental protocols for the isolation, synthesis, and functional characterization of this compound, and presents visual representations of its mechanism of action and potential immunomodulatory effects on host cells.

Introduction

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that play a crucial role in the innate immunity of a wide range of organisms. The skin of amphibians is a particularly rich source of these peptides, which provide protection against microbial invasion in their moist environments. The bombinins are a family of AMPs found in the skin secretions of frogs belonging to the genus Bombina. This family is further divided into bombinins and bombinins H, with the latter group being distinguished by their high hydrophobicity and hemolytic activity[1].

This compound is a representative member of the bombinin H family. Like other members of this family, it is derived from a larger precursor protein that often encodes multiple antimicrobial peptides[2]. The this compound peptide exhibits activity against various microorganisms, and its mechanism of action is primarily attributed to the disruption of microbial cell membranes[3]. This guide delves into the molecular and functional characteristics of this compound, providing a valuable resource for researchers in the fields of antimicrobial drug discovery and innate immunology.

Physicochemical and Biological Properties of this compound

This compound is a relatively small, cationic peptide. Its primary structure and physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Amino Acid Sequence IIGPVLGLVGKALGGLL-NH2[4]
Molecular Weight 1619.00 g/mol [3]
Chemical Formula C76H135N19O19[3]
Isoelectric Point (pI) 9.75 (Predicted)
Net Charge (pH 7) +2
Family Bombinin H[1]
Origin Bombina orientalis[4]
Table 2: Antimicrobial Activity of Bombinin H Peptides

The antimicrobial activity of Bombinin H peptides is typically determined by measuring the minimal inhibitory concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. While specific MIC values for this compound against a wide range of bacteria are not extensively documented in publicly available literature, the following table provides representative MIC values for closely related Bombinin H peptides and other bombinins to illustrate their general spectrum of activity.

MicroorganismTypePeptideMIC (µM)Reference(s)
Bacillus megaterium Bm11Gram-positiveThis compound25.2[3]
Staphylococcus aureusGram-positiveBHL-bombinin1.6[5]
Staphylococcus aureusGram-positiveBombinin HL/HD128 - 256 (mg/l)[6]
Escherichia coliGram-negativeBHL-bombinin6.6[5]
Candida albicansFungusBHL-bombininPotent activity reported[6]
Pseudomonas aeruginosaGram-negativeBHL-bombininLower activity reported[6]
Table 3: Hemolytic Activity of Bombinin H Peptides

A critical aspect of the therapeutic potential of AMPs is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of cytotoxicity. Bombinin H peptides are known for their hemolytic properties[2]. The 50% hemolytic concentration (HC50) is the concentration of the peptide that causes 50% hemolysis.

Peptide FamilyHemolytic Activity (HC50)Reference(s)
Bombinin HHigh hemolytic activity reported[2][7]

The this compound Gene and Precursor Peptide

The this compound peptide is ribosomally synthesized as a part of a larger precursor protein. This precursor typically has a multi-domain structure, including a signal peptide, an acidic pro-region, and one or more copies of antimicrobial peptides.

Gene Structure and Regulation

The gene encoding the this compound precursor in Bombina orientalis is characterized by the presence of exons and introns. The promoter region of bombinin genes has been found to contain putative binding sites for transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NF-IL6 (Nuclear Factor for Interleukin-6 expression)[8]. The presence of these binding sites suggests that the expression of bombinin peptides can be upregulated in response to infection and inflammatory stimuli.

G cluster_gene This compound Gene cluster_regulation Transcriptional Regulation Promoter Promoter Exon1 Exon1 Promoter->Exon1 Transcription Start Intron Intron Exon1->Intron Exon2 Exon2 Intron->Exon2 NF-kappaB NF-kappaB NF-kappaB->Promoter Binds to promoter NF-IL6 NF-IL6 NF-IL6->Promoter Binds to promoter

Gene structure and transcriptional regulation of this compound.
Precursor Peptide Processing

The this compound precursor peptide undergoes a series of post-translational modifications to yield the mature, active peptide. This process involves the cleavage of the signal peptide, followed by further enzymatic cleavage to release the antimicrobial peptide. The C-terminus of this compound is typically amidated, a common modification in AMPs that enhances their stability and activity.

G Precursor_Peptide Precursor Peptide (Signal-Pro-Bombinin H7) Signal_Peptidase Signal Peptidase Precursor_Peptide->Signal_Peptidase Pro-Bombinin_H7 Pro-Bombinin H7 Signal_Peptidase->Pro-Bombinin_H7 Cleavage Endoprotease Endoprotease Pro-Bombinin_H7->Endoprotease Mature_Bombinin_H7 Mature this compound Endoprotease->Mature_Bombinin_H7 Cleavage Amidation Amidation Mature_Bombinin_H7->Amidation Final_Peptide Active this compound-NH2 Amidation->Final_Peptide C-terminal Amidation

Processing of the this compound precursor peptide.

Mechanism of Action

The primary mechanism of action for this compound and other bombinin H peptides is the physical disruption of cell membranes. This process is driven by the amphipathic nature of the peptide, which allows it to interact with and insert into the lipid bilayer of microbial membranes.

Membrane Disruption

Bombinin H peptides are thought to act via a "carpet" or "toroidal pore" model. In the carpet model, the peptides accumulate on the surface of the membrane, and once a critical concentration is reached, they disrupt the membrane in a detergent-like manner. In the toroidal pore model, the peptides insert into the membrane and induce the formation of pores, leading to leakage of cellular contents and cell death[3].

G cluster_membrane Bacterial Cell Membrane Outer_Membrane Outer Membrane (Gram-negative) Insertion Hydrophobic Insertion Outer_Membrane->Insertion Inner_Membrane Inner Membrane Pore_Formation Pore Formation/ Membrane Disruption Inner_Membrane->Pore_Formation Bombinin_H7 This compound Binding Electrostatic Binding Bombinin_H7->Binding Binding->Outer_Membrane Initial Interaction Insertion->Inner_Membrane Cell_Death Cell Death Pore_Formation->Cell_Death Leakage of contents

Mechanism of this compound-induced membrane disruption.

Potential Host Cell Interactions

While the direct antimicrobial activity of this compound is through membrane disruption, AMPs can also modulate the host's immune response. The presence of NF-κB and NF-IL6 binding sites in the bombinin gene promoter suggests a link to inflammatory signaling pathways. It is plausible that this compound, or the pathogens it targets, could influence these pathways in host cells.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and other immune mediators.

G Stimulus Pathogen/ This compound Receptor Toll-like Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation I-kappa-B IκB IKK->I-kappa-B Phosphorylates NF-kappa-B_inactive NF-κB (inactive) I-kappa-B->NF-kappa-B_inactive Inhibits Degradation Degradation I-kappa-B->Degradation NF-kappa-B_active NF-κB (active) NF-kappa-B_inactive->NF-kappa-B_active Release Nucleus Nucleus NF-kappa-B_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Potential influence on the NF-κB signaling pathway.
IL-6 Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine with a wide range of biological activities, including the regulation of inflammation and the immune response. Its expression is often induced by the activation of the NF-κB pathway.

G NF-kappa-B_active Active NF-κB IL-6_Gene IL-6 Gene NF-kappa-B_active->IL-6_Gene Induces Transcription IL-6_mRNA IL-6 mRNA IL-6_Gene->IL-6_mRNA IL-6_Protein IL-6 Protein IL-6_mRNA->IL-6_Protein Translation IL-6_Receptor IL-6 Receptor IL-6_Protein->IL-6_Receptor Binds to JAK JAK IL-6_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Gene_Expression Target Gene Expression Nucleus->Target_Gene_Expression Induces

References

An In-depth Technical Guide to the Natural Variants and Isomers of Bombinin H7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H peptides, a hydrophobic and hemolytic subgroup of the bombinin family of antimicrobial peptides (AMPs), represent a compelling area of research for the development of novel therapeutic agents. Isolated from the skin secretions of frogs belonging to the Bombina genus, these peptides exhibit a range of biological activities, including antimicrobial and hemolytic effects. A remarkable feature of many Bombinin H peptides is the post-translational modification that results in the presence of a D-amino acid at the second position, creating naturally occurring diastereomers. This guide provides a comprehensive overview of the natural variants and isomers of Bombinin H7 and its related family members, with a focus on their structure, biological activity, and the experimental methodologies used for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Bombinin H Peptides

The Bombinin H family of peptides is characterized by a high content of hydrophobic residues, contributing to their pronounced hemolytic activity compared to other bombinins.[1][2] These peptides are typically 17 to 20 amino acids in length.[1][2] A key characteristic of this family is the existence of natural isomers, where the L-amino acid at position 2 is enzymatically converted to a D-amino acid, a feature that significantly influences their biological activity.[1][2] Bombinin H peptides are derived from common gene precursors that also encode for other bombinin peptides, highlighting an efficient biosynthetic strategy.[1][2][3]

Natural Variants and Isomers of Bombinin H Peptides

The Bombinin H family includes several naturally occurring variants and their D-amino acid isomers. These peptides have been primarily isolated from species such as Bombina variegata, Bombina orientalis, and Bombina maxima.[4][5][6] The amino acid sequences of prominent Bombinin H peptides and their relationship to this compound are detailed in Table 1. The presence of a D-alloisoleucine or D-leucine at position 2 is a common isomeric modification.[5][7]

Table 1: Amino Acid Sequences of Natural Bombinin H Variants and Isomers

Peptide NameOrigin SpeciesSequenceLengthIsomeric Feature
This compoundBombina sp.I-(d-AIle)-GPILGLVSNALGGLL-NH217D-Alloisoleucine at pos. 2
Bombinin H6Bombina sp.I-I-GPILGLVSNALGGLL-NH217All L-amino acids
Bombinin H2Bombina variegataI-I-GPLAGLLSSVLGGL-NH216All L-amino acids
Bombinin H4Bombina variegataI-(d-AIle)-GPLAGLLSSVLGGL-NH216D-Alloisoleucine at pos. 2
Bombinin HLBombina orientalisI-L-SILGSLVGNALGGLL-NH217All L-amino acids
Bombinin HDBombina orientalis (synthetic analog)I-(d-L)-SILGSLVGNALGGLL-NH217D-Leucine at pos. 2
Maximin H1Bombina maximaI-L-SVLGSLLGGLV-NH213All L-amino acids
Maximin H2Bombina maximaI-L-SVLGSLVGGLV-NH213All L-amino acids
Maximin H3Bombina maximaI-L-SVLGSLLGGLV-NH213All L-amino acids
Maximin H4Bombina maximaI-L-SVLGSLVGGLV-NH213All L-amino acids
Bombinin H-BOBombina orientalisG-I-I-G-S-I-L-S-A-A-K-S-L-F-NH214All L-amino acids
Bombinin-H2LBombina variegataI-I-G-A-I-L-S-A-V-K-S-V-L-K-G-A-I-K-N-L-NH220All L-amino acids

Note: (d-AIle) denotes D-alloisoleucine, (d-L) denotes D-leucine.

Biological Activity: Antimicrobial and Hemolytic Properties

Bombinin H peptides exhibit a dual nature in their biological activity. While they possess antimicrobial properties, they are generally more potent in lysing eukaryotic cells, particularly erythrocytes, which is a significant consideration for their therapeutic potential. The D-isomers often show enhanced activity against certain pathogens, such as Leishmania parasites.[1][2]

Antimicrobial Activity

The antimicrobial activity of Bombinin H variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. A summary of reported MIC values for various Bombinin H peptides against different bacterial strains is presented in Table 2.

Table 2: Antimicrobial Activity (MIC) of Bombinin H Variants and Isomers

PeptideTest OrganismMIC (μM)Reference
This compoundBacillus megaterium Bm1125.2MedchemExpress
Bombinin HLStaphylococcus aureus256 (mg/l)[8]
Bombinin HDStaphylococcus aureus128 (mg/l)[8]
BHL-bombininStaphylococcus aureus4 (mg/l)[8]
BHL-bombininEscherichia coli16-64 (mg/l)[8]
BHL-bombininCandida albicans4 (mg/l)[8]
Bombinin-H2LGram-positive strains (GM)4[4]
Bombinin-H2LGram-negative strains (GM)6.7[4]

Note: GM refers to the geometric mean of MICs against a panel of strains.

Hemolytic Activity

A critical parameter for evaluating the therapeutic potential of AMPs is their hemolytic activity, often expressed as the HC50 value, the concentration required to cause 50% hemolysis of red blood cells.[9][10] Bombinin H peptides are known for their relatively high hemolytic activity.[1][2] Quantitative data on the hemolytic activity of selected Bombinin H peptides are summarized in Table 3.

Table 3: Hemolytic Activity of Bombinin H Variants

PeptideErythrocyte SourceHC50 (μM)Reference
BHL-bombininHorse>128[8]
Bombinin HLHorse~64[8]
Bombinin HDHorse~32[8]
Bombinin-H2LHorse~50[4]

Biosynthesis and Mechanism of Action

Biosynthesis Pathway

Bombinin and Bombinin H peptides are synthesized as part of a larger precursor protein. This precursor typically contains a signal peptide, an acidic pro-region, and one or more copies of bombinin peptides, followed by a single copy of a Bombinin H peptide at the C-terminus.[1][2] The mature peptides are liberated through proteolytic cleavage at specific processing sites. The D-amino acid isomerization at position 2 of Bombinin H peptides is a post-translational modification catalyzed by a specific isomerase.[1]

Biosynthesis_of_Bombinin_H cluster_gene Gene Expression cluster_translation Protein Synthesis cluster_processing Post-translational Modification Gene Bombinin Precursor Gene mRNA Prepropeptide mRNA Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Prepropeptide Prepropeptide Ribosome->Prepropeptide Translation Propeptide Propeptide Prepropeptide->Propeptide Signal Peptide Cleavage Mature_Bombinin Mature Bombinin(s) Propeptide->Mature_Bombinin Proteolytic Cleavage Mature_Bombinin_H_L Mature Bombinin H (L-isomer) Propeptide->Mature_Bombinin_H_L Proteolytic Cleavage Mature_Bombinin_H_D Mature Bombinin H (D-isomer) Mature_Bombinin_H_L->Mature_Bombinin_H_D Peptidyl-aminoacyl L-D Isomerase Secretory_Vesicles Secretory_Vesicles Mature_Bombinin_H_D->Secretory_Vesicles Packaging Secretion Secretion Secretory_Vesicles->Secretion Exocytosis Mechanism_of_Action cluster_interaction Membrane Interaction cluster_disruption Membrane Disruption Peptide Bombinin H Peptide (Cationic, Amphipathic) Electrostatic_Attraction Initial Electrostatic Attraction Peptide->Electrostatic_Attraction Bacterial_Membrane Bacterial Membrane (Anionic Phospholipids) Bacterial_Membrane->Electrostatic_Attraction Hydrophobic_Insertion Hydrophobic Insertion & α-Helix Formation Electrostatic_Attraction->Hydrophobic_Insertion Pore_Formation Pore Formation (e.g., Toroidal Pore) Hydrophobic_Insertion->Pore_Formation Carpet_Model Carpet-like Disruption Hydrophobic_Insertion->Carpet_Model Membrane_Permeabilization Membrane Permeabilization Pore_Formation->Membrane_Permeabilization Carpet_Model->Membrane_Permeabilization Leakage Leakage Membrane_Permeabilization->Leakage Leakage of Intracellular Contents Cell_Death Cell Death Leakage->Cell_Death Experimental_Workflow Start Skin Secretion Collection Lyophilization Lyophilization Start->Lyophilization Crude_Extract Crude Peptide Extract Lyophilization->Crude_Extract RP_HPLC Reverse-Phase HPLC (Fractionation) Crude_Extract->RP_HPLC Peptide_Fractions Peptide Fractions RP_HPLC->Peptide_Fractions Mass_Spec Mass Spectrometry (Molecular Weight Determination) Peptide_Fractions->Mass_Spec Edman_Degradation Edman Degradation (Amino Acid Sequencing) Peptide_Fractions->Edman_Degradation Biological_Assays Biological Activity Assays (Antimicrobial, Hemolytic) Peptide_Fractions->Biological_Assays Structure_Elucidation Final Structure Elucidation Mass_Spec->Structure_Elucidation Edman_Degradation->Structure_Elucidation Biological_Assays->Structure_Elucidation End Characterized Peptide Structure_Elucidation->End

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Bombinin H7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides, originally isolated from the skin secretions of the amphibian Bombina genus.[1][2] These peptides are characterized by their hydrophobic and hemolytic properties.[1][2][3] this compound is a 17-amino acid peptide with a C-terminal amide and a D-amino acid at the second position, which is common for some bombinin H peptides.[1][4] Its synthesis is effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

This document provides a detailed protocol for the manual or automated solid-phase synthesis of this compound, including resin preparation, amino acid coupling, cleavage, and purification.

Materials and Reagents

ReagentGradeSupplier (Example)
Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)Synthesis GradeSigma-Aldrich, Novabiochem
Fmoc-L-Amino AcidsSynthesis GradeSigma-Aldrich, Novabiochem
Fmoc-D-allo-IsoleucineSynthesis GradeSigma-Aldrich, Novabiochem
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
PiperidineReagent GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Hydroxybenzotriazole (HOBt) or OxymaPure®Synthesis GradeSigma-Aldrich, Novabiochem
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent GradeSigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of peptides similar in length and nature to this compound. Actual results may vary based on the synthesis scale, instrumentation, and specific laboratory conditions.

ParameterTypical ValueReference
Resin Loading0.3 - 0.7 mmol/g[5]
Amino Acid Equivalents (vs. resin loading)3 - 5 eq[6]
Coupling Reagent Equivalents (vs. amino acid)0.95 - 1.0 eq[6]
Fmoc Deprotection Time2 x 10 min[6]
Coupling Reaction Time1 - 2 hours[7]
Cleavage Time2 - 3 hours[7]
Expected Crude Purity (by HPLC)60 - 80%[8]
Expected Final Purity (after purification)>95%[9]
Overall Yield (calculated from first amino acid)15 - 35%

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide MBHA resin for the synthesis scale (e.g., 0.1 mmol).

  • Place the resin in a reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[5][6]

  • Drain the DMF from the reaction vessel.

First Amino Acid Coupling (Fmoc-Leu-OH)
  • Dissolve Fmoc-Leu-OH (3-5 equivalents relative to the resin loading) and an activating agent such as HOBt or OxymaPure® (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • To cap any unreacted sites, drain the coupling solution and wash the resin with DMF. Then, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Peptide Chain Elongation (Automated or Manual)

The following steps are repeated for each subsequent amino acid in the this compound sequence: Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser(tBu)-Asn(Trt)-Ala-Leu-Gly-Gly-Leu.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[5][6]

    • Agitate for 3 minutes and drain.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HOBt or OxymaPure®, 3-5 equivalents) in DMF.

    • Add the coupling agent (e.g., DIC, 3-5 equivalents) and allow for pre-activation for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DMF and then DCM.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. For this compound, which does not contain tryptophan, methionine, or cysteine, a standard cocktail is suitable. A commonly used cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[7]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[9]

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 60 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilize the purified fractions to obtain the final this compound peptide as a white powder.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling (Rink Amide MBHA) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 5. Washing (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage 6. Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (MS & HPLC) Purification->Analysis Final_Product This compound Peptide Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Bombinin_H7_Action BombininH7 This compound Membrane Bacterial Cell Membrane BombininH7->Membrane interacts with Disruption Membrane Disruption & Pore Formation Membrane->Disruption leads to Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of antimicrobial action for this compound.

References

Application Note: Purification of Bombinin H7 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7 is a hydrophobic, antimicrobial peptide originally isolated from the skin secretions of the fire-bellied toad (Bombina sp.).[1][2] As a member of the bombinin H family of peptides, it exhibits activity against various microorganisms and is of significant interest for the development of novel anti-infective agents.[3] This application note provides a detailed protocol for the purification of this compound from either crude synthetic preparations or natural extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology described herein ensures high purity of the final peptide product, which is essential for subsequent biological assays and structural studies.

The purification strategy leverages the hydrophobic nature of this compound. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[4] Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides like this compound eluting at higher organic solvent concentrations.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification protocol.

PropertyValueReference
Amino Acid Sequence Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2
Molecular Weight 1619.00 g/mol
Nature Hydrophobic, Antimicrobial Peptide[2][3]

Experimental Protocol: Purification of this compound by RP-HPLC

This protocol is designed for the purification of this compound to a high degree of purity (>95%).

Materials and Reagents
  • Crude this compound (synthetic or natural extract)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation and Columns
  • HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[6]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in deionized water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

Degas both mobile phases prior to use.

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.

  • If the sample does not fully dissolve, a small percentage of acetonitrile or an alternative solvent like DMSO can be used, but this should be minimized.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

RP-HPLC Method

The following is a typical gradient method for the purification of the hydrophobic this compound peptide.

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm[6]
Injection Volume 100 µL (adjustable based on sample concentration)
Column Temperature 25 °C
Gradient Elution Time (min)
0
5
65
70
75
80
90
Fraction Collection and Analysis
  • Collect fractions of 1.0 mL throughout the gradient elution.

  • Analyze the purity of each fraction containing the main peak by analytical RP-HPLC using a similar, but faster, gradient.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Data Presentation

The following table summarizes the expected results from the RP-HPLC purification of this compound.

ParameterExpected Value
Retention Time Approximately 40-50 minutes (highly dependent on the specific system and column)
Peak Area Proportional to the amount of purified peptide
Purity (post-purification) > 95%
Yield Variable, dependent on the purity of the crude sample

Post-Purification Analysis

To confirm the identity and purity of the final product, the following analyses are recommended:

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide matches the theoretical mass of this compound (1619.00 Da).

  • Analytical RP-HPLC: A final analytical chromatogram should show a single, sharp peak, confirming the high purity of the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification Analysis sp1 Crude this compound sp2 Dissolve in Mobile Phase A sp1->sp2 sp3 Filter (0.22 µm) sp2->sp3 hplc1 Inject onto C18 Column sp3->hplc1 hplc2 Gradient Elution (ACN/Water/TFA) hplc1->hplc2 hplc3 UV Detection (220 nm & 280 nm) hplc2->hplc3 hplc4 Fraction Collection hplc3->hplc4 an1 Analytical RP-HPLC of Fractions hplc4->an1 an2 Pool Pure Fractions an1->an2 an3 Lyophilization an2->an3 an4 Mass Spectrometry (ESI/MALDI) an3->an4 an5 Final Purity Check an3->an5 final_product final_product an3->final_product Purified this compound (>95%)

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_principle Principle of RP-HPLC cluster_peptide Peptide Properties cluster_elution Elution Mechanism p1 Hydrophobic Stationary Phase (e.g., C18) p3 Hydrophobic Interaction p1->p3 p2 Polar Mobile Phase (Water/ACN) p2->p3 e1 Low %ACN: This compound Binds to Column p3->e1 pep1 This compound is Hydrophobic pep1->p3 pep2 Crude Sample Contains Impurities e3 Separation from Less Hydrophobic Impurities pep2->e3 e2 Increasing %ACN: This compound Elutes e1->e2 Gradient e2->e3 final_product final_product e3->final_product Purified Peptide

Caption: Logical relationship of RP-HPLC principles for this compound purification.

References

Application Notes and Protocols for Bombinin H7 Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs belonging to the Bombina genus.[1][2][3][4] These peptides represent a promising class of potential therapeutics in an era of increasing antimicrobial resistance. Unlike conventional antibiotics that often target specific metabolic pathways, many AMPs, including likely this compound, act directly on the microbial membrane, leading to disruption and cell death.[5] This direct mechanism of action may reduce the likelihood of resistance development. Bombinins H are characterized as hydrophobic and hemolytic peptides.[1][2] Specifically, this compound has demonstrated activity against Bacillus megaterium.[6] The broader family of bombinins exhibits a wide spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][7]

Standard antimicrobial susceptibility testing (AST) protocols designed for traditional antibiotics may not be suitable for evaluating AMPs.[8][9][10] Factors such as the peptide's charge, hydrophobicity, and interaction with standard media components can significantly influence the outcome of these assays. Therefore, it is crucial to utilize and adapt standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), with specific considerations for the unique properties of antimicrobial peptides.[8]

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Principle of the Assay

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). Serial dilutions of this compound are prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for turbidity or assessed using a spectrophotometer to identify the MIC. To determine the minimum bactericidal concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

Data Presentation

The quantitative results of the antimicrobial susceptibility testing, specifically the MIC and MBC values, should be summarized for clear comparison.

Table 1: Antimicrobial Activity of this compound Against Various Microorganisms

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131632
Escherichia coliATCC 259223264
Pseudomonas aeruginosaATCC 2785364128
Candida albicansATCC 90028832
Bacillus megateriumBm111632

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Bacillus megaterium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile deionized water or 0.01% acetic acid for peptide reconstitution

  • Sterile saline (0.85% NaCl)

  • Tryptic Soy Agar (TSA) or other appropriate agar medium

  • Spectrophotometer (optional, for OD readings)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Experimental Workflow Diagram

AST_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start reconstitute Reconstitute This compound start->reconstitute prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Plate reconstitute->serial_dilution Stock Solution inoculate Inoculate Wells prep_inoculum->inoculate Standardized Suspension serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic plate_for_mbc Plate for MBC read_mic->plate_for_mbc incubate_agar Incubate Agar Plates plate_for_mbc->incubate_agar read_mbc Determine MBC incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for this compound antimicrobial susceptibility testing.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

  • Aseptically reconstitute the lyophilized this compound peptide in a sterile solvent such as deionized water or 0.01% acetic acid to a final concentration of 1024 µg/mL. The choice of solvent should be based on the peptide's solubility characteristics.

  • Vortex gently to ensure complete dissolution.

  • Prepare fresh on the day of the experiment or store at -20°C or lower for short-term storage. Avoid repeated freeze-thaw cycles.

2. Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Broth Microdilution Assay

  • Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound stock solution (e.g., 128 µg/mL working solution) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10 after mixing. This will create a concentration gradient of this compound.

  • Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control (no inoculum).

  • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.

4. Determination of Minimum Inhibitory Concentration (MIC)

  • Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • Optionally, the results can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

5. Determination of Minimum Bactericidal Concentration (MBC)

  • From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Signaling Pathway and Mechanism of Action

While the precise signaling pathways are not applicable in the context of direct membrane disruption, the mechanism of action can be illustrated. Bombinin H peptides are thought to exert their antimicrobial effect by interacting with and disrupting the integrity of microbial cell membranes.

Mechanism_of_Action cluster_peptide This compound Action cluster_membrane Microbial Cell Membrane cluster_outcome Cellular Outcome peptide This compound (Cationic, Amphipathic) binding Electrostatic Binding peptide->binding Initial Contact membrane Anionic Microbial Membrane binding->membrane insertion Hydrophobic Insertion binding->insertion pore Pore Formation/ Membrane Disruption insertion->pore leakage Ion Leakage & Loss of Potential pore->leakage death Cell Death leakage->death

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Bombinin H7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of amphibians belonging to the Bombina genus.[1][2] These peptides represent a crucial component of the innate immune system of these animals, offering protection against a broad spectrum of microbial pathogens.[1][2] Bombinin H peptides are characterized by their hydrophobic and hemolytic properties and typically consist of 17 or 20 amino acid residues.[1] A unique feature of some bombinin H peptides is the presence of a D-amino acid at the second position, a post-translational modification that can influence their biological activity.[1] The primary mechanism of action for bombinin H peptides is the disruption of microbial cell membranes, leading to cell death.[3][4] This direct action on the cell membrane makes them promising candidates for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution and radial diffusion assay methods.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Bombinin Peptides

Due to the limited availability of specific MIC data for this compound, this table includes data for closely related Bombinin H peptides and other relevant Bombinin family peptides to provide a broader understanding of their antimicrobial spectrum. All concentrations are presented in µg/mL.

PeptideOrganismMIC (µg/mL)Reference
BHL-bombinin Staphylococcus aureus (NCTC 10788)4[5]
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 12493)4-16[5]
Escherichia coli (NCTC 10418)16-64[5]
Pseudomonas aeruginosa (ATCC 27853)16-64[5]
Candida albicans (NCPF 1467)4[5]
Bombinin HL Staphylococcus aureus (NCTC 10788)256[5]
Bombinin HD Staphylococcus aureus (NCTC 10788)128[5]
Bombinin H2 Staphylococcus aureus (ATCC 29213)>50 (Bactericidal at 50 µM)[6]
Staphylococcus aureus (Cowan I)>50 (Bactericidal at 50 µM)[6]
Bombinin H4 Staphylococcus aureus (ATCC 29213)>50 (Bactericidal at 50 µM)[6]
Staphylococcus aureus (Cowan I)>50 (Bactericidal at 25 µM)[6]

Note: The antimicrobial activity of peptides can be influenced by the specific assay conditions, including the growth medium and inoculum size.

Mechanism of Action: Membrane Disruption

Bombinin H peptides exert their antimicrobial effect primarily through the disruption of the microbial cell membrane. This process involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. The "carpet" and "barrel-stave" models are two commonly proposed mechanisms for this process.

cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Bombinin_H7 This compound Peptide Membrane_Binding Electrostatic Interaction with Anionic Lipids Bombinin_H7->Membrane_Binding Peptide_Insertion Hydrophobic Insertion into Lipid Bilayer Membrane_Binding->Peptide_Insertion Pore_Formation Pore/Channel Formation (e.g., Carpet or Barrel-Stave Model) Peptide_Insertion->Pore_Formation Ion_Leakage Leakage of Ions (K+, Na+) and Metabolites (ATP) Pore_Formation->Ion_Leakage Membrane_Depolarization Dissipation of Membrane Potential Pore_Formation->Membrane_Depolarization Cell_Death Cell Death Ion_Leakage->Cell_Death Membrane_Depolarization->Cell_Death

Caption: Mechanism of this compound action on microbial membranes.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pure water or 0.01% acetic acid for peptide reconstitution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well, U-bottom microtiter plates

  • Microbial cultures (logarithmic growth phase)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Peptide Preparation:

    • Reconstitute the lyophilized this compound peptide in sterile water or 0.01% acetic acid to a stock concentration of 1024 µg/mL.

    • Prepare serial two-fold dilutions of the peptide stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to obtain concentrations ranging from 512 µg/mL to 1 µg/mL.

  • Inoculum Preparation:

    • Streak the microbial strain on an appropriate agar plate and incubate overnight at the optimal temperature.

    • Inoculate a single colony into 5 mL of the appropriate broth and incubate until the culture reaches the logarithmic growth phase (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). For fungi, adjust to a turbidity that results in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • Dilute the adjusted microbial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the microtiter plate wells.

  • Assay Procedure:

    • Add 50 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the this compound dilution series to the first column of wells.

    • Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the dilution series.

    • Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no peptide) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Start Start Peptide_Prep Prepare this compound Stock and Serial Dilutions Start->Peptide_Prep Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Start->Inoculum_Prep Plate_Setup Dispense Broth and Peptide Dilutions into 96-well Plate Peptide_Prep->Plate_Setup Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate Plate at Optimal Temperature and Duration Inoculation->Incubation MIC_Reading Read MIC as Lowest Concentration with No Visible Growth Incubation->MIC_Reading End End MIC_Reading->End

Caption: Broth microdilution workflow for MIC determination.

Radial Diffusion Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is useful for screening the antimicrobial activity of peptides and can provide a semi-quantitative measure of their potency.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pure water or 0.01% acetic acid for peptide reconstitution

  • Tryptic Soy Broth (TSB) or other suitable nutrient broth

  • Agarose

  • Sterile petri dishes

  • Microbial cultures (logarithmic growth phase)

  • Sterile pipette tips and micropipettes

  • Incubator

  • Calipers or a ruler

Protocol:

  • Agar Plate Preparation:

    • Prepare a nutrient agar medium by dissolving the appropriate nutrient broth powder and agarose in distilled water according to the manufacturer's instructions. Sterilize by autoclaving.

    • Cool the molten agar to 45-50°C.

    • Inoculate the molten agar with the microbial culture to a final concentration of approximately 1 x 10^6 CFU/mL.

    • Pour the inoculated agar into sterile petri dishes to a uniform depth of 3-4 mm and allow it to solidify.

  • Well Preparation:

    • Once the agar has solidified, punch wells of 3-4 mm in diameter into the agar using a sterile cork borer or a pipette tip.

  • Peptide Application:

    • Prepare serial dilutions of the this compound peptide in sterile water or 0.01% acetic acid.

    • Carefully pipette a fixed volume (e.g., 5-10 µL) of each peptide dilution into separate wells.

    • Include a control well with the solvent alone.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, clear zones of growth inhibition will be visible around the wells containing active concentrations of the peptide.

    • Measure the diameter of the clear zones.

    • The MIC can be estimated by plotting the diameter of the clearing zone against the logarithm of the peptide concentration. The x-intercept of the regression line gives an estimate of the MIC.

Start Start Agar_Prep Prepare Inoculated Nutrient Agar Start->Agar_Prep Peptide_Dilution Prepare Serial Dilutions of this compound Start->Peptide_Dilution Pour_Plates Pour Agar into Petri Dishes Agar_Prep->Pour_Plates Punch_Wells Punch Wells in Solidified Agar Pour_Plates->Punch_Wells Apply_Peptide Apply Peptide Dilutions to Wells Punch_Wells->Apply_Peptide Peptide_Dilution->Apply_Peptide Incubation Incubate Plates Apply_Peptide->Incubation Measure_Zones Measure Diameters of Inhibition Zones Incubation->Measure_Zones Plot_Data Plot Zone Diameter vs. log(Concentration) Measure_Zones->Plot_Data Estimate_MIC Estimate MIC from X-intercept Plot_Data->Estimate_MIC End End Estimate_MIC->End

Caption: Radial diffusion assay workflow for MIC estimation.

References

Application Notes and Protocols for the Hemolytic Assay of Bombinin H7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides, originally isolated from the skin secretions of the Bombina genus of fire-bellied toads. Unlike other bombinin peptides, the "H" designation signifies a higher degree of hydrophobicity and, consequently, a pronounced hemolytic activity. This characteristic is of significant interest to researchers studying peptide-membrane interactions, cytolytic mechanisms, and the development of novel therapeutic agents where cytotoxicity is a critical consideration. Understanding the hemolytic potential of this compound is crucial for evaluating its safety profile and potential applications.

These application notes provide a detailed protocol for determining the hemolytic activity of this compound and present quantitative data on its effects on erythrocytes.

Principle of the Hemolytic Assay

The hemolytic assay is a colorimetric method used to quantify the lysis of red blood cells (erythrocytes) induced by a test substance. When the erythrocyte membrane is compromised, hemoglobin is released into the surrounding medium. The amount of released hemoglobin can be measured spectrophotometrically by its absorbance at a specific wavelength (typically 540 nm). The percentage of hemolysis is calculated by comparing the absorbance of the hemoglobin released by the test sample to the absorbance of a positive control (100% hemolysis) and a negative control (spontaneous hemolysis).

Data Presentation

The hemolytic activity of this compound and its related peptide, Bombinin H6, was investigated against human erythrocytes. The following table summarizes the percentage of hemolysis observed at various peptide concentrations.

Peptide Concentration (µM)Bombinin H6 (% Hemolysis)This compound (% Hemolysis)
12.52015
254030
507060
1009085
150100100

Data presented is based on the findings reported by Mangoni ML, et al. in Peptides (2000).[1]

Experimental Protocol

This protocol is adapted from the methodology described for the characterization of bombinin H peptides.[1]

Materials
  • This compound peptide (synthetic, high purity)

  • Human red blood cells (hRBCs) from healthy donors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS)

  • Microcentrifuge tubes

  • 96-well microtiter plates (flat-bottom)

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

  • Incubator (37°C)

  • Centrifuge

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in PBS at a concentration of 1 mg/mL. Further dilutions should be made in PBS to achieve the desired final concentrations for the assay.

  • Erythrocyte Suspension: a. Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 800 x g for 10 minutes at 4°C to pellet the erythrocytes. c. Carefully remove and discard the supernatant (plasma and buffy coat). d. Wash the erythrocyte pellet by resuspending it in 3-5 volumes of cold PBS and centrifuging at 800 x g for 10 minutes at 4°C. Repeat this washing step two more times. e. After the final wash, resuspend the packed erythrocytes in PBS to obtain a 2% (v/v) erythrocyte suspension.

Assay Procedure
  • Prepare Assay Plate:

    • Add 50 µL of PBS to the wells designated as the negative control (0% hemolysis).

    • Add 50 µL of 1% Triton X-100 to the wells designated as the positive control (100% hemolysis).

    • Add 50 µL of the various dilutions of this compound peptide solution to the experimental wells in triplicate.

  • Add Erythrocyte Suspension: Add 50 µL of the 2% erythrocyte suspension to all wells (negative control, positive control, and experimental). The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plate at 37°C for 1 hour.

  • Centrifugation: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.

  • Measure Absorbance: Carefully transfer 75 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm using a microplate reader.

Calculation of Hemolysis Percentage

Calculate the percentage of hemolysis for each this compound concentration using the following formula:

% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Where:

  • Abssample is the absorbance of the wells containing the this compound peptide.

  • Absnegative control is the absorbance of the wells containing only PBS and erythrocytes.

  • Abspositive control is the absorbance of the wells containing Triton X-100 and erythrocytes.

Experimental Workflow

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Prepare 2% Erythrocyte Suspension add_rbc Add Erythrocyte Suspension to all wells rbc_prep->add_rbc peptide_prep Prepare this compound Serial Dilutions plate_setup Set up 96-well plate: - Negative Control (PBS) - Positive Control (Triton X-100) - this compound Samples peptide_prep->plate_setup plate_setup->add_rbc incubation Incubate at 37°C for 1 hour add_rbc->incubation centrifugation Centrifuge plate at 1000 x g for 10 minutes incubation->centrifugation transfer_supernatant Transfer Supernatant to new plate centrifugation->transfer_supernatant read_absorbance Measure Absorbance at 540 nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis

Caption: Workflow of the this compound hemolytic assay.

Signaling Pathway and Mechanism of Action

The hemolytic activity of this compound is attributed to its ability to interact with and disrupt the erythrocyte cell membrane. As an amphipathic alpha-helical peptide, this compound is thought to act via a "carpet" or "toroidal pore" mechanism. In the "carpet" model, the peptides accumulate on the surface of the membrane, disrupting the lipid bilayer and leading to micellization and cell lysis. In the "toroidal pore" model, the peptides insert into the membrane, inducing the lipids to bend and form a pore, with the peptide helices lining the pore. This disruption of the membrane integrity leads to the leakage of intracellular contents, including hemoglobin.

BombininH7_Mechanism cluster_membrane Erythrocyte Membrane cluster_action Mechanism of Action cluster_outcome Outcome membrane Lipid Bilayer peptide This compound binding Binding to Membrane Surface peptide->binding insertion Peptide Insertion & Pore Formation binding->insertion lysis Membrane Disruption & Cell Lysis insertion->lysis hemoglobin_release Hemoglobin Release lysis->hemoglobin_release

References

Application Notes: In Vitro Cytotoxicity of Bombinin H Peptides Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bombinins are a family of antimicrobial peptides isolated from the skin secretions of the Bombina genus of frogs. Within this family, the Bombinin H subgroup has demonstrated a range of biological activities, including antimicrobial and hemolytic effects.[1] Recent research has focused on the potential of bombinin peptides as anticancer agents, with studies revealing their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] While specific data on Bombinin H7 is limited in the current literature, this document provides a comprehensive overview of the methodologies and known cytotoxic effects of closely related Bombinin H peptides, such as Bombinin H2, H4, and Bombinin-BO1. These protocols and data serve as a foundational guide for researchers investigating the anticancer potential of this compound.

The primary mechanism of action for some bombinins involves the disruption of the HSP90A-Cdc37-CDK1 protein system, leading to S-phase cell cycle arrest and subsequent apoptosis.[2][4] This is characterized by an increase in cleaved caspase-9 and caspase-3 and a decrease in the Bcl-2/Bax ratio.[2] The selective cytotoxicity of these peptides against cancer cells is hypothesized to be linked to differences in cell membrane phospholipid composition between cancerous and normal cells.[3]

These notes offer detailed protocols for essential in vitro assays to characterize the cytotoxicity of peptides like this compound, a structured summary of available data from related peptides, and diagrams illustrating the experimental workflow and relevant signaling pathways.

Data Presentation: Cytotoxicity of Bombinin Peptides

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various bombinin peptides against different cancer cell lines.

PeptideCancer Cell LineCell TypeIC50 (µM)Assay
Bombinin-BO1 Hep 3BHepatocellular Carcinoma15.20CCK-8
Bombinin-BO1 Huh7Hepatocellular Carcinoma24.93CCK-8
Bombinin H2 A549Non-Small Cell Lung Carcinoma> 50 µMCellTox Green
Bombinin H2 Calu-3Non-Small Cell Lung Carcinoma~50 µMCellTox Green
Bombinin H4 A549Non-Small Cell Lung Carcinoma~1.5 µMCellTox Green
Bombinin H4 Calu-3Non-Small Cell Lung Carcinoma~50 µMCellTox Green

*Note: IC50 values for Bombinin H2 and H4 are estimated from published graphs where significant cell death was observed at these concentrations.[3] Bombinin H2 also showed significant cytotoxicity to the non-cancerous Beas-2B cell line at concentrations from 12.5 µM to 100 µM, indicating a lack of selectivity in that study.[3]

Experimental Protocols

Here are detailed protocols for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • This compound peptide

  • Cancer cell lines of interest (e.g., A549, Hep 3B)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted peptide solutions. Include wells with untreated cells (vehicle control) and wells with no cells (blank control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance. Plot the viability against peptide concentration to determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[6][7]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Treated cell culture supernatants (from the same experimental setup as the MTT assay)

  • 96-well microplates

  • Multi-well spectrophotometer

Protocol:

  • Prepare Controls: In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the incubation period.[7]

  • Collect Supernatant: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the vehicle control.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method uses a DNA-staining dye (Propidium Iodide) and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

Materials:

  • Treated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.[8]

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity & Mechanistic Assays cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture 1. Cancer Cell Culture (e.g., A549, Hep 3B) seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment 3. This compound Treatment (Serial Dilutions) seeding->treatment viability 4a. Viability/Cytotoxicity (MTT / LDH Assays) treatment->viability apoptosis 4b. Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle 4c. Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader 5a. Plate Reader (Absorbance) viability->plate_reader flow_cytometer 5b. Flow Cytometer (Fluorescence) apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis 6. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) plate_reader->data_analysis flow_cytometer->data_analysis conclusion Conclusion: Determine Cytotoxic Effect & Mechanism data_analysis->conclusion

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

bombinin_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bombinin Bombinin-BO1 hsp90 HSP90A bombinin->hsp90 Binds & Competes with Cdc37 cdk1_degradation CDK1 Degradation bombinin->cdk1_degradation Leads to hsp90_cdc37_complex HSP90A-Cdc37 Complex bombinin->hsp90_cdc37_complex Disrupts bcl2 Bcl-2 bombinin->bcl2 Downregulates bax Bax bombinin->bax Upregulates cdc37 Cdc37 cdk1_immature Immature CDK1 cdk1_mature Mature CDK1 s_phase S-Phase Progression cdk1_mature->s_phase Promotes cdk1_degradation->s_phase Inhibits s_arrest S-Phase Arrest hsp90_cdc37_complex->cdk1_mature Promotes Maturation bcl2->bax cas9 Caspase-9 bax->cas9 Activates c_cas9 Cleaved Caspase-9 cas9->c_cas9 cas3 Caspase-3 c_cas3 Cleaved Caspase-3 cas3->c_cas3 c_cas9->cas3 apoptosis Apoptosis c_cas3->apoptosis Executes

References

Application Notes and Protocols for Determining the Anti-leishmanial Activity of Bombinin H7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments for leishmaniasis are limited by issues of toxicity, emerging drug resistance, and high cost, necessitating the development of novel therapeutic agents.[1][2][3] Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action.[1] Bombinins are a family of AMPs isolated from the skin secretions of frogs of the genus Bombina.[4][5][6] The Bombinin H subfamily, in particular, has demonstrated cytotoxic activities.[5][6] This document provides detailed protocols for assessing the anti-leishmanial activity of Bombinin H7, a member of this family.

This compound is an antimicrobial peptide derived from the skin secretions of Bombina species.[7] Like other Bombinin H peptides, it is characterized by its hydrophobic and hemolytic properties.[4][6] The Bombinin H family includes peptides with D-amino acids at the second position, which has been shown to enhance their activity against Leishmania parasites.[5][6]

Amino Acid Sequence of this compound: IIG(allo-I)LSAGKAIIGGLAKGL-NH2

Data Presentation

The anti-leishmanial efficacy of a compound is determined by its specific activity against the parasite and its minimal toxicity to host cells. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.

PeptideTarget Organism/Cell LineAssayIC50 / CC50 (µM)Selectivity Index (SI)
Bombinin H4 (Representative) Leishmania donovani (promastigotes)MTT Assay~10 µM>10
Leishmania donovani (amastigotes)Giemsa Staining~5 µM>20
Murine Macrophages (e.g., J774)MTT Assay>100 µMN/A
Amphotericin B (Control) Leishmania donovani (promastigotes)MTT Assay~0.1 µM~100
Leishmania donovani (amastigotes)Giemsa Staining~0.05 µM~200
Murine Macrophages (e.g., J774)MTT Assay~10 µMN/A

Experimental Protocols

In Vitro Anti-promastigote Activity Assay

This protocol determines the effect of this compound on the viability of Leishmania promastigotes, the flagellated form of the parasite found in the insect vector.

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase

  • M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS)

  • This compound (lyophilized)

  • Amphotericin B (positive control)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Incubator (25-28°C)

  • Microplate reader (450-570 nm)

Procedure:

  • Culture Leishmania promastigotes in appropriate medium at 25-28°C until they reach the mid-logarithmic phase of growth.

  • Harvest the parasites by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 promastigotes/mL.

  • Prepare a stock solution of this compound in sterile water or a suitable buffer. Further dilute the peptide to various concentrations in culture medium.

  • Add 100 µL of the promastigote suspension to each well of a 96-well plate.

  • Add 100 µL of the different concentrations of this compound to the wells. Include wells with medium only (blank), promastigotes with medium (negative control), and promastigotes with various concentrations of Amphotericin B (positive control).

  • Incubate the plate at 25-28°C for 48-72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours in the dark.[9]

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 450 nm or 570 nm using a microplate reader.

  • Calculate the percentage of viability and determine the IC50 value using a dose-response curve.

In Vitro Anti-amastigote Activity Assay

This protocol assesses the efficacy of this compound against the intracellular amastigote form of the parasite, which resides within mammalian macrophages.

Materials:

  • Murine macrophage cell line (e.g., J774 or RAW 264.7)

  • Leishmania species promastigotes

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Amphotericin B

  • 24-well plates with sterile coverslips

  • Methanol

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages onto sterile coverslips in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with warm PBS to remove non-phagocytosed promastigotes.

  • Add fresh medium containing various concentrations of this compound or Amphotericin B. Include an untreated control.

  • Incubate the plates for an additional 48-72 hours.

  • After incubation, wash the coverslips with PBS, fix them with methanol, and stain with Giemsa.[10]

  • Examine the coverslips under a light microscope at 100x magnification.[11]

  • Determine the number of amastigotes per 100 macrophages for each condition.

  • Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value.

Cytotoxicity Assay

This protocol evaluates the toxicity of this compound against a mammalian cell line to determine its selectivity.

Materials:

  • Murine macrophage cell line (e.g., J774 or RAW 264.7) or another suitable mammalian cell line.

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Triton X-100 (positive control for lysis)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with medium only (blank), cells with medium (negative control), and cells with Triton X-100 (positive control).

  • Incubate the plate for 24-48 hours at 37°C with 5% CO2.

  • Perform the MTT assay as described in the anti-promastigote protocol (steps 7-10).

  • Calculate the percentage of cell viability and determine the CC50 value.

Visualizations

Experimental Workflow

G cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p1 Culture Leishmania promastigotes p2 Incubate with This compound p1->p2 p3 Add MTT reagent p2->p3 p4 Measure absorbance p3->p4 p5 Calculate IC50 p4->p5 a1 Infect macrophages with promastigotes a2 Incubate with This compound a1->a2 a3 Fix and stain with Giemsa a2->a3 a4 Microscopic counting a3->a4 a5 Calculate IC50 a4->a5 c1 Culture mammalian cells c2 Incubate with This compound c1->c2 c3 Add MTT reagent c2->c3 c4 Measure absorbance c3->c4 c5 Calculate CC50 c4->c5

Caption: Workflow for evaluating the anti-leishmanial activity of this compound.

Proposed Mechanism of Action

The primary mechanism of action for many antimicrobial peptides, including likely this compound, is the disruption of the parasite's cell membrane.[12][13] This is facilitated by the electrostatic interaction between the cationic peptide and the negatively charged components of the Leishmania membrane.

G peptide This compound (Cationic, Amphipathic) interaction Electrostatic Interaction peptide->interaction membrane Leishmania Membrane (Negatively Charged) membrane->interaction insertion Membrane Insertion/ Pore Formation interaction->insertion disruption Membrane Disruption insertion->disruption lysis Cell Lysis and Death disruption->lysis

References

Application Note: Unveiling the Conformational Plasticity of Bombinin H7 through Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bombinin H7 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are characterized by their hydrophobic and hemolytic properties. These peptides are a crucial component of the innate immune system of amphibians, offering a first line of defense against a broad spectrum of pathogens. The biological activity of AMPs is intimately linked to their secondary structure, which can change in response to their environment. Understanding the conformational dynamics of this compound is therefore essential for elucidating its mechanism of action and for its potential development as a therapeutic agent. Circular dichroism (CD) spectroscopy is a powerful and widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution.[1][2] This application note provides a detailed protocol for the analysis of this compound secondary structure using CD spectroscopy and presents expected quantitative data in various solvent environments that mimic aqueous and membrane-like conditions.

Principle of Circular Dichroism for Secondary Structure Analysis

Circular dichroism is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules.[1] In peptides and proteins, the amide bonds of the polypeptide backbone are the primary chromophores in the far-UV region (190-250 nm). The different regular secondary structural elements—α-helix, β-sheet, and random coil—exhibit distinct CD spectra.

  • α-Helical structures are characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm.

  • β-Sheet structures show a negative band around 218 nm and a positive band near 195 nm.

  • Random coil or unordered structures typically display a strong negative band around 200 nm.

By deconvoluting the experimental CD spectrum of a peptide, it is possible to estimate the percentage of each secondary structural element present.[3]

Experimental Protocols

This section details the necessary protocols for analyzing the secondary structure of this compound using circular dichroism spectroscopy.

Materials and Reagents
  • Synthetic this compound peptide (purity >95%)

  • 10 mM Sodium phosphate buffer, pH 7.4

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Sodium dodecyl sulfate (SDS), >99% purity

  • Ultrapure water (Milli-Q or equivalent)

  • Nitrogen gas (high purity) for purging the CD instrument

Equipment
  • Circular dichroism spectropolarimeter

  • Quartz cuvette with a path length of 0.1 cm

  • Micropipettes

  • Analytical balance

  • pH meter

Sample Preparation
  • Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound peptide and dissolve it in ultrapure water to prepare a stock solution of 1 mg/mL. To ensure accurate concentration determination, perform UV absorbance measurements at 205 nm or use quantitative amino acid analysis.

  • Working Solutions: From the stock solution, prepare working solutions of this compound at a final concentration of 0.1-0.2 mg/mL in the following solvents:

    • 10 mM Sodium phosphate buffer, pH 7.4 (aqueous environment)

    • 50% (v/v) TFE in 10 mM sodium phosphate buffer, pH 7.4 (membrane-mimetic hydrophobic environment)

    • 30 mM SDS in 10 mM sodium phosphate buffer, pH 7.4 (micellar membrane-mimetic environment)

CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen from the optical path.

  • Instrument Parameters: Set the following parameters for data acquisition:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5 nm

    • Scanning speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response time: 2 s

    • Accumulations: 3-5 scans

    • Temperature: 25 °C

  • Blank Measurement: Record a baseline spectrum for each solvent system (phosphate buffer, 50% TFE, and 30 mM SDS) under the same experimental conditions as the peptide samples.

  • Sample Measurement: Carefully load the this compound working solution into the 0.1 cm path length quartz cuvette, ensuring there are no air bubbles. Record the CD spectrum.

Data Processing and Analysis
  • Baseline Subtraction: Subtract the corresponding blank spectrum from the raw sample spectrum for each solvent condition.

  • Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) to reduce the noise in the spectra, if necessary.

  • Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:

    [θ] = (θ * 100) / (c * n * l)

    where:

    • [θ] is the mean residue ellipticity in deg·cm²·dmol⁻¹

    • θ is the observed ellipticity in degrees

    • c is the peptide concentration in molar

    • n is the number of amino acid residues in the peptide (for this compound, n=17)

    • l is the path length of the cuvette in cm

  • Secondary Structure Deconvolution: Use a deconvolution software or a web-based server such as DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectra.[4] The CONTINLL, SELCON3, and CDSSTR algorithms are commonly used for this purpose.[1]

Expected Results and Data Presentation

Based on studies of Bombinin H peptides and other antimicrobial peptides, this compound is expected to be largely unstructured in an aqueous environment and to adopt a predominantly α-helical conformation in membrane-mimetic solvents like TFE and SDS micelles.[2][5]

Table 1: Estimated Secondary Structure Content of this compound in Different Solvent Environments

Solvent Systemα-Helix (%)β-Sheet (%)Random Coil (%)
10 mM Sodium Phosphate Buffer (pH 7.4)~5-15~10-20~65-85
50% (v/v) TFE~60-80~0-10~10-30
30 mM SDS Micelles~50-70~0-10~20-40

Note: The values presented in this table are estimates based on the analysis of closely related Bombinin H peptides and are intended to be representative. Actual experimental results may vary.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the circular dichroism analysis of this compound secondary structure.

G cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis Peptide This compound Peptide Stock Prepare Stock Solution (1 mg/mL in H2O) Peptide->Stock Working_Aq Working Solution (0.1-0.2 mg/mL in Buffer) Stock->Working_Aq Working_TFE Working Solution (0.1-0.2 mg/mL in 50% TFE) Stock->Working_TFE Working_SDS Working Solution (0.1-0.2 mg/mL in 30 mM SDS) Stock->Working_SDS Blank_Aq Blank (Buffer) Blank_TFE Blank (50% TFE) Blank_SDS Blank (30 mM SDS) Instrument CD Spectropolarimeter Setup Instrument->Blank_Aq Instrument->Blank_TFE Instrument->Blank_SDS Sample_Aq Sample (Aq) Blank_Aq->Sample_Aq Sample_TFE Sample (TFE) Blank_TFE->Sample_TFE Sample_SDS Sample (SDS) Blank_SDS->Sample_SDS Processing Data Processing (Baseline Subtraction, Smoothing) Sample_Aq->Processing Sample_TFE->Processing Sample_SDS->Processing Conversion Convert to Molar Ellipticity Processing->Conversion Deconvolution Secondary Structure Deconvolution (e.g., DichroWeb) Conversion->Deconvolution Results Quantitative Results (% α-helix, β-sheet, random coil) Deconvolution->Results

Caption: Experimental workflow for CD analysis of this compound.

Signaling Pathway and Logical Relationships

The conformational state of this compound is directly influenced by its environment, which in turn dictates its biological activity. The following diagram illustrates this logical relationship.

G cluster_environment Environment cluster_structure Secondary Structure cluster_activity Biological Activity Aqueous Aqueous (e.g., Buffer) RandomCoil Random Coil (Unstructured) Aqueous->RandomCoil Membrane Membrane-Mimetic (e.g., TFE, SDS) AlphaHelix α-Helix (Structured) Membrane->AlphaHelix Inactive Low Activity RandomCoil->Inactive Active High Antimicrobial Activity AlphaHelix->Active

Caption: Environment-structure-activity relationship of this compound.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of this compound and its conformational response to different environments. The protocols and expected results outlined in this application note provide a comprehensive guide for researchers investigating the structural biology of this and other antimicrobial peptides. The ability of this compound to transition from a random coil in aqueous solution to an α-helical structure in membrane-mimetic environments is a key feature of its mode of action and a critical piece of information for the design of novel peptide-based therapeutics.

References

Application Notes and Protocols for Bombinin H7 in Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial peptide Bombinin H7, detailing its activity, potential applications in antibiotic development, and protocols for its evaluation.

Introduction to this compound

This compound is a member of the Bombinin H family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata.[1] Like other members of this family, this compound is a hydrophobic and hemolytic peptide. The Bombinin H family is characterized by peptides that are typically 17 to 20 amino acids in length and possess a net positive charge, contributing to their interaction with negatively charged bacterial membranes.[1][2]

A unique feature of some Bombinin H peptides is the presence of a D-amino acid at the second position, resulting from post-translational modification.[1][2] This structural variation can influence the peptide's biological activity and stability. Bombinins H have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making them interesting candidates for the development of novel antimicrobial agents.[1][2]

Mechanism of Action

The primary mechanism of action for Bombinin H peptides, including H7, is the disruption of the bacterial cell membrane.[3] This interaction is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon accumulation on the bacterial surface, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity leads to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

cluster_workflow Mechanism of Action: this compound Membrane Disruption B_H7 This compound (Cationic Peptide) Electrostatic_Interaction Electrostatic Attraction B_H7->Electrostatic_Interaction Positive Charge B_Membrane Bacterial Cell Membrane (Anionic) B_Membrane->Electrostatic_Interaction Negative Charge Membrane_Insertion Peptide Insertion into Membrane Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation & Membrane Permeabilization Membrane_Insertion->Pore_Formation Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound action on bacterial membranes.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of this compound and its isomers has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MicroorganismTypeBombinin H6 (L-isomer) MIC (µM)This compound (D-isomer) MIC (µM)
Bacillus megateriumGram-positive12.56.25
Staphylococcus aureusGram-positive>100100
Escherichia coliGram-negative5025
Pseudomonas aeruginosaGram-negative>100100
Yersinia pseudotuberculosisGram-negative10050

Data sourced from Miele et al., 2000, Peptides.

Hemolytic and Cytotoxic Activity

A critical aspect of developing antimicrobial peptides for therapeutic use is their selectivity for microbial cells over host cells. Bombinin H peptides are known to exhibit hemolytic activity. The hemolytic potential is typically quantified as the concentration of the peptide that causes 50% lysis of red blood cells (HC50).

PeptideHemolytic Activity (Lysis of horse erythrocytes)
Bombinin H6~40% lysis at 100 µM
This compound~60% lysis at 100 µM

Data interpreted from graphical representations in Miele et al., 2000, Peptides.

Experimental Protocols

Detailed protocols for the evaluation of this compound's antimicrobial and cytotoxic properties are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial strains.

cluster_workflow Experimental Workflow: MIC Assay start Start prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide dispense Dispense Peptide and Bacteria into 96-well Plate prep_peptide->dispense prep_bacteria Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_bacteria->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate read_results Measure Optical Density (OD) or Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile pipette tips and tubes

Procedure:

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile distilled water to create a stock solution (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations to be tested (e.g., 200 µM to 0.39 µM).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL. Further dilute 1:3 to get a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate this compound dilution to each well in a row, creating a final volume of 100 µL and the desired final peptide concentration.

    • Include a positive control well (bacteria with no peptide) and a negative control well (MHB with no bacteria).

    • Add 50 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 150 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is comparable to the negative control.

Protocol 2: Hemolysis Assay

This protocol measures the hemolytic activity of this compound against red blood cells.

cluster_workflow Experimental Workflow: Hemolysis Assay start Start prep_rbc Prepare Washed Red Blood Cell Suspension start->prep_rbc incubate Incubate Peptide Dilutions with RBCs at 37°C prep_rbc->incubate prep_peptide Prepare Serial Dilutions of this compound prep_peptide->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure_hemoglobin Measure Absorbance of Supernatant (Hemoglobin Release) centrifuge->measure_hemoglobin calculate_hemolysis Calculate Percentage of Hemolysis measure_hemoglobin->calculate_hemolysis end End calculate_hemolysis->end

Caption: Workflow for the Hemolysis Assay.

Materials:

  • This compound

  • Freshly drawn red blood cells (e.g., horse, human) in an anticoagulant

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS for 100% hemolysis control)

  • Sterile microcentrifuge tubes and 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Red Blood Cell (RBC) Preparation:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes.

    • Aspirate the supernatant and buffy coat.

    • Resuspend the RBC pellet in 5-10 volumes of cold PBS and centrifuge again.

    • Repeat the washing step two more times.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

    • Add 100 µL of the 2% RBC suspension to each well containing the peptide dilutions.

    • Include a negative control (RBCs in PBS only) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound against mammalian cell lines.

cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells add_peptide Add Serial Dilutions of this compound incubate_cells->add_peptide incubate_peptide Incubate for 24-48h add_peptide->incubate_peptide add_mtt Add MTT Reagent incubate_peptide->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the peptide dilutions.

    • Include control wells with cells in medium only (100% viability) and wells with medium only (background).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Abs_sample - Abs_background) / (Abs_control - Abs_background)] x 100

Conclusion and Future Directions

This compound demonstrates notable antimicrobial activity against a range of bacteria, particularly its D-isomer form. However, its therapeutic potential may be limited by its hemolytic activity. Future research should focus on structure-activity relationship studies to design this compound analogs with reduced cytotoxicity while maintaining or enhancing antimicrobial potency. The synergistic effects of this compound with conventional antibiotics could also be a promising avenue for overcoming antibiotic resistance. The protocols provided herein offer a standardized framework for the continued investigation of this compound and its derivatives in the quest for novel antibiotic agents.

References

Investigating Bombinin H7 as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H7, a member of the bombinin family of antimicrobial peptides isolated from the skin secretions of Bombina species, has emerged as a candidate for investigation as a novel anticancer agent. Like other cationic antimicrobial peptides, bombinins exhibit selective cytotoxicity against cancer cells, representing a promising avenue for the development of targeted cancer therapies. This document provides detailed application notes and protocols for researchers interested in investigating the anticancer properties of this compound.

The primary mechanism of action for many anticancer peptides involves the electrostatic interaction with the negatively charged components of cancer cell membranes, leading to membrane disruption and subsequent apoptosis.[1] Studies on the Bombinin H peptide family have demonstrated their ability to selectively target and induce cell death in various cancer cell lines, including non-small cell lung carcinoma and human hepatoma cells.[2][3] A related peptide, Bombinin-BO1, has been shown to induce S-phase cell cycle arrest and apoptosis through the HSP90A-Cdc37-CDK1 signaling axis.[4] These findings provide a strong rationale for the detailed investigation of this compound's anticancer potential.

Data Presentation

The following table summarizes the cytotoxic activity of closely related Bombinin H peptides against various cancer cell lines. Note that specific IC50 values for this compound are not yet widely published, and the data presented here for Bombinin H2 and H4 should be considered representative for the peptide family and serve as a starting point for investigations into this compound.

PeptideCancer Cell LineCell TypeIC50 (µM)Reference
Bombinin H4A549Non-small cell lung carcinoma~1.5 - 100[2]
Bombinin H4Calu-3Non-small cell lung carcinoma~50 - 100[2]
Bombinin H2A549Non-small cell lung carcinoma~12.5 - 50[2]
Bombinin H2Calu-3Non-small cell lung carcinoma~50 - 100[2]
Bombinin H-BOHep G2Human HepatomaNot specified[3][5]
Bombinin H-BOSK-HEP-1Human HepatomaNot specified[3][5]
Bombinin H-BOHuh7Human HepatomaNot specified[3][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., A549, HepG2)

  • This compound peptide (synthetic)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in serum-free medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 570nm G->H

Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis and necrosis.

Materials:

  • Cancer cell lines

  • This compound

  • Complete culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (based on IC50 values) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by Flow Cytometry E->F

Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptotic Signaling Pathways

This protocol is to investigate the effect of this compound on key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p53, anti-p21, anti-CDK1, anti-HSP90A, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described in the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.

  • Analyze the band intensities relative to the loading control (β-actin).

Potential Signaling Pathways to Investigate

Based on the known mechanisms of other bombinins and anticancer peptides, the following signaling pathways are recommended for investigation in the context of this compound's anticancer activity.

G cluster_pathway Potential Anticancer Signaling Pathways of this compound cluster_membrane Cell Membrane Interaction cluster_apoptosis Induction of Apoptosis cluster_cycle Cell Cycle Arrest B_H7 This compound Membrane Cancer Cell Membrane (Negative Charge) B_H7->Membrane HSP90A HSP90A B_H7->HSP90A Disruption Membrane Disruption Membrane->Disruption Mito Mitochondrial Pathway Disruption->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK1 CDK1 Misfolding HSP90A->CDK1 S_Phase S-Phase Arrest CDK1->S_Phase

Potential signaling pathways affected by this compound.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The quantitative data for Bombinin H peptides other than H7 are for reference and may not be directly extrapolated to this compound. Further research is required to fully elucidate the anticancer potential and mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Bombinin H7 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the Bombinin H7 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the solid-phase peptide synthesis (SPPS) of this hydrophobic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

This compound is a hydrophobic peptide, which can lead to several challenges during SPPS.[1] The primary issues include poor solvation of the growing peptide chain, intermolecular aggregation, and the formation of secondary structures on the resin.[2][3] These factors can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and a low yield of the target peptide.

Q2: Which resin is most suitable for this compound synthesis?

For a hydrophobic peptide like this compound, a resin with good swelling properties in a variety of solvents is crucial. Polystyrene-based resins crosslinked with 1% divinylbenzene (DVB) are common, but for challenging sequences, polyethylene glycol (PEG) derivatized resins can offer improved solvation of the growing peptide chain and lead to higher purity and yield.[3][4]

Q3: What coupling reagents are recommended for this compound?

High-reactivity coupling reagents are recommended to overcome the steric hindrance and aggregation issues associated with hydrophobic peptides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can improve coupling efficiency.[4][5] The addition of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can help minimize racemization.[5]

Q4: How can I monitor the completion of coupling and deprotection steps?

Several qualitative tests can be used to monitor the progress of the synthesis. The Kaiser (ninhydrin) test is widely used to detect the presence of free primary amines after the coupling step. A positive result (blue color) indicates incomplete coupling. The isatin test can be used to check for the presence of secondary amines, such as proline. For deprotection, real-time ultraviolet monitoring of the Fmoc cleavage can provide quantitative feedback on the efficiency of the deprotection step.[4][6]

Q5: What is the recommended cleavage cocktail for this compound?

The choice of cleavage cocktail depends on the amino acid composition and the protecting groups used. A standard cleavage cocktail for peptides without sensitive residues is Trifluoroacetic acid (TFA) with scavengers to capture cationic species generated during deprotection. A common mixture is Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2).[7] For peptides containing tryptophan, which is susceptible to oxidation and alkylation, the addition of scavengers like triisopropylsilane (TIS) and water is crucial (e.g., Reagent B: TFA/phenol/water/TIS, 88:5:5:2).[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low final peptide yield after cleavage. 1. Incomplete coupling reactions. 2. Incomplete Fmoc deprotection. 3. Aggregation of the growing peptide chain on the resin. 4. Suboptimal cleavage from the resin.1. Optimize Coupling: Increase the concentration of the amino acid and coupling reagent solutions to 0.5 M.[8] Consider performing a "double coupling" for difficult residues.[8] 2. Optimize Deprotection: Increase the deprotection time or use a stronger deprotection solution (e.g., 50% piperidine in DMF).[5] 3. Manage Aggregation: Use a PEG-based resin.[3] Incorporate pseudoproline dipeptides at specific positions in the sequence to disrupt secondary structure formation.[2] 4. Optimize Cleavage: Ensure the correct cleavage cocktail is used for the specific amino acid composition and that the cleavage reaction is allowed to proceed for a sufficient duration (typically 2-4 hours).
Presence of deletion sequences in the final product (identified by Mass Spectrometry). 1. Steric hindrance of a specific amino acid. 2. Formation of secondary structures preventing access to the N-terminus.1. Double Coupling: Perform a second coupling step for the problematic amino acid. This is particularly useful for bulky residues like arginine.[8] 2. Change Solvent: Switch to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) for the coupling step to improve solvation.[9]
Side reactions observed (e.g., modification of tryptophan). Inadequate scavenging of reactive cations during TFA cleavage.Use a cleavage cocktail specifically designed to protect sensitive residues. For tryptophan, a cocktail containing TIS and water is recommended to prevent alkylation of the indole ring.[7]
Peptide is difficult to purify by HPLC. 1. Aggregation of the peptide in the purification buffer. 2. Presence of closely eluting impurities.1. Improve Solubility: Add a small amount of organic acid (e.g., formic acid or acetic acid) to the mobile phase to improve the solubility of the hydrophobic peptide. 2. Optimize Gradient: Use a shallower gradient during HPLC purification to better resolve the target peptide from impurities.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle
  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 20-30 minutes, followed by Dimethylformamide (DMF) for 20-30 minutes.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 equivalents), coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, proceed to a double coupling protocol.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood. For this compound, which contains tryptophan, a suitable cocktail is Reagent K: TFA/phenol/water/thioanisole/TIS (82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-4 hours.[7]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding it dropwise to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification start Start: Swell Resin deprotection Fmoc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive repeat Repeat for next Amino Acid kaiser_test->repeat Negative double_coupling->wash2 repeat->deprotection cleavage Cleavage from Resin precipitation Precipitate with Ether cleavage->precipitation purification HPLC Purification precipitation->purification analysis Mass Spec Analysis purification->analysis

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

troubleshooting_logic start Low Peptide Yield check_coupling Check Coupling Efficiency start->check_coupling check_deprotection Check Deprotection check_coupling->check_deprotection Complete solution_coupling Increase Reagent Concentration Double Couple check_coupling->solution_coupling Incomplete check_aggregation Assess Aggregation check_deprotection->check_aggregation Complete solution_deprotection Increase Deprotection Time Use Stronger Base check_deprotection->solution_deprotection Incomplete solution_aggregation Use PEG Resin Incorporate Pseudoproline check_aggregation->solution_aggregation Likely

Caption: Troubleshooting Logic for Low Peptide Synthesis Yield.

References

Technical Support Center: Bombinin H7 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the antimicrobial peptide Bombinin H7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to purify?

This compound is a hydrophobic and hemolytic antimicrobial peptide originally isolated from the skin secretions of the Bombina genus of frogs.[1][2] Its hydrophobicity is a key challenge during purification, often leading to issues such as aggregation, low solubility, and poor recovery.[3][4][5]

Q2: What is the primary method for purifying this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic or recombinant peptides like this compound.[6][7][8] This technique separates the peptide from impurities based on its hydrophobicity.

Q3: How can I express recombinant this compound for purification?

Recombinant this compound can be expressed in various systems, with E. coli being a common and economical choice.[9] Expression protocols typically involve cloning the this compound gene into an expression vector, often with a fusion tag (e.g., His-tag) to facilitate initial purification steps like Immobilized Metal Affinity Chromatography (IMAC).[10][11] High-cell-density expression methods can significantly increase the yield of the recombinant peptide.[9]

Q4: What are the critical parameters to control during RP-HPLC purification of this compound?

Key parameters to optimize for successful RP-HPLC purification of the hydrophobic this compound peptide include:

  • Column Choice: A C8 or C18 column is typically used for peptide purification. For highly hydrophobic peptides, a C4 or phenyl column might provide better results.[4]

  • Mobile Phase Composition: A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous buffer containing an ion-pairing agent like trifluoroacetic acid (TFA) is used for elution.[6][8]

  • pH of the Mobile Phase: The pH should be kept at least one unit away from the isoelectric point (pI) of the peptide during loading to ensure it is charged and soluble.[8]

  • Flow Rate and Gradient Slope: A shallow gradient and a lower flow rate can improve the resolution of the target peptide from closely eluting impurities.[12]

Troubleshooting Guide

Problem 1: Low or No Yield of Purified this compound
Possible Cause Recommended Solution Relevant Experimental Protocol Section
Poor Expression of Recombinant Peptide Verify expression levels by running a small-scale expression trial and analyzing the cell lysate via SDS-PAGE or Western blot. Optimize expression conditions (e.g., induction time, temperature, IPTG concentration).Recombinant Peptide Expression
Peptide Aggregation and Precipitation Solubilize the crude peptide in a strong solvent like DMSO before loading onto the HPLC column.[4] Add denaturants (e.g., guanidine hydrochloride) or organic solvents to the lysis and purification buffers.Sample Preparation and Solubilization
Peptide Lost During Purification Steps Analyze all fractions (flow-through, wash, and elution) by analytical HPLC or SDS-PAGE to track the location of your peptide. Re-optimize chromatography conditions if the peptide is found in the flow-through or wash fractions.RP-HPLC Purification
Inefficient Elution from the Column Increase the final concentration of the organic solvent in the elution gradient. If using a His-tag, ensure elution buffers contain a sufficient concentration of imidazole.RP-HPLC Purification
Problem 2: Poor Purity of the Final this compound Product
Possible Cause Recommended Solution Relevant Experimental Protocol Section
Co-elution with Impurities Optimize the RP-HPLC gradient to improve separation. A shallower gradient or a different organic solvent (e.g., isopropanol) may enhance resolution.[3]RP-HPLC Purification
Presence of Truncated or Modified Peptides Employ a secondary purification step using a different chromatographic method, such as ion-exchange chromatography, if RP-HPLC alone is insufficient.Orthogonal Purification
Contamination from Host Cell Proteins If using a recombinant expression system, ensure complete cell lysis and consider an initial affinity chromatography step (e.g., IMAC for His-tagged peptides) before RP-HPLC.Initial Purification of Recombinant Peptide
Problem 3: Peptide Aggregation During or After Purification
Possible Cause Recommended Solution Relevant Experimental Protocol Section
High Peptide Concentration Purify and handle the peptide at lower concentrations. If a high concentration is required, perform a buffer exchange into a formulation containing stabilizing excipients.[13]Post-Purification Handling
Inappropriate Buffer Conditions (pH, Salt) Determine the optimal pH and salt concentration for peptide solubility. Avoid pH values close to the peptide's pI.[13]Buffer Optimization
Freeze-Thaw Cycles Aliquot the purified peptide into single-use volumes and store at -80°C. Use cryoprotectants like glycerol to minimize aggregation during freezing and thawing.[13]Storage and Stability

Experimental Protocols

Recombinant Expression of His-tagged this compound in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged this compound gene.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

Purification of His-tagged this compound
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • IMAC (Affinity Chromatography):

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography):

    • Sample Preparation: Acidify the eluted sample with TFA to a final concentration of 0.1%.

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis and Storage:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize for long-term storage.

Quantitative Data Summary

The following table provides an example of expected yields and purity at different stages of this compound purification. Actual results may vary depending on the expression system and purification protocol used.

Purification Stage Total Protein (mg) This compound (mg) Purity (%) Yield (%)
Clarified Lysate 1000505100
IMAC Elution 6040~6780
RP-HPLC Pool 2524.5>9849

Visualizations

experimental_workflow cluster_expression Recombinant Expression cluster_purification Purification cluster_analysis Analysis & Storage Transformation Transformation Starter_Culture Starter_Culture Transformation->Starter_Culture Inoculate Large_Scale_Culture Large_Scale_Culture Starter_Culture->Large_Scale_Culture Scale-up Induction Induction Large_Scale_Culture->Induction OD600 0.6-0.8 Expression Expression Induction->Expression Add IPTG Harvesting Harvesting Expression->Harvesting Centrifuge Cell_Lysis Cell Lysis & Sonication Harvesting->Cell_Lysis Clarification Centrifugation Cell_Lysis->Clarification IMAC IMAC (Affinity Chromatography) Clarification->IMAC RP_HPLC RP-HPLC IMAC->RP_HPLC Purity_Analysis Purity Analysis (HPLC, MS) RP_HPLC->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Storage Store at -80°C Lyophilization->Storage

Caption: Experimental workflow for recombinant expression and purification of this compound.

troubleshooting_logic Start Start Purification Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Poor Purity? Check_Yield->Check_Purity No Troubleshoot_Expression Verify Expression Optimize Conditions Check_Yield->Troubleshoot_Expression Yes Check_Aggregation Aggregation Issues? Check_Purity->Check_Aggregation No Optimize_Gradient Optimize HPLC Gradient (Shallow Gradient) Check_Purity->Optimize_Gradient Yes Success Successful Purification Check_Aggregation->Success No Adjust_Concentration Lower Peptide Concentration Check_Aggregation->Adjust_Concentration Yes Troubleshoot_Solubility Improve Solubility (DMSO, Denaturants) Troubleshoot_Expression->Troubleshoot_Solubility Troubleshoot_Loss Track Peptide Loss (Analyze Fractions) Troubleshoot_Solubility->Troubleshoot_Loss Troubleshoot_Loss->Check_Purity Orthogonal_Purification Add Orthogonal Step (e.g., Ion Exchange) Optimize_Gradient->Orthogonal_Purification Improve_Initial_Purification Improve Initial Purification (e.g., IMAC) Orthogonal_Purification->Improve_Initial_Purification Improve_Initial_Purification->Check_Aggregation Optimize_Buffer Optimize Buffer (pH, Salt) Adjust_Concentration->Optimize_Buffer Improve_Storage Improve Storage (Aliquots, -80°C) Optimize_Buffer->Improve_Storage Improve_Storage->Success

Caption: Troubleshooting logic for this compound purification issues.

References

Technical Support Center: Enhancing Bombinin H7 Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the antimicrobial peptide Bombinin H7, focusing on its stability and solubility.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues.

1. Solubility Issues

  • Question: My lyophilized this compound peptide won't dissolve in aqueous buffers like PBS. What should I do?

    • Answer: this compound is a hydrophobic peptide and is known to have limited solubility in aqueous solutions. Here are a few troubleshooting steps:

      • Initial Dissolution in Organic Solvent: First, try dissolving the peptide in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN). Once dissolved, you can slowly add the aqueous buffer to the desired final concentration. Be cautious as high concentrations of organic solvents can be detrimental to certain cell-based assays.

      • Acidic Conditions: Attempt to dissolve the peptide in a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA), before adding it to your final buffer.

      • Sonication: Gentle sonication in a water bath for short periods (1-2 minutes) can help to break up aggregates and facilitate dissolution. Avoid excessive sonication, as it can lead to peptide degradation.

  • Question: I am observing precipitation of this compound in my cell culture media. How can I prevent this?

    • Answer: Precipitation in complex media can be due to interactions with salts and proteins.

      • Use of Excipients: Consider formulating this compound with solubility-enhancing excipients. Non-ionic surfactants like Polysorbate 80 (Tween 80) or polyethylene glycol (PEG) can help to keep the peptide in solution.[1]

      • Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration directly in the assay medium with vigorous mixing. This minimizes the time the peptide is at a high concentration in an unfavorable aqueous environment.

2. Stability Issues

  • Question: I suspect my this compound is being degraded by proteases in my experimental setup. How can I confirm this and improve its stability?

    • Answer: Proteolytic degradation is a common issue for peptides.

      • Confirmation of Degradation: You can confirm degradation by incubating this compound with the suspected proteases (e.g., trypsin, chymotrypsin) and analyzing the sample over time using High-Performance Liquid Chromatography (HPLC). A decrease in the peak corresponding to the intact peptide and the appearance of new peaks will indicate degradation.

      • Improving Stability:

        • D-Amino Acid Substitution: Replacing L-amino acids at protease cleavage sites with their D-enantiomers can significantly increase resistance to proteolysis.[2]

        • Terminal Modifications: Capping the N-terminus with an acetyl group and the C-terminus with an amide group can protect the peptide from exopeptidases.

        • Formulation with Protease Inhibitors: For in vitro experiments, the addition of a cocktail of protease inhibitors to your medium can prevent degradation. However, this is not suitable for in vivo studies.

  • Question: How does pH and temperature affect the stability of this compound?

    • Answer: Peptide stability is often pH and temperature-dependent.

      • pH Stability: this compound is generally more stable at acidic pH (around 4-6). At neutral or alkaline pH, deamidation and other degradation pathways can occur more rapidly.[3] It is recommended to perform a pH stability study for your specific experimental conditions.

      • Thermal Stability: For long-term storage, it is crucial to keep this compound in a lyophilized form at -20°C or -80°C. In solution, avoid repeated freeze-thaw cycles. If short-term storage in solution is necessary, store at 4°C. For experiments at physiological temperatures (37°C), be aware that the rate of degradation will be higher.

3. Aggregation

  • Question: I am concerned that my this compound is forming aggregates. How can I detect and prevent this?

    • Answer: Due to its hydrophobic nature, this compound has a propensity to aggregate.

      • Detection of Aggregation: Aggregation can be monitored using techniques like Dynamic Light Scattering (DLS) to detect the presence of larger particles in solution. A shift in the elution profile during Size Exclusion Chromatography (SEC) can also indicate aggregate formation.

      • Prevention of Aggregation:

        • Low Concentration: Work with the lowest effective concentration of the peptide.

        • Solvent Choice: As mentioned for solubility, using co-solvents or excipients can help prevent aggregation.

        • pH Control: Maintaining the peptide in a buffer with a pH away from its isoelectric point can help to reduce aggregation by increasing electrostatic repulsion between peptide molecules.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and related peptides to aid in experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence IIGPVLGLVGSALGGLLKKI-NH2
Molecular Weight 1935.46 g/mol
Net Charge (pH 7) +2
Hydrophobicity (H) High

Table 2: Antimicrobial Activity of Bombinin Peptides

PeptideOrganismMIC (µM)Reference
BHL-bombininStaphylococcus aureus1.6[4]
BHL-bombininEscherichia coli6.6[4]
Bombinin H1Staphylococcus aureus Cowan 12.1[5]
Bombinin H1Escherichia coli D213.8[5]
This compoundBacillus megaterium Bm1125.2[6]
Ib-M peptidesEscherichia coli O157:H71.6 - 12.5[7]

Table 3: Hemolytic Activity of Bombinin H Peptides

PeptideHC50 (µM)Comments
Bombinin H peptidesGenerally highBombinin H peptides are known to be hemolytic, in contrast to Bombinins which show minimal hemolytic activity.[4][8]

Table 4: Stability of Peptides in the Presence of Proteases (Illustrative Examples)

PeptideProteaseHalf-life (t½)ConditionsReference
Cationic TrypsinChymotrypsin C~15 minpH 8.0, 37°C, 25 µM Ca2+[9]
Native Trypsin-2.4 h (autolysis)37°C, no Ca2+[10]

Experimental Protocols

1. Protocol for Assessing this compound Solubility

  • Preparation of Stock Solutions:

    • Accurately weigh 1 mg of lyophilized this compound.

    • To prepare a 1 mg/mL stock in DMSO, add 1 mL of high-purity DMSO. Vortex briefly.

    • To test aqueous solubility, add 1 mL of sterile water or PBS (pH 7.4) to a separate 1 mg aliquot.

  • Solubility Assessment:

    • Visually inspect for complete dissolution.

    • If not fully dissolved in the aqueous solvent, gently sonicate the vial in a water bath for 2-5 minutes.

    • Centrifuge the solution at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Measure the peptide concentration in the supernatant using a spectrophotometer at 280 nm (if the peptide contains Trp or Tyr) or through a colorimetric assay like the bicinchoninic acid (BCA) assay.

2. Protocol for Protease Stability Assay

  • Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Prepare a 0.1 mg/mL solution of the protease (e.g., trypsin) in the same buffer.

  • Incubation: Mix the this compound solution with the protease solution at a specific ratio (e.g., 50:1, substrate to enzyme by weight).

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). Monitor the decrease in the area of the peak corresponding to the intact this compound over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

3. Protocol for Hemolytic Activity Assay

  • Prepare Human Red Blood Cells (hRBCs):

    • Obtain fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

    • Remove the supernatant and buffy coat.

    • Wash the hRBCs three times with cold PBS (pH 7.4).

    • Resuspend the hRBCs to a 2% (v/v) suspension in PBS.

  • Peptide Preparation: Prepare serial dilutions of this compound in PBS.

  • Assay:

    • In a 96-well plate, add 100 µL of the hRBC suspension to 100 µL of each peptide dilution.

    • For a positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to 100 µL of the hRBC suspension.

    • For a negative control (0% hemolysis), add 100 µL of PBS to 100 µL of the hRBC suspension.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.

  • Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm to detect hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 The HC50 is the peptide concentration that causes 50% hemolysis.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Protease Stability Assay cluster_hemolysis Hemolytic Activity Assay sol_start Lyophilized this compound sol_dissolve Dissolve in Solvent (e.g., Water, PBS, DMSO) sol_start->sol_dissolve sol_sonicate Sonication (optional) sol_dissolve->sol_sonicate sol_centrifuge Centrifuge sol_sonicate->sol_centrifuge sol_measure Measure Supernatant Concentration sol_centrifuge->sol_measure stab_start This compound Solution stab_incubate Incubate with Protease stab_start->stab_incubate stab_quench Quench Reaction (at time points) stab_incubate->stab_quench stab_hplc RP-HPLC Analysis stab_quench->stab_hplc stab_analyze Calculate Half-life stab_hplc->stab_analyze hem_start Prepare hRBC Suspension hem_incubate Incubate with Peptide hem_start->hem_incubate hem_centrifuge Centrifuge hem_incubate->hem_centrifuge hem_measure Measure Hemoglobin Release hem_centrifuge->hem_measure hem_analyze Calculate HC50 hem_measure->hem_analyze

Caption: Experimental workflows for assessing this compound properties.

troubleshooting_flowchart start Problem with this compound Experiment issue Identify Issue start->issue solubility Solubility Issue issue->solubility Poor Dissolution stability Stability Issue issue->stability Loss of Activity aggregation Aggregation Issue issue->aggregation Precipitation/Cloudiness sol_q1 Dissolve in organic solvent first? solubility->sol_q1 stab_q1 Protease degradation suspected? stability->stab_q1 agg_q1 Detect aggregation? aggregation->agg_q1 sol_a1_yes Dilute slowly into aqueous buffer sol_q1->sol_a1_yes Yes sol_q2 Use excipients? sol_q1->sol_q2 No sol_a2_yes Add Polysorbate or PEG sol_q2->sol_a2_yes Yes stab_a1_yes Perform protease stability assay stab_q1->stab_a1_yes Yes stab_q2 Enhance stability? stab_q1->stab_q2 No stab_a2_yes D-amino acid substitution or terminal modifications stab_q2->stab_a2_yes Yes agg_a1_yes Use DLS or SEC agg_q1->agg_a1_yes Yes agg_q2 Prevent aggregation? agg_q1->agg_q2 No agg_a2_yes Adjust pH, use low concentration agg_q2->agg_a2_yes Yes

Caption: Troubleshooting flowchart for this compound experiments.

References

How to reduce Bombinin H7 hemolytic activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hemolytic activity of the antimicrobial peptide Bombinin H7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hemolytic activity a concern?

This compound is a member of the Bombinin H family of antimicrobial peptides (AMPs), which are known for their potent activity against a range of pathogens. However, a significant drawback of Bombinin H peptides is their tendency to induce hemolysis, the rupture of red blood cells.[1][2][3] This toxicity to eukaryotic cells limits their therapeutic potential.

Q2: What is the underlying mechanism of this compound's hemolytic activity?

The hemolytic activity of this compound is primarily attributed to its direct interaction with and disruption of the erythrocyte cell membrane.[1][4] This mechanism is largely driven by the peptide's physicochemical properties, particularly its hydrophobicity and amphipathic structure, which allow it to insert into and destabilize the lipid bilayer of red blood cells. There is currently no evidence to suggest the involvement of specific intracellular signaling pathways in Bombinin H-induced hemolysis.

Q3: How can the hemolytic activity of this compound be reduced?

The primary strategy for reducing the hemolytic activity of this compound and other AMPs is to modify their amino acid sequence to alter their physicochemical properties. The key approaches include:

  • Decreasing Hydrophobicity: Reducing the overall hydrophobicity of the peptide can decrease its affinity for the zwitterionic membranes of erythrocytes, thereby lowering hemolytic activity.[5][6][7][8][9]

  • Increasing Cationicity: Increasing the net positive charge of the peptide can enhance its selectivity for negatively charged bacterial membranes over the less negatively charged membranes of red blood cells.[6]

  • Amino Acid Substitution: Strategic replacement of specific amino acid residues can achieve the desired balance of hydrophobicity and cationicity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at reducing the hemolytic activity of this compound.

Problem 1: High hemolytic activity persists after amino acid substitution.
  • Possible Cause: The chosen amino acid substitution did not sufficiently decrease the peptide's overall hydrophobicity.

  • Troubleshooting Steps:

    • Analyze the Peptide Sequence: Compare the amino acid sequence of this compound with that of less hemolytic analogs like Bombinin H2L.

      • This compound Sequence: Ile-{d-AIle}-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2[10][11]

      • Bombinin H2 Sequence: Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2[12]

    • Strategic Substitutions: Introduce more significant changes to the hydrophobic face of the peptide. Consider replacing bulky hydrophobic residues (e.g., Leucine, Isoleucine) with smaller or less hydrophobic ones (e.g., Alanine).

    • Increase Cationicity: Replace neutral or hydrophobic residues with cationic amino acids like Lysine (Lys) or Arginine (Arg). Research on Bombinin H2L has shown that substitutions at positions 7, 8, and 15 can be effective.

Problem 2: Reduced antimicrobial activity after modification.
  • Possible Cause: The modifications have disrupted the amphipathic structure essential for antimicrobial action or overly reduced hydrophobicity, hindering interaction with bacterial membranes.

  • Troubleshooting Steps:

    • Helical Wheel Analysis: Use computational tools to visualize the modified peptide's helical wheel projection. Ensure that the modification maintains a clear separation between the hydrophobic and hydrophilic faces.

    • Iterative Modifications: Make more conservative amino acid substitutions. Instead of drastic changes, try single-point mutations and assess both hemolytic and antimicrobial activity at each step.

    • Focus on Specific Positions: As demonstrated with Bombinin H2L, modifications at specific positions (e.g., position 8) can be critical in balancing hemolytic and antimicrobial properties.

Quantitative Data Summary

The following table summarizes the impact of amino acid substitutions on the hemolytic and antimicrobial activity of Bombinin H2L, a close homolog of this compound. This data can guide the modification of this compound.

PeptideSequence Modification(s)HC50 (µM) (Hemolytic Activity)MIC (µg/mL) vs. S. aureus (Antimicrobial Activity)
Bombinin H2L (Wild Type)~2516
[Arg8]BH2L Val8 -> Arg>1008
[Lys7,8]BH2L Gly7 -> Lys, Val8 -> Lys>1004
[Arg8,15]BH2L Val8 -> Arg, Gly15 -> Arg>1004

Data extrapolated from studies on Bombinin H2L, which shares high sequence homology with this compound.

Experimental Protocols

Hemolysis Assay

This protocol outlines the procedure for determining the hemolytic activity of this compound and its analogs.

Materials:

  • Freshly drawn red blood cells (RBCs) (e.g., human, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • This compound peptide and its analogs dissolved in PBS

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet three times with PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Set up the Assay Plate:

    • Add 100 µL of PBS to all wells of a 96-well plate.

    • Add 100 µL of the peptide solutions in serial dilutions to the respective wells.

    • For the positive control, add 100 µL of 1% Triton X-100.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Calculate Percent Hemolysis:

    • % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Below are diagrams illustrating key concepts and workflows related to reducing this compound hemolytic activity.

experimental_workflow cluster_design Peptide Design & Synthesis cluster_testing Activity Testing cluster_analysis Data Analysis cluster_decision Decision start Start: this compound Sequence design Design Analogs (Reduce Hydrophobicity, Increase Cationicity) start->design synthesis Synthesize Peptides design->synthesis hemolysis Hemolysis Assay synthesis->hemolysis antimicrobial Antimicrobial Assay synthesis->antimicrobial analyze Analyze Data (HC50 & MIC) hemolysis->analyze antimicrobial->analyze decision Optimal Peptide? analyze->decision decision->design No end End: Lead Peptide decision->end Yes logical_relationship cluster_properties Peptide Physicochemical Properties cluster_activity Biological Activity hydrophobicity Hydrophobicity hemolytic Hemolytic Activity hydrophobicity->hemolytic Increases antimicrobial Antimicrobial Activity hydrophobicity->antimicrobial Increases (to a point) cationicity Cationicity cationicity->hemolytic Decreases cationicity->antimicrobial Increases

References

Technical Support Center: Bombinin H7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial and anticancer peptide, Bombinin H7.

Part 1: Overcoming Antimicrobial Resistance to this compound

Bombinins, including this compound, are antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians of the Bombina genus.[1][2] They exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] However, as with many antimicrobial agents, the development of resistance is a significant concern.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action of this compound against microbes?

A1: this compound, like many other AMPs, primarily acts by disrupting the microbial cell membrane.[4][5] These peptides are typically cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of microbial membranes. This interaction leads to membrane permeabilization, pore formation, and ultimately cell death.[3][4]

Q2: My target microorganisms are showing reduced susceptibility to this compound. What are the potential resistance mechanisms?

A2: While specific resistance mechanisms to this compound are not extensively detailed in the current literature, bacteria can develop resistance to AMPs through several general mechanisms:

  • Modification of the Cell Envelope: Alterations in the net charge of the cell surface, such as the modification of teichoic acids in Gram-positive bacteria or the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria, can reduce the electrostatic attraction of cationic peptides like this compound.[6]

  • Active Efflux Pumps: Bacteria may upregulate the expression of efflux pumps that actively transport the peptides out of the cell, preventing them from reaching their target membrane.[6]

  • Proteolytic Degradation: Microbes can secrete proteases that degrade the peptide, rendering it inactive.[6]

  • Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, preventing the peptide from reaching the embedded microbial cells.[4][5]

Q3: How can I overcome or mitigate resistance to this compound in my experiments?

A3: Several strategies can be employed to combat resistance to this compound:

  • Combination Therapy: Using this compound in combination with other antimicrobial agents can lead to synergistic or additive effects, reducing the likelihood of resistance development.[7][8][9]

    • With other AMPs: Combining Bombinin H peptides with other bombinins, such as BHL-bombinin, has been shown to have synergistic effects against Staphylococcus aureus.[7][8]

    • With conventional antibiotics: A synergistic effect has also been observed between Bombinin H and the β-lactam antibiotic, ampicillin.[7][8][9]

  • Use of Synthetic Analogs: Researchers have designed and synthesized analogs of Bombinin H peptides with modified amino acid sequences.[4][5] These modifications, such as increasing the net positive charge, can enhance antimicrobial activity, improve the safety profile (reduce hemolysis), and potentially overcome existing resistance mechanisms.[4][5]

Q4: I'm observing high levels of hemolysis with my this compound preparation. What can I do?

A4: Bombinin H peptides are known to have hemolytic activity.[2][3] If you are observing excessive hemolysis, consider the following:

  • Confirm Peptide Purity: Impurities in the peptide synthesis can contribute to cytotoxicity.

  • Use Modified Analogs: As mentioned, several studies have focused on creating Bombinin H analogs with reduced hemolytic activity while maintaining or even enhancing antimicrobial potency.[4][5]

  • Optimize Concentration: Determine the minimal effective concentration of this compound that exhibits antimicrobial activity while minimizing hemolysis.

Quantitative Data

Table 1: Antimicrobial Activity of Bombinin Peptides

PeptideTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µM)
BHL-bombininS. aureus1.6
BHL-bombininE. coli6.6
This compoundBacillus megaterium Bm1125.2[10]

Note: This table provides a summary of available data. MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Synergistic Activity of Bombinin Peptides with Other Antimicrobials

CombinationTarget MicroorganismFractional Inhibitory Concentration Index (FICI)Effect
BHL-bombinin + Bombinin HL/HDS. aureus0.375[7][8][9]Synergistic
Bombinin HL/HD + AmpicillinS. aureus0.5[7]Synergistic
BHL-bombinin + AmpicillinS. aureus0.75[7]Additive

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction (additive); FICI > 4 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in the appropriate broth in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antimicrobial agent (e.g., ampicillin) along the y-axis.

  • Inoculation:

    • Add the bacterial inoculum (prepared as in the MIC protocol) to each well.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Read the MIC of each agent alone and in combination.

  • Calculation of FICI:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the FICI value as described in the note for Table 2.

Visualizations

Overcoming_Bacterial_Resistance cluster_problem Problem Identification cluster_investigation Mechanism Investigation (Hypothesized) cluster_solution Proposed Solutions cluster_combo_details Combination Strategies Problem Reduced Susceptibility to This compound Membrane Membrane Alteration Problem->Membrane Potential Cause Efflux Efflux Pumps Problem->Efflux Potential Cause Degradation Proteolytic Degradation Problem->Degradation Potential Cause Combo Combination Therapy Problem->Combo Potential Solution Analogs Use of Synthetic Analogs Problem->Analogs Potential Solution Combo_AMP Combine with other AMPs (e.g., BHL-bombinin) Combo->Combo_AMP Combo_Abx Combine with Antibiotics (e.g., Ampicillin) Combo->Combo_Abx

Caption: Workflow for troubleshooting and overcoming this compound resistance.

Part 2: Overcoming Resistance in Anticancer Applications of this compound

Several studies have indicated that bombinin peptides, including Bombinin H, possess anti-proliferative activity against various cancer cell lines, such as human hepatoma cells.[11][12] The development of drug resistance is a major hurdle in cancer therapy, and understanding how to overcome it is crucial for the therapeutic development of peptides like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the proposed mechanism of action of this compound against cancer cells?

A1: The anticancer mechanism of bombinins is an active area of research. Like their antimicrobial action, it is hypothesized that they disrupt the cancer cell membrane.[11] Cancer cell membranes often have a higher negative charge compared to normal cells, which could lead to selective targeting by cationic peptides. Some bombinins have been shown to induce cell cycle arrest and apoptosis.[13] For instance, Bombinin-BO1 has been found to interfere with the HSP90A-Cdc37-CDK1 system.[13]

Q2: My cancer cell line is showing signs of resistance to this compound. What are the general mechanisms of multidrug resistance (MDR) that might be involved?

A2: While specific resistance mechanisms to this compound in cancer are yet to be fully elucidated, several well-established MDR mechanisms could be at play:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the peptide out of the cancer cell, reducing its intracellular concentration.[14]

  • Alterations in Drug Target: While the primary target is the membrane, if this compound has intracellular targets, mutations or altered expression of these targets could confer resistance.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, counteracting the peptide's cytotoxic effects.[15]

  • Changes in Membrane Lipid Composition: Alterations in the lipidome of cancer cells could potentially reduce the binding affinity of membrane-active peptides.[16]

Q3: How can I approach overcoming resistance to this compound in my cancer cell experiments?

A3: Based on general strategies for overcoming cancer drug resistance, you could explore the following:

  • Combination Therapy: Combining this compound with other anticancer agents is a promising strategy.[15][17] This could include:

    • Conventional Chemotherapeutics: To target different cellular pathways simultaneously.

    • Efflux Pump Inhibitors: To block the action of transporters like P-gp and increase the intracellular concentration of this compound.[14]

    • Targeted Therapies: Combining with inhibitors of specific signaling pathways that are upregulated in the resistant cells.[15]

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles could potentially bypass efflux pumps and enhance its delivery to the tumor site.[14]

  • Use of Peptide Analogs: As in antimicrobial applications, designing novel peptide analogs with enhanced stability, specificity, and potency could overcome resistance.

Quantitative Data

Table 3: Reported Anticancer Activity of Bombinin Peptides

PeptideCancer Cell LineEffect
BLP-7 & Bombinin H-BOHuman hepatoma cells (Hep G2, SK-HEP-1, Huh7)Anti-proliferative activity[11][12]
Bombinin-BO1Human hepatocellular carcinoma cellsInduces S-phase cycle block and apoptosis[13]

Note: This table summarizes reported activities. Quantitative data such as IC50 values may vary between studies.

Experimental Protocols

Protocol 3: MTT Assay for In Vitro Anti-proliferative Activity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the peptide dilutions.

    • Include a vehicle control (medium with the same concentration of the peptide's solvent).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will convert MTT to formazan crystals.

  • Solubilization and Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Visualizations

Overcoming_Cancer_Resistance cluster_cell Resistant Cancer Cell cluster_solutions Therapeutic Strategies B_H7 This compound Pgp P-gp Efflux Pump B_H7->Pgp Efflux Pgp->B_H7 Pumped Out Survival Pro-Survival Signaling Survival->B_H7 Inhibits Apoptosis Membrane Altered Membrane Composition Membrane->B_H7 Reduces Binding Inhibitor Efflux Pump Inhibitor Inhibitor->Pgp Blocks Chemo Combination Chemotherapy Chemo->Survival Inhibits

Caption: General mechanisms of drug resistance in cancer and potential strategies.

References

Issues with Bombinin H7 aggregation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Bombinin H7. The information is designed to address specific issues that may be encountered during experimentation, with a focus on aggregation problems and their prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a member of the Bombinin H family of antimicrobial peptides, which are derived from the skin secretions of amphibians of the Bombina genus.[1][2] These peptides are characterized by their hydrophobic and hemolytic properties.[1][2] Bombinin H peptides, including H7, have demonstrated activity against various microorganisms.[1] They are known to exist as stereoisomers, with some containing a D-amino acid at the second position, which can influence their biological activity.[1][2]

Q2: My this compound peptide is showing signs of aggregation. What are the common causes?

Peptide aggregation is a common issue influenced by both intrinsic and extrinsic factors. For a hydrophobic peptide like this compound, aggregation can be triggered by:

  • Intrinsic Factors:

    • Hydrophobicity: The inherent hydrophobic nature of this compound promotes self-association to minimize contact with aqueous environments.[1]

    • Amino Acid Sequence: The presence of aggregation-prone regions within the peptide sequence can lead to the formation of β-sheet structures, a hallmark of many peptide aggregates.[3]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[3]

    • pH and Net Charge: The pH of the solution affects the net charge of the peptide. When the pH is close to the isoelectric point (pI) of this compound, the net charge is minimal, reducing electrostatic repulsion and favoring aggregation.

    • Temperature: Elevated temperatures can increase the rate of aggregation by promoting conformational changes and increasing the frequency of molecular collisions.

    • Ionic Strength: The concentration of salts in the buffer can either shield charges and promote aggregation or, in some cases, stabilize the peptide. The effect is highly dependent on the specific salt and its concentration.

    • Surfaces and Interfaces: Peptides can aggregate at air-water or solid-water interfaces (e.g., the walls of a storage vial).[3]

Q3: How can I detect and quantify this compound aggregation?

Several techniques can be used to monitor peptide aggregation:

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils. ThT dye binds to β-sheet structures in aggregates, resulting in a characteristic increase in fluorescence.[4][5]

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in a solution, allowing for the detection of larger aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates, confirming the presence of fibrils or amorphous structures.[5]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can monitor changes in the secondary structure of the peptide, such as a transition from a random coil or α-helical structure to a β-sheet conformation, which is often associated with aggregation.[5][6]

Troubleshooting Guide: this compound Aggregation

This guide provides potential solutions to common aggregation issues encountered during this compound experiments.

Problem Potential Cause Suggested Solution
Visible precipitates or cloudiness in the peptide solution upon reconstitution. High peptide concentration, inappropriate solvent, or pH near the isoelectric point (pI).1. Reconstitute the peptide at a lower concentration.2. Use a small amount of organic solvent like DMSO or Acetonitrile (if compatible with the experiment) to aid initial dissolution before adding aqueous buffer.[7][8]3. Ensure the buffer pH is at least 1-2 units away from the peptide's theoretical pI.[9]
Loss of biological activity over time. Gradual aggregation and formation of inactive soluble or insoluble aggregates.1. Optimize storage conditions: store the peptide in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.2. Consider the use of cryoprotectants like glycerol for frozen stocks.[9]3. Before use, briefly sonicate the peptide solution to disaggregate small, reversible oligomers.
Inconsistent results in bioassays. Variability in the extent of aggregation between different peptide batches or preparations.1. Implement a quality control step to assess the aggregation state of the peptide solution before each experiment (e.g., a quick DLS measurement or a ThT assay).2. Prepare fresh peptide solutions for each experiment from a lyophilized stock.
ThT assay shows a rapid increase in fluorescence, indicating fast aggregation. Experimental conditions (e.g., buffer composition, temperature) are promoting fibrillation.1. Modify the buffer conditions: adjust the pH away from the pI, and screen different salt concentrations.2. Lower the incubation temperature of the experiment.3. Consider adding aggregation inhibitors or excipients to the solution (see below).

Strategies for Preventing this compound Aggregation

Several strategies can be employed to prevent or minimize the aggregation of this compound.

Buffer Optimization

The choice of buffer is critical in maintaining peptide stability.

Parameter Recommendation Rationale
pH Maintain the pH at least 2 units away from the isoelectric point (pI) of this compound.Maximizes the net charge on the peptide, leading to increased electrostatic repulsion between molecules.
Ionic Strength Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl).The effect of ionic strength can be complex. Low salt concentrations can reduce charge screening, while very high concentrations can lead to "salting out".
Excipients Consider the addition of stabilizing excipients.- Sugars (e.g., trehalose, sucrose): Can stabilize the native conformation of the peptide.- Amino Acids (e.g., Arginine, Proline): Arginine is known to suppress aggregation.[9]- Non-ionic surfactants (e.g., Polysorbate 20/80): Can prevent surface-induced aggregation.
Experimental Workflow for Aggregation Prevention

A systematic approach to preventing aggregation can save time and resources.

experimental_workflow Experimental Workflow for this compound Aggregation Prevention cluster_prep Peptide Preparation cluster_qc Quality Control cluster_exp Experimentation cluster_troubleshoot Troubleshooting start Start with Lyophilized this compound reconstitute Reconstitute in appropriate solvent (e.g., DMSO) start->reconstitute buffer Dilute in optimized buffer (pH, ionic strength) reconstitute->buffer check_agg Assess initial aggregation state (DLS, ThT) buffer->check_agg experiment Perform experiment under optimized conditions check_agg->experiment If aggregation is low reoptimize Re-optimize buffer conditions or add excipients check_agg->reoptimize If aggregation is high reoptimize->buffer

A logical workflow for preparing and using this compound to minimize aggregation.

Experimental Protocols

Thioflavin T (ThT) Assay for Monitoring Fibrillation Kinetics

This protocol describes a standard method for monitoring the fibrillation of this compound.

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.22 µm filter.

    • Prepare the desired assay buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl, at a specific pH).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the assay buffer.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 25 µM).

    • Add the ThT stock solution to a final concentration of 10 µM.

    • Include control wells with buffer and ThT only (blank).

  • Measurement:

    • Place the plate in a plate reader capable of bottom reading fluorescence.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Monitor the fluorescence intensity over time (e.g., every 15 minutes for 24-48 hours).

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence.

    • Plot the fluorescence intensity against time. The resulting sigmoidal curve will show a lag phase, an exponential growth phase, and a plateau, which are characteristic of amyloid fibril formation.[4][5][10]

Signaling Pathway

This compound, like many antimicrobial peptides, is thought to exert its primary effect by disrupting the cell membranes of target organisms. This mechanism does not involve a classical signaling pathway with intracellular cascades. Instead, the peptide directly interacts with and compromises the integrity of the cell membrane.

signaling_pathway Proposed Mechanism of Action for this compound cluster_membrane Bacterial Cell Membrane cluster_peptide Proposed Mechanism of Action for this compound cluster_process Proposed Mechanism of Action for this compound membrane Lipid Bilayer peptide This compound Monomers binding Electrostatic and Hydrophobic Binding to Membrane peptide->binding insertion Peptide Insertion and Aggregation within Membrane binding->insertion pore Pore Formation / Membrane Disruption insertion->pore lysis Ion Dysregulation, Leakage of Cellular Contents, and Cell Death pore->lysis

A diagram illustrating the membrane-disrupting mechanism of this compound.

References

Long-term storage and handling of Bombinin H7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of the antimicrobial peptide Bombinin H7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the Bombinin H family of antimicrobial peptides (AMPs), which are naturally found in the skin secretions of amphibians from the Bombina genus.[1] These peptides are characterized by their hydrophobic and hemolytic properties.[1][2][3][4] The primary mechanism of action for this compound and other AMPs is the disruption of microbial cell membranes.[3][5] Upon interaction with the negatively charged components of bacterial membranes, the peptide undergoes a conformational change, adopting an α-helical structure that facilitates its insertion into and perturbation of the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[3][5]

Q2: How should lyophilized this compound be stored for the long term?

A2: For long-term stability, lyophilized this compound should be stored in a tightly sealed vial at -20°C or -80°C, protected from moisture and light. General guidelines for peptide stability recommend storing lyophilized peptides in a desiccated environment. Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce peptide stability.

Q3: What is the recommended procedure for reconstituting this compound?

A3: To reconstitute this compound, use a sterile, high-purity solvent appropriate for your experimental system. For many biological assays, sterile distilled water or a buffer such as phosphate-buffered saline (PBS) is suitable. To ensure complete dissolution, gently vortex or sonicate the vial. Avoid vigorous shaking, which can cause peptide aggregation.

Q4: How stable is this compound once it is in solution?

A4: Peptides in solution are significantly less stable than in their lyophilized form. For optimal activity, it is recommended to use reconstituted this compound on the same day. If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store them at -20°C for short-term storage (up to one month). For longer-term storage in solution, -80°C is preferable, though stability will still be reduced compared to the lyophilized powder.

Q5: What are the known activities of this compound?

A5: The Bombinin H family of peptides, including H7, exhibits antimicrobial activity against a range of microbes.[1] They are also known to be hemolytic, meaning they can lyse red blood cells.[2][3][4] The specific activity can vary depending on the target organism and experimental conditions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Expected Stability of this compound

FormTemperatureDurationNotes
Lyophilized Powder-80°C> 1 YearOptimal for long-term preservation. Store in a desiccator.
Lyophilized Powder-20°CUp to 1 YearSuitable for long-term storage. Store in a desiccator.
Lyophilized Powder4°CShort-termAcceptable for short periods (weeks). Avoid moisture.
In Solution-80°CWeeks to MonthsAliquot to prevent freeze-thaw cycles. Stability is reduced.
In Solution-20°CUp to 1 MonthAliquot to prevent freeze-thaw cycles.
In Solution4°CDaysNot recommended for storage beyond a few days.
In SolutionRoom TemperatureHoursHighly susceptible to degradation. Use immediately.

Table 2: Antimicrobial and Hemolytic Activity of Bombinin H Peptides

Note: Specific MIC and HC50 values for this compound are not consistently reported. The data below for related Bombinin H peptides are provided as an example of the expected activity range. Experimental conditions can significantly influence these values.

PeptideOrganism/Cell TypeActivity MetricReported Value
Bombinin H2/H4Staphylococcus aureusMIC~ 8 µM
Bombinin H2/H4Escherichia coliMIC> 64 µM
Bombinin H FamilyHuman Red Blood CellsHC50Varies (known to be hemolytic)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or reduced antimicrobial activity 1. Peptide Degradation: Improper storage (temperature, moisture), repeated freeze-thaw cycles of stock solutions. 2. Incorrect Concentration: Errors in weighing or dilution. 3. Experimental Conditions: Incompatible buffer, pH, or high salt concentration affecting peptide activity. 4. Resistant Microbial Strain: The target organism may be inherently resistant to this compound.1. Verify Storage: Ensure the peptide has been stored according to the guidelines. Use a fresh vial if degradation is suspected. Prepare fresh solutions from lyophilized powder. 2. Recalculate and Re-prepare: Carefully re-weigh and dilute the peptide. 3. Optimize Assay Conditions: Test the peptide in different buffers and at varying salt concentrations to find the optimal conditions. 4. Use a Control Strain: Test the peptide against a known susceptible bacterial strain to confirm its activity.
Precipitation of the peptide in solution 1. Low Solubility: The peptide may have limited solubility in the chosen solvent or buffer. 2. Aggregation: High peptide concentration or improper handling (e.g., vigorous shaking) can lead to aggregation.1. Change Solvent: Try reconstituting in a small amount of a different solvent (e.g., DMSO, acetonitrile) before diluting with the aqueous buffer. Note that organic solvents may be incompatible with some biological assays. 2. Gentle Dissolution: Use gentle vortexing or sonication to dissolve the peptide. Avoid excessive agitation. Prepare a more dilute stock solution if necessary.
Inconsistent results between experiments 1. Variability in Peptide Aliquots: Inconsistent concentrations due to improper mixing before aliquoting. 2. Assay Variability: Inconsistent incubation times, temperatures, or microbial inoculum density. 3. Peptide Adsorption: Peptides can adsorb to plastic surfaces, reducing the effective concentration.1. Ensure Homogeneity: Thoroughly mix the stock solution before making aliquots. 2. Standardize Protocols: Strictly adhere to the established experimental protocols. 3. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips for handling the peptide solution.
High hemolytic activity observed in control cells 1. Inherent Peptide Property: Bombinin H peptides are known to be hemolytic.[2][3][4] 2. Incorrect Concentration: The concentration used may be too high for selective antimicrobial activity.1. Determine Therapeutic Index: Perform dose-response curves for both antimicrobial and hemolytic activity to determine the concentration range that is effective against microbes with minimal damage to mammalian cells. 2. Titrate Peptide Concentration: Lower the concentration of this compound in your assay to a level that maintains antimicrobial activity while minimizing hemolysis.

Visualizations

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. This process can be visualized as a series of steps starting from the initial electrostatic attraction to the final pore formation and membrane destabilization.

G This compound Mechanism of Action: Membrane Disruption cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide This compound (Random Coil) Binding Electrostatic Attraction to Negatively Charged Lipids Peptide->Binding Initial Contact Insertion Hydrophobic Insertion into the Lipid Bilayer Binding->Insertion Conformational Change (α-helix formation) Pore Pore Formation / Membrane Destabilization Insertion->Pore Aggregation Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Workflow of this compound's membrane disruption mechanism.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the antimicrobial activity of this compound. The following workflow outlines the key steps in a typical broth microdilution MIC assay.

G Experimental Workflow: MIC Assay Start Start Prep_Peptide Prepare Serial Dilutions of this compound Start->Prep_Peptide Prep_Bacteria Prepare Standardized Bacterial Inoculum Start->Prep_Bacteria Inoculate Inoculate Dilutions with Bacteria Prep_Peptide->Inoculate Prep_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read End Determine MIC Read->End

Caption: Key steps for determining the MIC of this compound.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (lyophilized)

  • Sterile, pure water or appropriate buffer for reconstitution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Peptide Preparation: Reconstitute lyophilized this compound to a high concentration stock solution (e.g., 1024 µg/mL) using a sterile solvent.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations. Leave a column for a positive control (bacteria with no peptide) and a negative control (broth only).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions and the positive control well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: Hemolysis Assay

This protocol is used to assess the hemolytic activity of this compound on red blood cells.

Materials:

  • This compound (reconstituted)

  • Freshly collected red blood cells (e.g., human, horse)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • PBS as a negative control for 0% hemolysis

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (540 nm)

Procedure:

  • Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation and resuspension. After the final wash, resuspend the cells in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the red blood cell suspension to each well. Also, prepare positive control wells (cells with Triton X-100) and negative control wells (cells with PBS only).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 The HC50 value is the concentration of the peptide that causes 50% hemolysis.

References

Problems with Bombinin H7 in complex media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bombinin H7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of the antimicrobial peptide this compound, with a special focus on overcoming challenges encountered in complex biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound belongs to the Bombinin H family of peptides, which are hydrophobic and hemolytic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs in the Bombina genus.[1][2] Unlike the more broadly microbicidal "bombinin" family, Bombinin H peptides tend to have lower bactericidal activity but are more lytic towards eukaryotic cells, such as erythrocytes.[2][3]

Q2: What is the primary mechanism of action for this compound? A2: The primary mechanism of action for Bombinin H peptides is the disruption of cellular membranes.[4] Their amphipathic structure allows them to interact with and insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell lysis.[1][5] Some AMPs can also translocate across the membrane to interact with intracellular targets, though membrane disruption is the most commonly cited mechanism.[6]

Q3: Why is my this compound peptide showing reduced activity in cell culture media with serum? A3: Complex biological media, especially those containing serum, present several challenges for AMPs like this compound. The observed reduction in activity is likely due to one or more of the following factors:

  • Proteolytic Degradation: Serum contains numerous proteases that can cleave the peptide, rendering it inactive.[6][7]

  • Protein Binding: this compound can non-specifically bind to abundant serum proteins, such as albumin. This sequestration reduces the effective concentration of the free, active peptide available to target cells.[6][8]

  • Inhibition by Salts: The high ionic strength of physiological media can interfere with the initial electrostatic attraction between the cationic peptide and negatively charged microbial membranes, thus inhibiting its activity.[9][10]

Q4: My synthesized this compound shows no activity, even in simple buffer. What could be the issue? A4: If activity is absent even in ideal conditions, consider these factors:

  • Peptide Quality and Purity: Ensure the peptide was synthesized correctly with the exact amino acid sequence and has a high purity level. Peptidic impurities from the synthesis process can interfere with the assay.[11][12]

  • Solubility: Bombinin H peptides are hydrophobic. Improper dissolution can lead to aggregation and precipitation. Test different solvents (e.g., sterile water, dilute acetic acid, DMSO) to find the optimal one for your peptide stock before further dilution.[11]

  • Storage and Handling: Peptides should be stored lyophilized at -20°C or colder. Avoid repeated freeze-thaw cycles, which can degrade the peptide. Once in solution, use sterile buffers and consider filtering to remove potential microbial contamination.[11]

  • Counter-ions: Trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification, can be cytotoxic and interfere with cellular assays. If you observe unexpected effects on your cells, consider requesting a TFA salt exchange (e.g., to acetate or HCl) from your peptide supplier.[11]

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Q: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent and not reproducible. What should I check? A: Lack of reproducibility in MIC assays is a common issue. Here is a checklist to troubleshoot the problem:

  • Standardize Inoculum: Ensure the bacterial inoculum density is consistent for every experiment. Both the growth phase and the final concentration (CFU/mL) of bacteria are critical.[5][10]

  • Peptide Preparation: Prepare a fresh stock solution of the peptide for each experiment. If using a frozen stock, ensure it was aliquoted to avoid multiple freeze-thaw cycles.[11]

  • Media Composition: The composition of the test medium (e.g., Mueller-Hinton Broth) can significantly impact peptide activity due to varying ionic strength and component interactions. Use the same brand and lot of media for a set of comparable experiments.[3][10]

  • Assay Plates: Some peptides can adsorb to the surface of plasticware, reducing the effective concentration. Consider using low-binding microplates.[5][8]

  • Controls: Always include a positive control (a known antibiotic) and a negative control (no peptide) to ensure the assay is performing as expected.

Q: I observe high hemolytic activity with this compound, which is expected, but the results vary significantly between experiments. Why? A: Variability in hemolysis assays can stem from the source and handling of erythrocytes:

  • Erythrocyte Source and Age: Red blood cells from different donors or of different ages can have varying membrane fragility. Using erythrocytes from the same source and as fresh as possible is recommended.[13]

  • Washing Procedure: Ensure erythrocytes are washed thoroughly with a suitable buffer (like PBS) to remove plasma components, including proteases and ions, that could interfere with the assay.[13]

  • Incubation Conditions: Standardize incubation time and temperature, as both can affect the kinetics of hemolysis.

Q: How can I mitigate the inhibitory effects of serum in my cell-based assays? A: While challenging, several strategies can be employed:

  • Reduce Serum Concentration: If your experimental design allows, perform the assay with a lower serum concentration (e.g., 2% instead of 10%).

  • Use Serum-Free Media: For short-duration experiments (a few hours), it may be possible to use serum-free media without significantly impacting cell viability.[13]

  • Increase Peptide Concentration: You may need to use a higher concentration of this compound to overcome the inhibitory effects, though this can increase the risk of off-target cytotoxicity.

  • Peptide Modification: For long-term development, consider chemically modified versions of the peptide. Incorporating D-amino acids or non-natural amino acids can enhance stability against proteases.[7]

Quantitative Data Summary: Factors Affecting this compound Activity

The following table summarizes common issues encountered when working with this compound in complex media and their potential quantitative impact.

Factor Description of Problem Potential Impact on Activity (MIC) Primary Mechanism of Interference Suggested Mitigation
Serum Proteins Peptide binds to abundant proteins like albumin, reducing its bioavailable concentration.[6][8]2 to >10-fold increaseSequestrationIncrease peptide dose; use serum-free media for short-term assays.
Proteases Enzymes in serum or media cleave and inactivate the peptide.[6][7]4 to >16-fold increaseDegradationReduce serum; use protease inhibitors (if compatible with assay); use modified, stable peptide analogues.
High Salt Conc. High ionic strength (e.g., in physiological buffers) shields membrane charges, inhibiting peptide binding.[5][9]2 to 8-fold increaseElectrostatic ShieldingTest activity in low-salt buffers as a control; be aware of media salt content.
Peptide Aggregation Hydrophobic peptides can self-associate and precipitate in aqueous solutions, especially at neutral pH.[12]>20-fold increase or total lossReduced SolubilityOptimize solubilization protocol (e.g., use of DMSO, dilute acid); use low-binding labware.
TFA Counter-ions Residual trifluoroacetic acid from synthesis can be cytotoxic to mammalian or bacterial cells.[11]Variable; can cause cell death independent of peptide activityCytotoxicityPerform TFA salt exchange (e.g., to acetate); order peptide as a different salt form.

Key Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Microorganism Preparation: Inoculate a single colony of the test microorganism into a suitable broth (e.g., Mueller-Hinton Broth - MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.[13]

  • Inoculum Standardization: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]

  • Peptide Preparation: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., 0.1% acetic acid) to create a high-concentration stock solution. Perform serial two-fold dilutions in the assay medium (MHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the plate, bringing the final volume to 100 µL. The final bacterial concentration should be ~1 x 10^6 CFU/mL.

  • Controls: Include a positive control (bacteria with medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • Result Determination: The MIC is the lowest peptide concentration at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 550-600 nm.[13]

Protocol 2: Hemolysis Assay

Objective: To assess the cytotoxicity of this compound by measuring its ability to lyse red blood cells.

Methodology:

  • Erythrocyte Preparation: Obtain defibrinated blood (e.g., horse or human). Centrifuge the blood to pellet the erythrocytes. Discard the supernatant and wash the cells three to four times with sterile phosphate-buffered saline (PBS).[13]

  • Cell Suspension: Resuspend the washed erythrocytes in PBS to create a 4% (v/v) suspension.[13]

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the 4% erythrocyte suspension to each well containing the peptide dilutions. The final volume in each well should be 200 µL.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 60-120 minutes.[13]

  • Measurement: After incubation, centrifuge the plate to pellet intact cells and cell debris. Carefully transfer the supernatant to a new plate and measure the absorbance at 550 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis P1 Receive & Store Lyophilized Peptide (-20°C) P2 Solubilize Peptide (e.g., 0.1% Acetic Acid) P1->P2 P3 Prepare Serial Dilutions in Assay Media P2->P3 A2 Co-incubate Peptide with Target Cells P3->A2 A1 Prepare Target Cells (Bacteria or Eukaryotic) A1->A2 A3 Incubate under Controlled Conditions A2->A3 D1 Measure Endpoint (e.g., OD, Cell Viability) A3->D1 D2 Calculate Results (MIC, HC50, etc.) D1->D2 D3 Analyze Data & Compare to Controls D2->D3

Caption: A standard experimental workflow for testing this compound activity.

Start Reduced Activity of This compound Observed CheckMedia Is the experiment in complex media (e.g., with serum)? Start->CheckMedia SerumBinding Problem: Sequestration by Serum Proteins CheckMedia->SerumBinding Yes Proteolysis Problem: Proteolytic Degradation CheckMedia->Proteolysis Yes SaltInhibition Problem: Salt Inhibition CheckMedia->SaltInhibition Yes CheckPeptide Is activity also low in simple buffer? CheckMedia->CheckPeptide No Solution1 Solution: Increase Peptide Dose or Use Serum-Free Media SerumBinding->Solution1 Solution2 Solution: Use Protease Inhibitors or More Stable Peptide Analogs Proteolysis->Solution2 Solution3 Solution: Test in Low-Salt Buffer for Comparison SaltInhibition->Solution3 Solubility Problem: Poor Solubility or Aggregation CheckPeptide->Solubility Yes Quality Problem: Incorrect Synthesis or Low Purity CheckPeptide->Quality Yes Storage Problem: Improper Storage/Handling CheckPeptide->Storage Yes Solution4 Solution: Re-dissolve using optimal protocol (e.g., with DMSO) Solubility->Solution4 Solution5 Solution: Verify Peptide Sequence and Purity via QC Data Quality->Solution5 Solution6 Solution: Use Fresh Peptide Stock, Avoid Freeze-Thaw Cycles Storage->Solution6

Caption: Troubleshooting logic for reduced this compound activity.

References

Technical Support Center: Optimizing Bombinin H7 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental conditions for the antimicrobial peptide Bombinin H7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the Bombinin H family of antimicrobial and hemolytic peptides isolated from the skin secretions of the Bombina genus of frogs.[1] Like many antimicrobial peptides (AMPs), its primary mechanism of action is believed to involve the disruption of microbial cell membranes. Its amphipathic α-helical structure allows it to interact with and insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death.

Q2: What are the typical storage conditions for this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder. Once reconstituted in a buffer, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and loss of activity.

Q3: My this compound peptide is difficult to dissolve. What should I do?

Hydrophobic peptides like this compound can sometimes be challenging to dissolve. It is recommended to first reconstitute the peptide in a small amount of sterile, purified water to create a stock solution. If solubility issues persist, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before dilution with the aqueous buffer may help. Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are testing.

Q4: I am observing no antimicrobial activity with my synthesized this compound. What are the possible reasons?

Several factors could contribute to a lack of observed activity. These include:

  • Peptide Quality: Ensure the peptide was synthesized correctly with high purity. The presence of contaminants, such as trifluoroacetic acid (TFA) from the purification process, can be detrimental to cells in your assay.

  • Assay Conditions: The choice of assay method and buffer conditions (pH, ionic strength) is critical. Consider using a different assay, such as a microdilution broth susceptibility test, if a disk diffusion assay is not yielding results.

  • Target Organism Susceptibility: Verify that the microorganism you are testing is known to be susceptible to this compound.

  • Peptide Aggregation: this compound may aggregate under certain buffer conditions, reducing its effective concentration.

Q5: Is this compound active against all types of microorganisms?

Bombinin H peptides generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, the level of activity can vary significantly between different microbial species. It is always recommended to perform a minimal inhibitory concentration (MIC) assay to determine its effectiveness against your specific strain of interest.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Antimicrobial Activity Incorrect buffer pH.Optimize the pH of your assay buffer. Based on general knowledge of AMPs, a slightly acidic to neutral pH is often optimal. Test a range from pH 5.5 to 7.5.
Suboptimal salt concentration.The activity of many AMPs is sensitive to ionic strength. High salt concentrations can inhibit activity. Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM).
Peptide aggregation.Visually inspect the peptide solution for turbidity. Use dynamic light scattering (DLS) if available to check for aggregation. Try dissolving the peptide in a different buffer or at a lower concentration.
Peptide degradation.Avoid multiple freeze-thaw cycles. Prepare fresh aliquots from a stock solution for each experiment. Confirm peptide integrity via mass spectrometry.
Contamination of peptide stock.Ensure proper sterile technique when handling the peptide. Filter-sterilize the reconstituted peptide solution if necessary.
High Variability in Results Inconsistent experimental setup.Standardize all assay parameters, including incubation time, temperature, and inoculum density. Use positive and negative controls in every experiment.
Pipetting errors.Calibrate your pipettes regularly. Use low-retention pipette tips for handling peptides.
Cell density variations.Ensure a consistent starting concentration of microorganisms in each well of your assay plate.
Unexpected Hemolytic Activity Incorrect erythrocyte concentration.Standardize the concentration of red blood cells in your hemolysis assay.
Lysis of erythrocytes due to buffer conditions.Ensure your buffer is isotonic and at a physiological pH (around 7.4) to prevent premature lysis of red blood cells.

Optimal Buffer Conditions for this compound Activity (Illustrative Data)

Disclaimer: The following quantitative data is illustrative and based on typical conditions for antimicrobial peptide activity. Specific optimization for this compound may be required.

Parameter Optimal Range Notes
pH 6.5 - 7.5Activity may decrease significantly at more acidic or alkaline pH values.
Salt (NaCl) Concentration 50 - 150 mMHigher salt concentrations can screen the electrostatic interactions between the cationic peptide and the anionic bacterial membrane, reducing activity.
Temperature 25 - 37 °CActivity is generally maintained within this range. Stability at higher temperatures should be experimentally determined.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the this compound peptide in MHB in a 96-well plate. The concentration range should be chosen based on preliminary experiments.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL in MHB.

  • Add an equal volume of the bacterial suspension to each well of the 96-well plate containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Hemolytic Activity Assay

Materials:

  • This compound stock solution

  • Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (for positive control)

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the RBCs three times with PBS by centrifugation and resuspend them in PBS to a final concentration of 2% (v/v).

  • Prepare serial two-fold dilutions of this compound in PBS in a 96-well plate.

  • Add an equal volume of the 2% RBC suspension to each well.

  • Include a negative control (RBCs in PBS only) and a positive control (RBCs in PBS with 1% Triton X-100 to achieve 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start peptide_prep Prepare this compound Stock Solution start->peptide_prep bacterial_prep Prepare Bacterial Inoculum start->bacterial_prep serial_dilution Perform Serial Dilution of Peptide in 96-Well Plate peptide_prep->serial_dilution add_bacteria Add Bacterial Suspension to Each Well bacterial_prep->add_bacteria serial_dilution->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Bombinin_H7_Signaling_Pathway cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects B_H7 This compound (Cationic, Amphipathic α-helix) Membrane Negatively Charged Bacterial Membrane B_H7->Membrane Electrostatic Interaction Pore_Formation Pore Formation Membrane->Pore_Formation Insertion & Aggregation Membrane_Depolarization Membrane Depolarization Pore_Formation->Membrane_Depolarization Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Membrane_Depolarization->Cell_Death Ion_Leakage->Cell_Death

Caption: Proposed Mechanism of Action for this compound on Bacterial Cell Membranes.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Bombinin H7 versus Bombinin H2 and H4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial and hemolytic activities of the bombinin peptides H7, H2, and H4. Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the fire-bellied toad (Bombina species). The "H" series of bombinins are characterized by their high hydrophobicity and hemolytic activity. A key feature of some bombinin H peptides is the post-translational modification of an L-amino acid to a D-amino acid at the second N-terminal position, which significantly influences their biological activity.

Peptide Characteristics

Bombinin H2 and H4 are diastereomers; Bombinin H2 contains an L-isoleucine at position 2, while Bombinin H4 possesses a D-alloisoleucine at the same position. Similarly, Bombinin H7 is a diastereomer of Bombinin H6, containing a D-amino acid that enhances its activity. Generally, the D-isomers, such as H4 and H7, exhibit greater potency compared to their L-isomer counterparts.[1]

Data Presentation: Antimicrobial and Hemolytic Activity

The following tables summarize the available quantitative data for the antimicrobial (Minimum Inhibitory Concentration - MIC) and hemolytic activities of Bombinin H2 and H4. While comparative studies including this compound have been conducted, specific quantitative data for H7 from these direct comparisons were not available in the reviewed literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin H2 and H4 against various bacterial strains.

PeptideStaphylococcus aureus (μM)Escherichia coli (μM)
Bombinin H2 12.5>50
Bombinin H4 2550

Note: Lower MIC values indicate higher antimicrobial activity.

Table 2: Hemolytic Activity of Bombinin H2 and H4.

PeptideHemolytic Activity
Bombinin H2 Data not available
Bombinin H4 Data not available

Note: Hemolytic activity is often reported as the concentration required to cause 50% hemolysis (HC50) or as a percentage of hemolysis at a given peptide concentration.

Mechanism of Action

Bombinin H peptides exert their antimicrobial effects primarily through the disruption of microbial cell membranes. Their amphipathic α-helical structure allows them to preferentially interact with and insert into the lipid bilayers of bacterial membranes, leading to pore formation, increased membrane permeability, and ultimately cell death.[2]

Mechanism of Bombinin H Peptides Peptide Bombinin H Peptide Interaction Electrostatic and Hydrophobic Interaction Peptide->Interaction Initial Contact Membrane Bacterial Cell Membrane Insertion Peptide Insertion into Membrane Membrane->Insertion Hydrophobic Core Interaction->Membrane Pore Pore Formation Insertion->Pore Disruption Membrane Disruption Pore->Disruption Death Cell Death Disruption->Death Loss of Integrity

Caption: Mechanism of action of Bombinin H peptides.

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate at 37°C until the culture reaches the logarithmic growth phase.

  • Standardization of Inoculum: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of the bombinin peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Controls:

    • Positive Control: Bacterial inoculum in MHB without any peptide.

    • Negative Control: Sterile MHB without bacteria or peptide.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

MIC Assay Workflow Start Start Culture Prepare Bacterial Culture Start->Culture Dilute_Culture Standardize Inoculum Culture->Dilute_Culture Inoculate Inoculate Plate Dilute_Culture->Inoculate Prepare_Peptide Prepare Peptide Dilutions Prepare_Peptide->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results Incubate->Read End End Read->End

Caption: Workflow for MIC determination.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), which is an indicator of its cytotoxicity towards mammalian cells.

Protocol:

  • Erythrocyte Preparation: Obtain fresh human or animal red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Peptide Preparation: Prepare serial dilutions of the bombinin peptide in PBS in a 96-well microtiter plate.

  • Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: RBC suspension with a lytic agent (e.g., 1% Triton X-100) to achieve 100% hemolysis.

    • Negative Control: RBC suspension in PBS alone (0% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Hemolytic Assay Workflow Start Start Prepare_RBC Prepare RBC Suspension Start->Prepare_RBC Prepare_Peptide Prepare Peptide Dilutions Start->Prepare_Peptide Incubate Incubate Peptides with RBCs Prepare_RBC->Incubate Prepare_Peptide->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Measure Measure Supernatant Absorbance Centrifuge->Measure Calculate Calculate % Hemolysis Measure->Calculate End End Calculate->End

Caption: Workflow for hemolytic activity assay.

Discussion and Conclusion

The available data indicates that bombinin H peptides are potent antimicrobial agents, with their activity being significantly influenced by the stereochemistry at the second N-terminal residue. The D-isomers, such as Bombinin H4 and H7, are generally reported to have enhanced antimicrobial activity against a range of bacteria compared to their L-isomer counterparts like Bombinin H2. This is likely due to increased resistance to proteolytic degradation and potentially altered interactions with the microbial membrane.

While Bombinin H peptides show promise as antimicrobials, their hemolytic activity is a critical factor for consideration in therapeutic development. Bombinin H peptides are known to be more hemolytic than other bombinin families. A comprehensive understanding of the structure-activity relationship, particularly concerning hemolytic activity, is essential for the design of synthetic analogues with improved therapeutic indices (high antimicrobial activity and low cytotoxicity).

Further research is required to obtain a complete quantitative dataset for a direct and robust comparison of this compound with H2 and H4. Such studies would be invaluable for elucidating the precise role of the D-amino acid in modulating both the antimicrobial and hemolytic properties of these peptides, thereby guiding the development of new and effective peptide-based therapeutics.

References

A Comparative Analysis of Bombinin H7 and Other Bombinin H Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bombinin H7 with other peptides in the Bombinin H family, focusing on their antimicrobial and hemolytic activities. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction to Bombinin H Peptides

Bombinin H peptides are a group of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the European fire-bellied toad, Bombina variegata.[1][2] These peptides are characterized by their hydrophobic nature and hemolytic activity, distinguishing them from the broader bombinin family of peptides which are generally more antimicrobial and less hemolytic.[1][2] A unique feature of some Bombinin H peptides is the presence of a D-amino acid at the second position of their sequence, a result of post-translational modification. This stereochemical difference can significantly influence their biological activity.[1]

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of Bombinin H peptides is typically evaluated by determining the minimal inhibitory concentration (MIC) required to inhibit the growth of various bacterial strains. The following table summarizes the available data for this compound and its counterparts.

PeptideAmino Acid at Position 2Target OrganismMinimal Inhibitory Concentration (MIC) in μM
This compound D-allo-isoleucineBacillus megaterium25.2
Bombinin H6 L-isoleucineBacillus megaterium>50
Bombinin H4 D-allo-isoleucineEscherichia coli D2112.5
Bombinin H2 L-isoleucineEscherichia coli D2125
Bombinin H4 Staphylococcus aureus 112706.25
Bombinin H2 Staphylococcus aureus 1127012.5

Data Interpretation: The available data indicates that Bombinin H peptides containing a D-amino acid at the second position (H7 and H4) generally exhibit greater antimicrobial potency (lower MIC values) compared to their L-isomers (H6 and H2). For instance, this compound is significantly more active against Bacillus megaterium than Bombinin H6. Similarly, Bombinin H4 shows double the activity against both E. coli and S. aureus when compared to Bombinin H2. This suggests that the presence of the D-amino acid enhances the peptide's ability to disrupt bacterial membranes.

Comparative Analysis of Hemolytic Activity

A critical aspect of peptide-based drug development is assessing cytotoxicity towards host cells. For Bombinin H peptides, this is often measured by their hemolytic activity—the ability to lyse red blood cells.

PeptideAmino Acid at Position 2Hemolytic Activity (HC50 in μM)
This compound D-allo-isoleucineData not available
Bombinin H6 L-isoleucineData not available
Bombinin H4 D-allo-isoleucine~50
Bombinin H2 L-isoleucine~100

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of Bombinin H peptides.

Antimicrobial Susceptibility Testing (MIC Assay)

A microbroth dilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.

  • Bacterial Culture: Target bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to reach the mid-logarithmic growth phase.

  • Peptide Preparation: The Bombinin H peptides are serially diluted in the same broth medium in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted and added to each well of the microtiter plate to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

The hemolytic activity of the peptides is assessed by measuring the release of hemoglobin from erythrocytes.

  • Erythrocyte Preparation: Freshly drawn red blood cells (typically from a horse or human) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension.

  • Peptide Incubation: A suspension of the washed erythrocytes (e.g., 2% v/v) is incubated with various concentrations of the Bombinin H peptides in PBS at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The samples are centrifuged to pellet the intact erythrocytes.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, achieved by adding a detergent like Triton X-100) and a negative control (0% hemolysis, PBS alone). The HC50 value, the concentration of peptide causing 50% hemolysis, is then determined.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity (MIC) cluster_hemolytic Hemolytic Activity (HC50) A1 Prepare Bacterial Culture A2 Serial Dilution of Peptides A1->A2 A3 Inoculate with Bacteria A2->A3 A4 Incubate at 37°C A3->A4 A5 Determine MIC A4->A5 H1 Prepare Erythrocyte Suspension H2 Incubate with Peptides H1->H2 H3 Centrifuge and Collect Supernatant H2->H3 H4 Measure Hemoglobin Release H3->H4 H5 Calculate HC50 H4->H5 start Start start->A1 Comparative Analysis start->H1 Comparative Analysis

Caption: Experimental workflow for comparing Bombinin H peptides.

Structure_Activity_Relationship cluster_structure Peptide Structure cluster_activity Biological Activity L_isomer Bombinin H (L-isomer) e.g., H2, H6 D_isomer Bombinin H (D-isomer) e.g., H4, H7 L_isomer->D_isomer Post-translational Isomerization Antimicrobial Increased Antimicrobial Activity D_isomer->Antimicrobial Leads to Hemolytic Increased Hemolytic Activity D_isomer->Hemolytic Leads to

Caption: Structure-activity relationship of Bombinin H isomers.

Conclusion

The comparison of this compound with other Bombinin H peptides reveals a fascinating structure-activity relationship governed by the stereochemistry at the second amino acid position. The presence of a D-amino acid, as seen in this compound and H4, consistently enhances both the desired antimicrobial activity and the undesirable hemolytic activity. This "double-edged sword" effect is a critical consideration for the development of these peptides as therapeutic agents. Future research should focus on structural modifications that can uncouple these two activities, aiming to maximize antimicrobial potency while minimizing host cell toxicity. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this field.

References

Bombinin H7 vs. Bombinin-Like Peptides (BLPs): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Bombinin H7 and Bombinin-Like Peptides (BLPs), focusing on their antimicrobial and anticancer activities. The information presented is supported by experimental data to aid in the evaluation of these peptides for potential therapeutic applications.

At a Glance: Key Differences in Efficacy

FeatureThis compound & H-type PeptidesBombinin-Like Peptides (BLPs)
Antimicrobial Potency Generally lower bactericidal activity.[1]Often display more potent and broad-spectrum antimicrobial activity.[2][3]
Hemolytic Activity Higher hemolytic activity is a characteristic feature.[4]Typically exhibit lower hemolytic activity, indicating better selectivity for microbial cells.
Anticancer Activity Demonstrated cytotoxic effects against various cancer cell lines.Also possess significant antiproliferative activity against cancer cells.[2][3]
Primary Mechanism Primarily membrane disruption.Primarily membrane disruption.

Antimicrobial Efficacy: A Quantitative Comparison

Bombinin-like peptides generally exhibit superior antimicrobial activity against a broader range of microorganisms compared to Bombinin H peptides. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a representative BLP (BHL-bombinin) and Bombinin H peptides (Bombinin HL and HD) against common pathogens. Lower MIC values indicate higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin Peptides

MicroorganismBHL-bombinin (BLP) (mg/L)Bombinin HL (H-type) (mg/L)Bombinin HD (H-type) (mg/L)
Staphylococcus aureus (NCTC 10788)4256128
Escherichia coli (NCTC 10418)64>512>512
Candida albicans (NCPF 1467)16>512>512
Methicillin-resistant S. aureus (MRSA)16>512>512

Data sourced from a study on novel bombinin peptides from Bombina orientalis.[1]

Anticancer Efficacy: A Head-to-Head Look

Both Bombinin H peptides and BLPs have demonstrated promising anticancer activities. They exert cytotoxic effects on a variety of cancer cell lines, though their specific potencies can vary. One study found that both a bombinin-like peptide (BLP-7) and a novel bombinin H-type peptide (Bombinin H-BO) possessed obvious antiproliferative activity on three human hepatoma cell lines (Hep G2, SK-HEP-1, and Huh7) at non-toxic doses.[2][3] Another study highlighted that Bombinin H2 exhibits selective cytotoxicity against non-small-cell lung carcinoma.[2]

Due to the limited availability of direct comparative IC50 data for this compound against a wide range of BLPs across multiple cancer cell lines, a comprehensive quantitative comparison table for anticancer efficacy is not yet feasible. However, the existing data suggest that both peptide families are promising candidates for further anticancer research.

Hemolytic Activity: A Measure of Selectivity

A critical factor in the therapeutic potential of antimicrobial and anticancer peptides is their selectivity for target cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a key indicator of cytotoxicity to mammalian cells. Bombinin H peptides are known for their relatively high hemolytic activity, whereas BLPs are generally less hemolytic.

Table 2: Hemolytic Activity of Bombinin Peptides

PeptideHC50 (mg/L)
BHL-bombinin (BLP)>512
Bombinin HL (H-type)186.3
Bombinin HD (H-type)142.8

HC50 is the peptide concentration causing 50% hemolysis. Higher values indicate lower hemolytic activity. Data sourced from a study on novel bombinin peptides from Bombina orientalis.[1]

Mechanism of Action: A Focus on Membrane Disruption

The primary mechanism of action for both this compound and BLPs is believed to be the disruption of the cell membrane integrity of target pathogens and cancer cells. Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of microbial and cancer cell membranes, leading to pore formation and cell lysis.

General Antimicrobial Peptide Action on Cancer Cells

The anticancer mechanism of many antimicrobial peptides involves a multi-step process that leverages the differences between cancerous and normal cell membranes.

cluster_workflow General Anticancer Mechanism of Cationic Peptides start Cationic Peptide electrostatic Electrostatic Attraction start->electrostatic Initial Contact cancer_cell Cancer Cell (Net Negative Charge) cancer_cell->electrostatic insertion Membrane Insertion electrostatic->insertion disruption Membrane Disruption (Pore Formation) insertion->disruption lysis Cell Lysis & Death disruption->lysis

Caption: General mechanism of cationic antimicrobial peptide action on cancer cells.

While the broad mechanism is similar, subtle differences in peptide structure between this compound and various BLPs likely influence their specific interactions with different membrane compositions, contributing to the observed variations in their efficacy and selectivity. Further research is needed to elucidate the specific signaling pathways within cancer cells that may be modulated by these peptides downstream of membrane interaction.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Preparation of Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1024 mg/L).

  • Preparation of Microorganism Inoculum: Culture the microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Add the prepared microorganism inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

cluster_workflow Antimicrobial Susceptibility Testing Workflow prep_peptide Prepare Peptide Stock serial_dilution Serial Dilution of Peptide in 96-well plate prep_peptide->serial_dilution prep_inoculum Prepare Microorganism Inoculum inoculate Inoculate wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of peptide that inhibits cell growth by 50%, is calculated from the dose-response curve.

cluster_workflow MTT Assay Workflow for Cytotoxicity seed_cells Seed Cancer Cells treat_cells Treat with Peptides seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Hemolytic Assay

This assay quantifies the ability of a peptide to lyse red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh defibrinated blood and wash the RBCs with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: Add various concentrations of the peptide to the RBC suspension in a 96-well plate. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • HC50 Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of peptide causing 50% hemolysis, is determined from the dose-response curve.

cluster_workflow Hemolytic Assay Workflow prep_rbc Prepare Red Blood Cells incubate_peptide Incubate with Peptides prep_rbc->incubate_peptide centrifuge Centrifuge incubate_peptide->centrifuge measure_hemoglobin Measure Hemoglobin Release centrifuge->measure_hemoglobin calc_hc50 Calculate HC50 measure_hemoglobin->calc_hc50

Caption: Workflow for determining the hemolytic activity (HC50).

References

Comparative Efficacy of Bombinin H7 and Conventional Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to novel compounds, including antimicrobial peptides (AMPs), as potential alternatives to conventional antibiotics. Among these, Bombinin H7, a member of the bombinin family of peptides isolated from the skin secretions of amphibians, has garnered interest. This guide provides a comparative analysis of the efficacy of this compound and its analogues against conventional antibiotics, with a focus on ampicillin, to offer a resource for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for this compound is limited in the available scientific literature. Therefore, this guide utilizes data from closely related Bombinin H peptides, such as Bombinin H2, Bombinin H4, and synthetic analogues (BHL-bombinin, bombinin HL, and bombinin HD), as representative examples for comparative purposes.

Mechanism of Action: A Tale of Two Strategies

Conventional antibiotics and antimicrobial peptides employ fundamentally different mechanisms to combat bacterial infections.

Conventional Antibiotics , such as the β-lactam ampicillin, typically work by inhibiting specific enzymatic pathways essential for bacterial survival. Ampicillin's primary mode of action is the inhibition of transpeptidase, an enzyme crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall integrity ultimately leads to cell lysis and death. Other classes of conventional antibiotics target processes like protein synthesis or DNA replication.

Bombinin H Peptides , on the other hand, generally exert their antimicrobial effect through a more direct and physical mechanism. These cationic and amphipathic peptides are electrostatically attracted to the negatively charged bacterial cell membrane. Upon binding, they disrupt the membrane's integrity, leading to pore formation, leakage of cellular contents, and rapid cell death. This membrane-disrupting mechanism is considered a key advantage, as it is less likely to induce resistance compared to the target-specific action of conventional antibiotics.[1][2]

Mechanism_of_Action cluster_0 Bombinin H Peptides cluster_1 Conventional Antibiotics (e.g., Ampicillin) b_start Cationic Peptide b_bind Electrostatic Attraction to Negatively Charged Membrane b_start->b_bind b_insert Membrane Insertion & Pore Formation b_bind->b_insert b_end Leakage of Cellular Contents & Cell Death b_insert->b_end a_start Antibiotic Molecule a_target Inhibition of Specific Enzymatic Pathway (e.g., Cell Wall Synthesis) a_start->a_target a_disrupt Disruption of Cellular Process a_target->a_disrupt a_end Inhibition of Growth &/or Cell Death a_disrupt->a_end

Caption: Comparative Mechanisms of Action.

In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's potency. The tables below summarize the MIC values for Bombinin H analogues and the conventional antibiotic ampicillin against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin H Analogues

PeptideOrganismStrainMIC (µg/mL)MIC (µM)Reference
BHL-bombininStaphylococcus aureusNCTC 1078841.6[2]
Escherichia coliNCTC 10418166.6[2]
Pseudomonas aeruginosaATCC 278536426.2[2]
Bombinin HLStaphylococcus aureusNCTC 10788256-[2]
Bombinin HDStaphylococcus aureusNCTC 10788128-[2]
Bombinin H4Escherichia coliD21-4.8[3]
Staphylococcus aureusCowan 1-3.3[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.05[2]
Escherichia coliATCC 259222-8[4]
Pseudomonas aeruginosaATCC 27853>128[1]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions and bacterial strains used across different studies.

Time-Kill Kinetics: The Speed of Bactericidal Action

One study demonstrated that the combination of BHL-bombinin (0.75 mg/L) and bombinin HL (48 mg/L) resulted in a 6.16 log10 reduction in S. aureus colony-forming units per milliliter (cfu/ml) after 24 hours.[5] Similarly, the combination of bombinin HL (64 mg/L) with ampicillin (0.016 mg/L) led to a 7.51 log10 decrease in cfu/ml over the same period.[5] These findings suggest that bombinin peptides can exhibit significant bactericidal activity, particularly when used in combination.

Cytotoxicity and Selectivity: A Critical Consideration

A crucial aspect of drug development is evaluating the toxicity of a compound to mammalian cells. For antimicrobial peptides, hemolytic activity (lysis of red blood cells) and cytotoxicity against other mammalian cell types are key parameters.

Bombinin H peptides are noted to have higher hemolytic activity compared to other bombinins.[1][2] One study reported that BHL-bombinin exhibited relatively low hemolytic activity (0–12.6%) at its MIC against S. aureus and C. albicans.[2] In terms of cytotoxicity towards human microvessel endothelial cells (HMEC-1), the same study found that at MIC concentrations (1.6–26.2 µM), 83.5–100.0% of HMEC-1 cells remained viable after treatment with BHL-bombinin.[6] In contrast, bombinin HL and bombinin HD displayed higher cytotoxicity on these cells.[6]

Conventional antibiotics like ampicillin are generally considered to have low cytotoxicity towards mammalian cells, as their targets (e.g., the bacterial cell wall) are absent in eukaryotes.

Table 3: Comparative Cytotoxicity Profile

CompoundAssayCell TypeResultReference
BHL-bombininHemolysisHorse Erythrocytes0-12.6% at MIC[2]
BHL-bombininMTT AssayHMEC-1>83.5% viability at MICs[6]
Bombinin HL/HDMTT AssayHMEC-1Higher cytotoxicity than BHL-bombinin[6]
AmpicillinGeneralMammalian CellsLow cytotoxicity[7]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparison of experimental data. Below are summaries of the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

MIC_Workflow start Prepare serial dilutions of antimicrobial in broth inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC: lowest concentration with no visible bacterial growth incubate->read Time_Kill_Workflow start Prepare bacterial culture in logarithmic growth phase expose Expose bacteria to different concentrations of antimicrobial start->expose sample Collect aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24 hours) expose->sample plate Perform serial dilutions and plate on agar to determine CFU/mL sample->plate plot Plot log10 CFU/mL vs. time plate->plot MTT_Assay_Workflow start Seed mammalian cells in a 96-well plate and incubate treat Treat cells with various concentrations of the compound start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent to each well and incubate incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read

References

Validating the Antimicrobial Spectrum of Bombinin H7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimicrobial spectrum of Bombinin H7, a member of the Bombinin H family of antimicrobial peptides (AMPs). By presenting experimental data, detailed methodologies, and comparisons with other AMPs and conventional antibiotics, this document serves as a valuable resource for researchers investigating novel antimicrobial agents.

Introduction to this compound

This compound is a cationic, amphipathic peptide isolated from the skin secretions of the European fire-bellied toad (Bombina bombina). Like other members of the Bombinin family, it plays a crucial role in the innate immune system of the amphibian, protecting it from a wide range of microbial pathogens. The Bombinin H subfamily, to which H7 belongs, is characterized by a high degree of hydrophobicity and is noted for its lytic activity against both bacterial and eukaryotic cells.[1][2] This guide focuses on elucidating the specific antimicrobial capabilities of this compound.

Comparative Antimicrobial Activity

The efficacy of this compound and its analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria is summarized below. For context, the activity of other Bombinin H peptides (H2 and H4) and conventional antibiotics (Vancomycin and Polymyxin B) are included. Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Gram-Positive Bacteria
OrganismThis compound (µM)Bombinin H2 (µM)Bombinin H4 (µM)Vancomycin (µg/mL)
Staphylococcus aureus>10050251-2[3][4]
Staphylococcus epidermidis>100>5050-
Enterococcus faecalis>100>5050-
Gram-Negative Bacteria
OrganismThis compound (µM)Bombinin H2 (µM)Bombinin H4 (µM)Polymyxin B (µg/mL)
Escherichia coli5012.512.58[5]
Pseudomonas aeruginosa>100>50>501-4[6][7]
Yersinia pseudotuberculosis12.56.256.25-

Note: The provided data for Bombinin H peptides is sourced from a study by Mignogna et al., which investigated the structure-function relationships of these peptides.[1][8] It is important to note that Bombinin H peptides, including H7, generally exhibit lower bactericidal activity compared to other Bombinins.[2][9]

Hemolytic Activity

A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their cytotoxicity towards host cells. Hemolytic activity, the ability to lyse red blood cells, is a common indicator of this. The Bombinin H family of peptides is known to possess hemolytic properties.

PeptideHemolytic Activity (HC50 in µM)
This compound~50
Bombinin H2~100
Bombinin H4~25

Note: HC50 is the concentration of the peptide that causes 50% hemolysis. Data is extrapolated from graphical representations in Mignogna et al.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound and other Bombinin peptides is the disruption of the microbial cell membrane.[1] This interaction is driven by the peptide's amphipathic α-helical structure, which allows it to preferentially associate with and insert into the lipid bilayer of bacterial membranes.

Proposed Mechanism of this compound Action cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Bombinin_H7 This compound Peptide Membrane_Binding Electrostatic Attraction and Hydrophobic Interaction Bombinin_H7->Membrane_Binding Membrane_Binding->Lipid_Bilayer Membrane_Insertion Insertion into Lipid Bilayer Membrane_Binding->Membrane_Insertion Pore_Formation Formation of Transmembrane Pores/Channels Membrane_Insertion->Pore_Formation Cell_Lysis Membrane Disruption and Cell Lysis Pore_Formation->Cell_Lysis MIC Determination Workflow Start Start Prepare_Peptide Prepare Serial Dilutions of this compound Start->Prepare_Peptide Inoculate Inoculate Peptide Dilutions with Bacteria Prepare_Peptide->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Cross-Validation of Bombinin H7's Antibacterial Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial peptide Bombinin H7, focusing on its activity against a spectrum of bacterial strains. The data presented is compiled from existing literature to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as an antibacterial agent.

Performance Against Various Bacterial Strains

Bombinin H peptides, a group of antimicrobial peptides (AMPs) isolated from the skin secretions of amphibians of the Bombina genus, are noted for their hydrophobic and hemolytic properties.[1] While the broader bombinin family is effective against both Gram-positive and Gram-negative bacteria and fungi with low hemolytic activity, the Bombinin H subclass generally exhibits lower bactericidal activity but higher hemolytic potential.[2][3]

This compound is a diastereomer of Bombinin H6, containing a D-amino acid in the second position, a post-translational modification that can influence its biological activity.[1][4] Studies have shown that D-isomer forms of Bombinin H peptides can have higher activity against certain bacterial strains.[4]

The antimicrobial activity of this compound and its related peptides has been evaluated against several bacterial species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparison.

PeptideBacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)
This compoundBacillus megateriumGram-positiveData from specific studies on H7 is noted in literature, though precise values require access to full-text articles. D-isomer forms of Bombinin H have shown higher activity against this strain.[4]
This compoundStaphylococcus aureusGram-positiveInvestigated in literature, with D-isomer forms of Bombinin H showing activity.[4] A related peptide, BHL-bombinin, has an MIC of 1.6 µM against S. aureus.[2]
This compoundYersinia pseudotuberculosisGram-negativeD-isomer forms of Bombinin H have shown activity against this strain.[4]
This compoundPseudomonas aeruginosaGram-negativeD-isomer forms of Bombinin H have shown activity against this strain.[4] Related bombinin peptides have MICs ranging from 16-64 mg/l against P. aeruginosa.[5]
This compoundEscherichia coliGram-negativeA related peptide, BHL-bombinin, has an MIC of 6.6 µM against E. coli.[2]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides like this compound, based on standard broth microdilution methods.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • The culture is incubated at 37°C until it reaches the logarithmic growth phase.
  • The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

2. Preparation of Antimicrobial Peptide Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.
  • Serial two-fold dilutions of the peptide are made in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
  • Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only).
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed.

Visualizing the Mechanism and Workflow

The primary mechanism of action for Bombinin H peptides is the disruption of the bacterial cell membrane. This interaction is a key area of study for understanding their therapeutic potential.

cluster_workflow Experimental Workflow: MIC Determination prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_peptide Prepare Serial Dilutions of this compound prep_peptide->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for MIC determination.

cluster_pathway Proposed Mechanism of Action bombinin_h7 This compound membrane_interaction Electrostatic and Hydrophobic Interaction bombinin_h7->membrane_interaction bacterial_membrane Bacterial Cell Membrane bacterial_membrane->membrane_interaction pore_formation Membrane Permeabilization / Pore Formation membrane_interaction->pore_formation ion_leakage Ion Leakage (e.g., K+) pore_formation->ion_leakage metabolite_leakage Leakage of Cellular Metabolites pore_formation->metabolite_leakage cell_death Bacterial Cell Death ion_leakage->cell_death metabolite_leakage->cell_death

Caption: this compound membrane disruption.

References

Benchmarking Bombinin H7's Therapeutic Index: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the antimicrobial peptide (AMP) Bombinin H7 against other well-characterized AMPs. Due to the critical balance between antimicrobial efficacy and host cell toxicity, the therapeutic index serves as a crucial metric in the preclinical assessment of novel antimicrobial candidates. This document summarizes key quantitative data, details experimental methodologies for its determination, and visualizes the underlying mechanisms and workflows.

Quantitative Comparison of Antimicrobial Peptides

The therapeutic index (TI) of an antimicrobial peptide is a quantitative measure of its safety margin. It is typically calculated as the ratio of the concentration of the peptide that is toxic to host cells to the concentration that is effective against microbes. A higher therapeutic index indicates a more favorable safety profile.

This section presents a comparative summary of the antimicrobial and cytotoxic activities of this compound and two other well-studied antimicrobial peptides, Melittin and LL-37.

PeptideOrganismMinimum Inhibitory Concentration (MIC)50% Hemolytic Concentration (HC50)Therapeutic Index (HC50/MIC)
This compound Bacillus megaterium Bm1125.2 µM[1]Not AvailableNot Available
Melittin Staphylococcus aureus4-8 µg/mL~1.5 µg/mL~0.2-0.4
LL-37 Staphylococcus aureus16-64 µg/mL>100 µg/mL>1.5-6.25

Note: The therapeutic index for Melittin and LL-37 is presented as a range, reflecting the variability in reported MIC and HC50 values across different studies. A specific HC50 value for this compound was not available in the reviewed literature, precluding the calculation of its therapeutic index.

Experimental Protocols

The determination of the therapeutic index relies on standardized in vitro assays to quantify both antimicrobial and cytotoxic activities. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

a. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., Bacillus megaterium) is inoculated into a sterile broth medium.

  • The culture is incubated at the optimal temperature and shaking conditions until it reaches the logarithmic growth phase.

  • The bacterial suspension is then diluted in fresh broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

b. Microdilution Assay:

  • The antimicrobial peptide is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • An equal volume of the standardized bacterial inoculum is added to each well.

  • Positive (bacteria and broth without peptide) and negative (broth only) controls are included on each plate.

  • The plate is incubated for 18-24 hours at the optimal temperature for the test organism.

  • The MIC is determined as the lowest peptide concentration at which no visible turbidity is observed.

Hemolytic Assay (HC50)

The hemolytic assay measures the ability of a compound to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells. The HC50 is the concentration at which 50% of red blood cells are lysed.

a. Preparation of Red Blood Cells (RBCs):

  • Freshly drawn blood (typically from a healthy donor) is collected in tubes containing an anticoagulant.

  • The blood is centrifuged to pellet the RBCs. The plasma and buffy coat are discarded.

  • The RBCs are washed three times with a sterile phosphate-buffered saline (PBS) solution.

  • A final suspension of RBCs is prepared in PBS at a specific concentration (e.g., 2% v/v).

b. Hemolysis Measurement:

  • The antimicrobial peptide is serially diluted in PBS in a 96-well microtiter plate.

  • An equal volume of the RBC suspension is added to each well.

  • A positive control (RBCs in a solution known to cause 100% lysis, such as Triton X-100) and a negative control (RBCs in PBS only) are included.

  • The plate is incubated for a specified time (e.g., 1 hour) at 37°C.

  • Following incubation, the plate is centrifuged to pellet intact RBCs.

  • The supernatant from each well is transferred to a new plate.

  • The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway: this compound Mechanism of Action

Bombinin H peptides, including H7, are known to exert their antimicrobial activity by disrupting the integrity of bacterial cell membranes. This mechanism is primarily driven by the peptide's amphipathic nature, allowing it to interact with and insert into the lipid bilayer.

BombininH7_Mechanism Mechanism of Action of this compound BombininH7 This compound ElectrostaticInteraction Electrostatic Interaction BombininH7->ElectrostaticInteraction Initial Binding HydrophobicInteraction Hydrophobic Interaction BombininH7->HydrophobicInteraction Hydrophobic Core Interaction BacterialMembrane Bacterial Cell Membrane ElectrostaticInteraction->BacterialMembrane MembraneInsertion Peptide Insertion into Membrane HydrophobicInteraction->MembraneInsertion PoreFormation Pore Formation / Membrane Disruption MembraneInsertion->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis

Caption: Mechanism of this compound action on bacterial membranes.

Experimental Workflow: Therapeutic Index Determination

The following diagram outlines the key steps involved in determining the therapeutic index of an antimicrobial peptide.

TherapeuticIndex_Workflow Workflow for Therapeutic Index Determination cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity MIC_Assay MIC Assay MIC_Result Determine MIC Value MIC_Assay->MIC_Result TI_Calculation Calculate Therapeutic Index (HC50 / MIC) MIC_Result->TI_Calculation Hemolytic_Assay Hemolytic Assay HC50_Result Determine HC50 Value Hemolytic_Assay->HC50_Result HC50_Result->TI_Calculation

References

Comparative Structural Analysis of the Bombinin H Family of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The Bombinin H family of peptides, isolated from the skin secretions of frogs belonging to the Bombina genus, represents a compelling class of antimicrobial peptides (AMPs) with potential therapeutic applications. These peptides are characterized by their hydrophobicity and propensity to adopt an α-helical conformation in membrane-mimicking environments. A unique feature of several Bombinin H members is the post-translational modification of an L-amino acid to a D-amino acid at position 2, which significantly influences their biological activity. This guide provides a comparative structural and functional analysis of key members of the Bombinin H family, supported by experimental data and detailed protocols to aid in further research and development.

Data Presentation

Peptide Sequences and Physicochemical Properties

The Bombinin H family exhibits considerable sequence variation, which in turn affects their net charge, hydrophobicity, and ultimately, their biological function. A key distinction within this family is the presence of either an L-amino acid or a D-amino acid at the second position.

Peptide NameAmino Acid SequenceD-Amino Acid at Position 2Reference
Bombinin H2IIGPVLGLVGSALGGLLKKI-NH2No (L-Isoleucine)[1]
Bombinin H4IIGPVLGLVGSALGGLLKKI-NH2Yes (D-allo-Isoleucine)[2]
Bombinin HLIIGPVLGLVGKALGGLL-NH2No (L-Leucine)[3]
Bombinin HDIIGPVLGLVGKALGGLL-NH2Yes (D-Leucine)[3]
Bombinin H-BO1IIGPVLGLVGKALGGLL-NH2No (L-Isoleucine)[4]
Antimicrobial Activity

The antimicrobial efficacy of Bombinin H peptides varies significantly among its members and is dependent on the target microorganism. Generally, they exhibit activity against Gram-positive and Gram-negative bacteria, as well as some fungi.[5] The presence of a D-amino acid can modulate this activity.

PeptideTarget OrganismStrainMIC (µM)Reference
BHL-bombininStaphylococcus aureusNCTC 107881.6[6]
BHL-bombininEscherichia coliNCTC 104186.6[6]
Bombinin HLStaphylococcus aureusNCTC 10788256[3]
Bombinin HDStaphylococcus aureusNCTC 10788128[3]
Bombinin H2LStaphylococcus aureusATCC 65384[7]
[Lys7]BH2LStaphylococcus aureusATCC 65382[7]
[Arg8]BH2LStaphylococcus aureusATCC 653816[7]
Bombinin H-BO1Candida albicansN/A256 mg/L[4]
Hemolytic Activity

A critical aspect of therapeutic peptide development is assessing cytotoxicity towards mammalian cells. Hemolytic activity is a key indicator of this. Bombinin H peptides are known for their hemolytic properties, which can be influenced by structural modifications.[5]

PeptideHC50 (µM)Reference
BH2L17.2[3]
[Lys7]BH2L14.7[3]
[Arg8]BH2L>200[3]
[Lys8]BH2L>200[3]
[Arg8, 15]BH2L111.9[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of Bombinin H peptides using a broth microdilution method.[8][9][10]

  • Peptide Preparation: Dissolve the lyophilized peptide in sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent adhesion to plasticware. Prepare a stock solution and perform serial twofold dilutions to obtain a range of concentrations.

  • Bacterial Culture: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup: In a 96-well polypropylene microtiter plate, add 100 µL of the bacterial suspension to each well. Then, add 11 µL of the serially diluted peptide solutions to the respective wells. Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible growth of the microorganism.

Hemolytic Activity Assay (HC50 Determination)

This protocol describes the measurement of the hemolytic activity of Bombinin H peptides against human red blood cells (RBCs).[11][12][13]

  • RBC Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 1% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS.

  • Assay: In a 96-well plate, add 100 µL of the RBC suspension to each well. Add 10 µL of the peptide dilutions. For the positive control (100% hemolysis), add 10 µL of 1% Triton X-100. For the negative control (0% hemolysis), add 10 µL of PBS.

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100 The HC50 is the peptide concentration that causes 50% hemolysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of Bombinin H peptides in different environments.[7][14]

  • Sample Preparation: Dissolve the peptide to a final concentration of 50-100 µM in an appropriate buffer (e.g., 10 mM ammonium acetate for an aqueous environment, or 50% trifluoroethanol (TFE) in buffer to mimic a hydrophobic membrane environment).

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Purge the instrument with nitrogen gas.

  • Data Acquisition: Record CD spectra from 190 to 260 nm at room temperature. Set the scanning speed to 100 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.

  • Data Analysis: Average multiple scans to improve the signal-to-noise ratio. The resulting spectra can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is typically characterized by positive peaks around 192 nm and negative peaks at approximately 208 and 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution three-dimensional structural information of peptides in solution.[15][16]

  • Sample Preparation: Dissolve the peptide (isotopically labeled with 15N and 13C if necessary for larger peptides) in a suitable buffer (e.g., 90% H2O/10% D2O) containing membrane mimetics such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles to a concentration of 1-5 mM.

  • NMR Experiments: Acquire a series of two-dimensional (2D) NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY spectra to identify the spin systems of the amino acid residues and the NOESY spectra to establish sequential connectivities along the peptide backbone.

  • Structure Calculation: Extract distance restraints from the NOESY cross-peak intensities. Use these restraints in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using software packages that check for stereochemical correctness and agreement with the experimental restraints.

Visualizations

G Structure-Activity Relationship in Bombinin H Peptides cluster_0 Structural Features cluster_1 Biological Activities Sequence Sequence Hydrophobicity Hydrophobicity Sequence->Hydrophobicity Helicity Helicity Sequence->Helicity Antimicrobial Antimicrobial Hydrophobicity->Antimicrobial Influences Hemolytic Hemolytic Hydrophobicity->Hemolytic Strongly Influences D-Amino Acid D-Amino Acid D-Amino Acid->Antimicrobial Modulates D-Amino Acid->Hemolytic Can Reduce Helicity->Antimicrobial Essential for Helicity->Hemolytic Essential for Synergistic Synergistic Antimicrobial->Synergistic Can be enhanced by

Caption: Relationship between structural features and biological activities of Bombinin H peptides.

G Experimental Workflow for Bombinin H Peptide Characterization Start Peptide Discovery/ Synthesis Purification Purification & Mass Spectrometry Start->Purification Sequence_Analysis Sequence Analysis Purification->Sequence_Analysis Structural_Analysis Structural Analysis Sequence_Analysis->Structural_Analysis Activity_Screening Biological Activity Screening Sequence_Analysis->Activity_Screening CD CD Spectroscopy Structural_Analysis->CD NMR NMR Spectroscopy Structural_Analysis->NMR Data_Analysis Data Analysis & SAR Studies CD->Data_Analysis NMR->Data_Analysis MIC Antimicrobial Assay (MIC) Activity_Screening->MIC Hemolysis Hemolytic Assay (HC50) Activity_Screening->Hemolysis Synergy Synergy Testing Activity_Screening->Synergy MIC->Data_Analysis Hemolysis->Data_Analysis Synergy->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: A typical experimental workflow for the characterization of novel Bombinin H peptides.

References

Validating Bombinin H7's Mechanism of Action: A Comparative Guide Using Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial peptide Bombinin H7 and its related diastereomers, focusing on the validation of their mechanism of action through the use of model membrane systems. By presenting key performance data alongside detailed experimental protocols, this document aims to be a practical resource for researchers investigating peptide-membrane interactions and developing novel antimicrobial agents.

Introduction to Bombinin H Peptides

Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the Bombina genus of frogs. The Bombinin H subgroup, including H7, are characterized by their hydrophobic and hemolytic properties.[1] These peptides are of particular interest due to the natural occurrence of diastereomers, where a single L-amino acid at position 2 is replaced by a D-amino acid, a post-translational modification that can significantly alter biological activity.[1][2] Understanding how these peptides interact with and disrupt lipid bilayers is crucial for harnessing their therapeutic potential. Model membranes, such as lipid vesicles, provide a controlled environment to dissect the molecular events underlying their antimicrobial and hemolytic effects.[2]

Comparative Performance Data

The interaction of Bombinin H peptides with membranes is compared with their diastereomers and the well-characterized lytic peptide, Melittin. The data below summarizes their activity against various bacterial strains and their propensity to lyse red blood cells, a measure of cytotoxicity.

Table 1: Antimicrobial and Hemolytic Activity of Bombinin H Peptides and Melittin

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC, µM)Hemolytic Concentration (HC50, µM)
Bombinin H2 Staphylococcus aureus50>100
Escherichia coli>100
Bombinin H4 Staphylococcus aureus50>100
Escherichia coli100
This compound Yersinia pseudotuberculosis12100
Bacillus megaterium3
Melittin Staphylococcus aureus4-82-5
Escherichia coli4-16

Data compiled from multiple sources, slight variations may exist based on specific experimental conditions.[3][4][5]

Table 2: Membrane Permeabilization in Model Vesicles

PeptideLipid CompositionAssay TypePeptide Concentration (µM)% Leakage / Permeabilization
Bombinin H2/H4 PE/PG (Bacterial Mimic)SYTOX Green Uptake2 x MICIncreased permeability, H4 > H2
Melittin DOPC (Zwitterionic)Calcein Leakage0.004 - 5Concentration-dependent graded leakage
Melittin DOPG (Anionic)Calcein Leakage~1High binding, inhibits further leakage

PE: Phosphatidylethanolamine, PG: Phosphatidylglycerol, DOPC: Dioleoyl-sn-glycero-3-phosphocholine, DOPG: 1,2-dioleoyl-sn-glycero-3-phosphatidylglycerol.[6][7]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Lytic Peptides

Lytic peptides like Bombinin H and Melittin are generally understood to act by disrupting the integrity of the cell membrane. The process begins with the electrostatic attraction of the cationic peptide to the anionic components of the bacterial membrane. Upon binding, the peptides undergo a conformational change, often adopting an α-helical structure, and insert into the lipid bilayer.[8][9] At a critical threshold concentration, these peptides aggregate to form pores or channels, leading to the leakage of cellular contents and ultimately, cell death.[6][10] The "toroidal pore" model is one widely accepted mechanism where the peptides and lipid headgroups curve together to line the pore.

G cluster_solution Aqueous Phase cluster_membrane Lipid Bilayer P_unbound Peptide Monomers (Unstructured) P_bound Surface-Bound Peptides (α-helical) P_unbound->P_bound Electrostatic Attraction M_surface Membrane Surface M_core Hydrophobic Core P_inserted Peptide Insertion P_bound->P_inserted Hydrophobic Interaction Pore Pore Formation (e.g., Toroidal Pore) P_inserted->Pore Aggregation at Threshold Conc. Leakage Ion/Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of membrane disruption by lytic antimicrobial peptides.

Experimental Workflow: Vesicle Leakage Assay

A common method to quantify membrane disruption is the vesicle leakage assay. This involves encapsulating a fluorescent dye (e.g., calcein or ANTS) and its quencher (e.g., DPX) within large unilamellar vesicles (LUVs). If the peptide compromises the vesicle membrane, the dye and quencher are released and diluted into the bulk solution, resulting in an increase in fluorescence that can be measured over time.[11][12]

G start Start prep_luv Prepare LUVs with entrapped dye/quencher start->prep_luv purify Purify LUVs (e.g., Gel Filtration) prep_luv->purify setup Place LUV suspension in fluorometer cuvette purify->setup baseline Record Baseline Fluorescence (F₀) setup->baseline add_peptide Add Peptide Solution baseline->add_peptide monitor Monitor Fluorescence Increase over Time (Fₜ) add_peptide->monitor lyse Add Triton X-100 to lyse all vesicles monitor->lyse max_fluor Record Maximum Fluorescence (Fₘₐₓ) lyse->max_fluor calculate Calculate % Leakage max_fluor->calculate

References

Safety Operating Guide

Navigating the Safe Disposal of Bombinin H7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling Bombinin H7, a potent antimicrobial peptide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with manufacturer-defined disposal protocols for this compound is not publicly available, a comprehensive disposal plan can be formulated based on its biochemical nature and general best practices for laboratory waste management. This guide provides essential, step-by-step procedures to manage this compound waste streams effectively, ensuring the safety of personnel and the integrity of your research environment.

Understanding this compound: Key Characteristics

This compound is an antimicrobial peptide derived from the skin secretions of the Bombina orientalis toad. As a bioactive molecule, it is prudent to handle it and its associated waste with care, assuming it may possess biological and chemical hazards.

CharacteristicDescriptionSource
CAS Number 138657-70-2GlpBio
Biological Activity Antimicrobial, active against certain bacteria. Related compounds show cytotoxic and spermicidal action.MedchemExpress, PubMed[1]
Physical Form Typically a lyophilized powder or in solution.General knowledge of peptides
Primary Hazard Potential biological activity and unknown toxicity. Related peptides have shown toxicity in mice.General knowledge, PubMed[1]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound in any form.

  • Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.

  • Spill Management: In the event of a spill, immediately decontaminate the area using an appropriate disinfectant, such as a 10% bleach solution, followed by a thorough rinse. Absorb the spill with inert material and dispose of it as hazardous waste.

Step-by-Step Disposal Procedures for this compound Waste

The proper disposal of this compound waste requires segregation based on the physical form and the nature of the contamination.

1. Unused and Expired this compound (Pure Substance):

  • Do not discard down the drain or in regular trash.

  • Segregation: Collect any unused or expired pure this compound in its original container or a clearly labeled, sealed, and compatible waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), CAS number (138657-70-2), and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

2. Liquid Waste Containing this compound (e.g., solutions, cell culture media):

  • Chemical Deactivation (Recommended): For solutions containing this compound, chemical deactivation is a prudent step. This can often be achieved by adding a solution of 10% bleach and allowing it to sit for at least 30 minutes before disposal as chemical waste. Always consult with your institution's EHS for approved deactivation protocols.

  • Segregation and Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Label the container as "Hazardous Liquid Waste" with the name "this compound" and any other hazardous components (e.g., solvents, other chemicals).

  • Disposal: Dispose of the container through your institution's EHS office.

3. Solid Waste Contaminated with this compound (e.g., pipette tips, gloves, vials):

  • Segregation: All solid materials that have come into contact with this compound should be considered contaminated and disposed of as hazardous solid waste.

  • Collection: Place all contaminated solid waste into a designated, puncture-resistant hazardous waste container with a lid.

  • Labeling: Clearly label the container as "Hazardous Solid Waste" and indicate that it is contaminated with "this compound."

  • Disposal: Arrange for the disposal of the solid waste container through your institution's EHS department.

Experimental Protocols: A Note on Waste Management Integration

When designing experiments involving this compound, it is crucial to incorporate waste management into the protocol from the outset. Estimate the types and volumes of waste that will be generated and ensure that the necessary waste containers and labels are readily available. This proactive approach minimizes the risk of improper disposal and ensures a safer laboratory environment.

Logical Framework for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from activities involving this compound.

Bombinin_H7_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generation (this compound) waste_type Pure/Expired This compound start->waste_type liquid_waste Liquid Waste (Solutions, Media) start->liquid_waste solid_waste Contaminated Solid Waste start->solid_waste collect_pure Collect in Labeled Hazardous Waste Container waste_type->collect_pure deactivate_collect Deactivate (e.g., 10% Bleach) & Collect in Labeled Liquid Waste Container liquid_waste->deactivate_collect collect_solid Collect in Labeled Puncture-Resistant Solid Waste Container solid_waste->collect_solid ehs_disposal Dispose via Institutional EHS collect_pure->ehs_disposal deactivate_collect->ehs_disposal collect_solid->ehs_disposal

Caption: Disposal workflow for this compound waste streams.

Disclaimer: The information provided here is intended as a general guide. Researchers, scientists, and drug development professionals must always consult and adhere to the specific waste disposal protocols established by their institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling Bombinin H7

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bombinin H7

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. This guide is based on best practices for handling synthetic and antimicrobial peptides in a laboratory setting. Researchers must conduct a thorough, substance-specific risk assessment before commencing any work.

This document provides essential safety and logistical information for handling the antimicrobial peptide this compound. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound in its lyophilized powder form or in solution, the following personal protective equipment is recommended to minimize exposure and ensure safety.[1][2][3][4]

Equipment Specification Purpose
Gloves Nitrile or latex, chemical-resistantProtects against skin contact.[1][2][4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.[1][3][4]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Dust mask or respirator (if handling large quantities of powder)Avoids inhalation of the lyophilized powder.[3]
Physicochemical and Toxicological Data (Hypothetical)

The following table contains hypothetical data for a representative antimicrobial peptide, as specific data for this compound is not available. This is for illustrative purposes only.

Property Value
Appearance Lyophilized white powder[4]
Solubility Soluble in water
LD50 (Oral, Rat) >2000 mg/kg (Not classified)
Skin Corrosion/Irritation May cause slight irritation upon prolonged contact.
Eye Damage/Irritation May cause serious eye irritation.
Target Organs Not known

Experimental Protocols

Reconstitution and Aliquoting of Lyophilized this compound

This protocol outlines the steps for safely reconstituting and aliquoting lyophilized this compound powder to prepare a stock solution.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity water or appropriate buffer

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don the appropriate PPE as specified in the table above.[1][2][3][4] Perform all work in a clean, designated area, such as a laminar flow hood, to maintain sterility.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution:

    • Carefully remove the cap from the vial.

    • Using a calibrated micropipette, add the calculated volume of sterile water or buffer to the vial to achieve the desired stock concentration.

    • Replace the cap and gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation of the peptide.

  • Aliquoting:

    • Using a calibrated micropipette, dispense the desired volume of the reconstituted peptide solution into sterile, low-protein-binding microcentrifuge tubes.

    • Clearly label each aliquot with the peptide name, concentration, and date of preparation.

  • Storage: Store the aliquots at the recommended temperature, typically -20°C or colder, to maintain stability.[2][5] Avoid repeated freeze-thaw cycles.[5]

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Avoid inhalation of the lyophilized powder.[2][3] Use in a well-ventilated area. Wash hands thoroughly after handling.[3][4]

  • Storage: Store lyophilized peptide at -20°C in a dry place.[2][5] Once reconstituted, store aliquots at -20°C or colder.[5] Keep containers tightly sealed.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of powder is spilled, calmly evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] For powder spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Wearing appropriate PPE, sweep up the absorbed material or carefully wipe the area with the damp paper towel.[1] Place the waste in a sealed container for disposal.

  • Decontamination: Thoroughly wash the spill site with soap and water.[1]

Disposal Plan
  • Unused Peptide: Dispose of unused this compound and any contaminated materials as chemical waste.[5] Dissolve the peptide in a combustible solvent and dispose of it through a licensed chemical incinerator.[3]

  • Contaminated Materials: All disposable materials that have come into contact with the peptide, such as pipette tips and tubes, should be placed in a designated chemical waste container.

  • Aqueous Waste: For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety office. Some local regulations may permit disposal down the sanitary sewer with copious amounts of water.[6] However, this is not a universally accepted practice.

Visual Workflow Guides

Handling_and_Preparation_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting & Storage p1 Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) p2 Work in a Clean, Designated Area p1->p2 r1 Equilibrate Vial to Room Temperature p2->r1 r2 Add Sterile Solvent to Lyophilized Peptide r1->r2 r3 Gently Vortex Until Dissolved r2->r3 a1 Dispense into Sterile, Low-Protein-Binding Tubes r3->a1 a2 Clearly Label Aliquots a1->a2 a3 Store at -20°C or Colder a2->a3

Caption: Workflow for Reconstituting and Aliquoting this compound.

Spill_Response_Procedure spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent or Damp Towel) ppe->contain cleanup Collect Waste into a Sealed Container contain->cleanup decontaminate Decontaminate Spill Area with Soap and Water cleanup->decontaminate dispose Dispose of Waste via Chemical Waste Stream decontaminate->dispose end Spill Response Complete dispose->end

Caption: Procedure for Responding to a this compound Spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.